C.I. Acid red 37
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H14N4Na2O8S2 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O8S2.2Na/c1-9(23)20-11-3-5-14(16(7-11)32(28,29)30)21-22-18-13(19)4-2-10-6-12(31(25,26)27)8-15(24)17(10)18;;/h2-8,24H,19H2,1H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
YAGIKUGDXINHLL-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to C.I. Acid Red 37: Chemical Properties and Structure
This document provides a comprehensive technical overview of the monoazo dye, C.I. Acid Red 37. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical and physical properties, structure, and analytical characterization. The guide summarizes key data in tabular form, outlines relevant experimental protocols, and includes structural and procedural diagrams for clarity.
Chemical Identity and Structure
This compound, also known by trade names such as Acid Red BG and Acid Fast Red B, is a synthetic dye belonging to the single azo class.[1][2] Its chemical structure is based on a diazotized aminobenzenesulfonic acid derivative coupled with a hydroxynaphthalene sulfonic acid. The IUPAC name for the compound is disodium 5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| C.I. Name | Acid Red 37 |
| C.I. Number | 17045[2][4] |
| CAS Registry Number | 6360-07-2 |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |
| Molecular Weight | 524.44 g/mol |
| Chemical Class | Single Azo Dye |
| Synonyms | Acid Red BG, Acid Red BL, Acid Fast Red B, Acid Red 3G |
The synthesis of this compound involves a standard diazotization and azo coupling reaction.
Caption: Synthesis pathway for this compound.
Physicochemical Properties
This compound is a purple powder that is readily soluble in water. Its aqueous solution is cherry red and does not show a tendency to aggregate at room temperature. The dye's high water solubility is attributed to the two sulfonate groups in its structure.
Table 2: Physicochemical and Tinctorial Properties of this compound
| Property | Description |
|---|---|
| Appearance | Purple to red powder |
| Solubility | - Water: Easily soluble; 200 g/L at 100°C- Ethanol: Slightly soluble (yields a purplish-red solution) |
| Lightfastness | 6 (AATCC scale, where 8 is highest) |
| Behavior in Concentrated Acids | - H₂SO₄: Dark blue-red, dilutes to dark red/red-light purple- HNO₃: Olive green, quickly turning to brown- HCl: Forms a red-light purple precipitate |
| Behavior in Aqueous Solutions | - With HCl: Forms a purple caramel-colored precipitate- With NaOH: Solution turns to a thick wine-red color |
Experimental Protocols
Detailed experimental data for this compound is not extensively published. The following sections provide generalized, representative methodologies for the synthesis and characterization of this dye, based on standard laboratory practices for azo dyes.
The manufacturing method involves the diazotization of 4-acetamido-2-aminobenzenesulfonic acid, followed by its coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid (gamma acid) under acidic conditions.
-
Diazotization:
-
Dissolve a molar equivalent of 4-acetamido-2-aminobenzenesulfonic acid in a dilute hydrochloric acid solution.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a stoichiometric amount of a pre-cooled sodium nitrite solution dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
Test for the completion of diazotization using starch-iodide paper.
-
-
Azo Coupling:
-
In a separate vessel, dissolve a molar equivalent of 6-amino-4-hydroxynaphthalene-2-sulfonic acid in a weakly acidic buffer.
-
Cool this coupling component solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the acidic pH and low temperature to facilitate the coupling reaction at the desired position.
-
Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Precipitate the dye from the solution by adding sodium chloride (salting out).
-
Collect the solid product by filtration.
-
Wash the filter cake with a brine solution to remove impurities.
-
Dry the purified this compound product in an oven at a controlled temperature.
-
Characterization is essential to confirm the structure and purity of the synthesized dye.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To determine the maximum absorption wavelength (λmax) and quantify dye concentration.
-
Method:
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Record the absorbance spectrum of each dilution from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with deionized water as the blank.
-
Identify the λmax from the spectrum of the most concentrated solution. For similar acid red dyes, strong absorption occurs in the 450-550 nm range.
-
Plot absorbance at λmax versus concentration to verify Beer-Lambert law adherence.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Method:
-
Mix approximately 1 mg of the dry dye powder with 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks: Look for characteristic absorption bands for N-H (amine/amide), O-H (hydroxyl), C=O (amide), N=N (azo), and S=O (sulfonate) vibrations.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure.
-
Method:
-
Dissolve 5-10 mg of the dye in a suitable deuterated solvent, such as DMSO-d₆, due to its high water solubility.
-
Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, integration, and coupling patterns to assign protons and carbons to the molecular structure, confirming the aromatic substitutions and the integrity of the acetamido group.
-
-
Caption: Workflow for the spectroscopic characterization of this compound.
Applications
This compound is primarily used in the textile industry for dyeing protein and polyamide fibers.
-
Textile Dyeing: It is used for dyeing wool, silk, and nylon, as well as their blended fabrics, due to its bright color and good levelness.
-
Printing: It can be used for the direct printing on wool and silk fabrics.
-
Other Industries: The dye also finds application in coloring leather, paper, soaps, detergents, and anodized aluminum.
-
Research: In scientific research, it serves as a model acid dye for studying adsorption processes and wastewater treatment technologies.
Safety and Handling
While a specific, comprehensive Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general precautions for handling azo dyes should be followed. This includes using personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area to avoid inhalation of the powder. The compound may cause skin and eye irritation. For detailed safety information, a substance-specific MSDS should always be consulted.
References
C.I. Acid Red 37 (CAS 6360-07-2): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 37, identified by the CAS number 6360-07-2, is a synthetic monoazo dye. It belongs to the acid dye class, which are anionic dyes typically applied to nitrogenous fibers such as wool, silk, and polyamides from an acidic dyebath. This technical guide provides a detailed summary of the available scientific and technical information regarding this compound, with a focus on its chemical and physical properties, manufacturing, applications, and toxicological profile. The information presented is intended to support research and development activities.
Chemical and Physical Properties
This compound is a red to purple powder. Its chemical structure consists of two naphthalene subunits linked by an azo bridge. Key quantitative data are summarized in the table below.
| Property | Value |
| CAS Number | 6360-07-2 |
| C.I. Name | Acid Red 37 |
| C.I. Number | 17045 |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |
| Molecular Weight | 524.44 g/mol [1] |
| Appearance | Red to purple powder |
| Solubility in Water | Soluble; 200 g/L at 100 °C[1] |
| Solubility in Ethanol | Slightly soluble |
| Synonyms | Acid Red BG, Acid Red BL, Acid Fast Red B, Acid Red 3G, Lissamine Fast Red[1][2] |
Manufacturing Process
The synthesis of this compound involves a standard azo coupling reaction.
Experimental Protocol: Synthesis of this compound
Note: This is a generalized protocol based on the described manufacturing method. Specific process parameters may vary.
-
Diazotization: 4-Acetamido-2-aminobenzenesulfonic acid is diazotized by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C).
-
Coupling: The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.
-
Isolation: The dye is precipitated from the reaction mixture, filtered, washed, and dried.
Applications
This compound is primarily used in the textile industry for dyeing wool, silk, and nylon. It is also used for coloring leather, paper, and in the formulation of some industrial cleaning products.
Histological Use
Under the synonym "Lissamine Fast Red," this dye has been noted for its use in histology.[3] Specifically, it has been mentioned as a component of Lendrum's Picro-Mallory staining solution for the demonstration of fibrin.
Experimental Protocol: General Acid Dye Counterstaining (Example)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Primary Staining: Stain with a nuclear stain like Weigert's iron hematoxylin for 5-10 minutes.
-
Washing: Wash in running tap water.
-
Differentiation: Differentiate in acid alcohol (e.g., 1% HCl in 70% ethanol) to remove excess stain.
-
"Bluing": Place in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the hematoxylin blue/purple.
-
Washing: Wash in running tap water.
-
Counterstaining: Stain with a 0.5% to 1% aqueous solution of the acid dye (e.g., Lissamine Fast Red) for 1-5 minutes.
-
Washing and Dehydration: Briefly rinse, then dehydrate through graded alcohols.
-
Clearing and Mounting: Clear in xylene and mount with a permanent mounting medium.
Degradation
Like many azo dyes, this compound is subject to degradation through both biological and physicochemical means.
Enzymatic Degradation
Azo reductases, enzymes produced by various microorganisms, can cleave the azo bond (-N=N-), which is the chromophore of the dye. This is typically the initial step in the biodegradation of azo dyes and results in the formation of aromatic amines. While a specific study by Shah M. (2014) on the degradation of this compound by an azo reductase from Nocardia spp. has been cited in some literature, the full details of the degradation pathway and the specific metabolites are not widely available.
Photocatalytic Degradation
Advanced oxidation processes, such as photocatalysis using semiconductors like TiO₂, can also degrade azo dyes. This process typically involves the generation of highly reactive hydroxyl radicals that attack the dye molecule, leading to its breakdown. Studies have shown the feasibility of photocatalytic degradation for various acid red dyes, but a detailed pathway for this compound is not well-documented.
Toxicological Profile
There is a notable lack of specific toxicological data for this compound in publicly accessible databases and literature. General information on azo dyes indicates potential for health concerns.
General Azo Dye Toxicology:
-
Mutagenicity: Some azo dyes have been shown to be mutagenic in the Ames test, particularly after reductive cleavage into their constituent aromatic amines.
-
Carcinogenicity: Certain aromatic amines that can be formed from the breakdown of azo dyes are known or suspected carcinogens. For example, studies on C.I. Acid Red 114, a different azo dye, have shown it to be an animal carcinogen.
Specific Data for this compound:
-
Acute Toxicity (LD50): No specific oral, dermal, or inhalation LD50 values for this compound were found in the reviewed literature.
-
Carcinogenicity: There are no specific carcinogenicity studies from major regulatory bodies like the NTP or IARC for this compound.
Due to the lack of specific data, a definitive toxicological assessment of this compound cannot be made. Standard precautionary measures for handling chemical dyes should be followed.
Cellular and Molecular Effects
No studies detailing the specific effects of this compound on cellular signaling pathways, gene expression, or protein profiles were identified during the literature review. Research in this area is required to understand any potential biological activity of this compound.
Conclusion
This compound (CAS 6360-07-2) is a well-established acid dye with primary applications in the textile and materials industry. While its basic chemical properties and synthesis are understood, there is a significant lack of publicly available data regarding its detailed toxicological profile, biological effects, and the specific pathways of its degradation. For researchers and professionals in drug development, the absence of this data means that this compound should be handled with the caution appropriate for a poorly characterized chemical. Further research is needed to fill these knowledge gaps, particularly concerning its genotoxicity, carcinogenicity, and potential interactions with biological systems.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Acid Red 37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Acid Red 37 (C.I. 17045), a monoazo dye. The synthesis involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative. This document details the chemical reactions, experimental protocols, and key data associated with its production.
Overview of this compound
This compound is a water-soluble anionic dye characterized by its vibrant red color.[1][2] It is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[1][3]
| Property | Value |
| C.I. Name | Acid Red 37 |
| C.I. Number | 17045 |
| CAS Number | 6360-07-2[1] |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |
| Molecular Weight | 524.44 g/mol |
| Appearance | Purple powder |
| Solubility | Soluble in water (200 g/L at 100 °C) |
Synthesis Pathway
The synthesis of this compound is a classic example of azo dye chemistry. The process begins with the diazotization of 4-Acetamido-2-aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to form the final dye molecule.
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following protocols are representative of the synthesis of this compound and are based on established procedures for analogous azo dyes.
Diazotization of 4-Acetamido-2-aminobenzenesulfonic Acid
This step involves the conversion of the primary aromatic amine into a diazonium salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Representative Quantity |
| 4-Acetamido-2-aminobenzenesulfonic acid | 232.24 | 23.2 g (0.1 mol) |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g (0.104 mol) |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL |
| Water | 18.02 | 200 mL |
| Ice | - | As needed |
Procedure:
-
A suspension of 4-Acetamido-2-aminobenzenesulfonic acid in water is prepared in a reaction vessel.
-
Concentrated hydrochloric acid is added to the suspension.
-
The mixture is cooled to 0-5 °C using an ice bath with constant stirring.
-
A solution of sodium nitrite in cold water is prepared.
-
The cold sodium nitrite solution is added slowly to the chilled amine suspension, maintaining the temperature between 0-5 °C.
-
The reaction mixture is stirred for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution is kept cold for the subsequent coupling reaction.
Azo Coupling Reaction
The diazonium salt is reacted with the coupling component to form the azo dye.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Representative Quantity |
| 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | 239.25 | 23.9 g (0.1 mol) |
| Sodium Hydroxide (NaOH) | 40.00 | To dissolve coupling component |
| Water | 18.02 | 200 mL |
| Diazonium salt solution | - | From previous step |
Procedure:
-
6-Amino-4-hydroxynaphthalene-2-sulfonic acid is dissolved in an aqueous solution of sodium hydroxide.
-
The solution of the coupling component is cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution is slowly added to the cold solution of the coupling component with vigorous stirring. The coupling reaction is carried out under acidic conditions, which can be adjusted by the addition of acid if necessary.
-
A colored precipitate of this compound forms.
-
The reaction mixture is stirred for an additional 1-2 hours in the ice bath to ensure the completion of the coupling reaction.
Manufacturing Process Workflow
The industrial manufacturing of this compound follows a series of unit operations designed for large-scale production, purification, and standardization.
Caption: Industrial manufacturing workflow for this compound.
Purification and Isolation
After the coupling reaction, the crude this compound is isolated and purified to meet quality standards.
5.1. Salting Out A common method to precipitate the dye from the reaction mixture is "salting out". This involves adding a significant amount of an electrolyte, such as sodium chloride, to the solution. The increased ionic strength reduces the solubility of the dye, causing it to precipitate.
5.2. Filtration and Washing The precipitated dye is collected by filtration. The filter cake is then washed with a brine solution to remove unreacted starting materials and other water-soluble impurities.
5.3. Drying and Standardization The washed dye is dried in an industrial dryer. The dried product is then ground to a fine powder and blended with additives to meet specific color strength and quality standards.
Quantitative Data
The following table summarizes key quantitative parameters for the synthesis of this compound. The values are representative and can vary based on the specific manufacturing process and scale.
| Parameter | Value | Unit |
| Diazotization | ||
| Molar Ratio (Amine:Nitrite) | 1 : 1.04 | - |
| Reaction Temperature | 0 - 5 | °C |
| Reaction Time | 30 - 60 | minutes |
| Azo Coupling | ||
| Molar Ratio (Diazo:Coupling) | 1 : 1 | - |
| Reaction Temperature | 0 - 10 | °C |
| Reaction Time | 1 - 2 | hours |
| pH | Acidic | - |
| Overall Process | ||
| Theoretical Yield | ~524 | g/mol of amine |
| Practical Yield | 85 - 95 | % |
| Purity | > 95 | % |
Safety Considerations
The synthesis of azo dyes involves the handling of hazardous chemicals. It is imperative to follow all safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated area or a fume hood. Diazonium salts can be explosive when dry and should be handled with extreme care and kept in solution.
References
Spectroscopic Profile of C.I. Acid Red 37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 37, also known by designations such as Acid Red BG, Acid Fast Red B, and its CAS number 6360-07-2, is a single azo dye.[1] Its primary applications are in the dyeing of textiles like wool, silk, and polyamide fibers, as well as in the coloration of leather.[1][2] This technical guide provides a summary of the available spectroscopic information for this compound, with a focus on UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific experimental data in public databases, this guide also furnishes detailed, generalized protocols for the spectroscopic analysis of such dyes.
Chemical and Physical Properties
A summary of the key identification and physical properties of this compound is presented in Table 1. The aqueous solution of this dye is described as "cherry red."[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Red 37 | |
| CAS Registry Number | 6360-07-2 | |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| Molecular Structure | Single azo class | |
| Appearance | Purple powder | |
| Solubility | Soluble in water |
Spectroscopic Data
UV-Visible Spectroscopy
Table 2: UV-Visible Spectroscopic Data for this compound
| Parameter | Value | Note |
| λmax (Visible) | Estimated: 490 - 530 nm | Based on its cherry-red color. Specific data is not available. |
| λmax (UV) | 202 nm | Reported, but not responsible for the visible color. |
| Molar Absorptivity (ε) | Data not available | |
| Solvent | Water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Published ¹H NMR and ¹³C NMR spectroscopic data for this compound have not been identified in available scientific literature. One chemical supplier explicitly states "Analytical NMR Data not found" for this compound.
Experimental Protocols
In the absence of specific published methods for this compound, the following sections provide detailed, generalized experimental protocols for obtaining UV-Vis and NMR spectra of organic dyes.
UV-Visible Spectroscopy Protocol
This protocol outlines the steps for determining the UV-Visible absorption spectrum of a water-soluble dye like this compound.
-
Materials and Equipment :
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound powder
-
Distilled or deionized water (as solvent)
-
-
Sample Preparation :
-
Prepare a stock solution of this compound in distilled water (e.g., 100 mg/L).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
-
Instrumental Analysis :
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range for the scan (e.g., 200-800 nm).
-
Fill a cuvette with the solvent (distilled water) to serve as a blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.
-
Replace the blank in the sample holder with a cuvette containing the diluted dye solution.
-
Run the spectral scan and record the absorbance values versus wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
¹H and ¹³C NMR Spectroscopy Protocol
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of an organic dye. The choice of deuterated solvent is critical and depends on the solubility of the dye. For water-soluble dyes like Acid Red 37, Deuterium Oxide (D₂O) or DMSO-d₆ are common choices.
-
Materials and Equipment :
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., DSS for D₂O, TMS for DMSO-d₆)
-
Pipettes and vials
-
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the dye for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Add a small amount of the internal standard.
-
Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
For ¹H NMR : Acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR : Acquire the spectrum using a standard pulse sequence with proton decoupling.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the internal standard signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualizations
The following diagrams illustrate the logical flow of information in this guide and a general workflow for the spectroscopic analysis of a dye.
Caption: Logical relationship of the data presented for this compound.
References
C.I. Acid Red 37: A Technical Guide to its Solubility in Aqueous and Organic Media
For Immediate Release
This technical whitepaper provides an in-depth analysis of the solubility characteristics of C.I. Acid Red 37, a significant monoazo dye. The information is targeted toward researchers, scientists, and professionals in drug development and other fields where the precise understanding of dye solubility is critical. This document collates available quantitative and qualitative data, presents a standardized experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.
Physicochemical Properties and Solubility Profile
This compound is a purple powder known for its high solubility in water.[1] Its solubility is a key factor in its primary applications, which include the dyeing of wool, silk, nylon, and blended fabrics, as well as in the formulation of inks and for leather coloring.[1][2][3]
Aqueous Solubility
The dye is readily soluble in water, with its solubility increasing significantly with temperature.[1] A quantitative measurement indicates a solubility of 200 g/L in water at 100 °C. The aqueous solution of this compound presents as a cherry red color.
Organic Solvent Solubility
The solubility of this compound in organic solvents is markedly lower than in water. It is described as slightly soluble in ethanol, resulting in a purplish-red solution. Some sources suggest it is also slightly soluble in acetone. While one source indicates insolubility in other organic solvents, this can be dependent on the specific solvent and experimental conditions.
Data Summary
| Solvent | Temperature (°C) | Solubility | Appearance of Solution |
| Water | 100 | 200 g/L | Cherry Red |
| Ethanol | Not Specified | Slightly Soluble | Purplish Red |
| Acetone | Not Specified | Slightly Soluble | Not Specified |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is adapted from the saturation shake-flask method, a common procedure for determining the solubility of substances and is in line with the principles outlined in OECD Test Guideline 105 for water solubility.
Materials and Equipment
-
This compound (analytical standard)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm pore size)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).
-
Stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove all undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer. Record the dilution factor.
-
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Determine the wavelength of maximum absorbance (λmax) for the dye in the specific solvent.
-
Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted, filtered sample at the same λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Multiply the concentration of the diluted sample by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
References
C.I. Acid Red 37: A Toxicological and Human Health Risk Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information and general testing methodologies for C.I. Acid Red 37. A comprehensive human health risk assessment requires specific quantitative data from studies conducted on this substance, which are not publicly available in the reviewed literature.
Executive Summary
Chemical and Physical Properties
| Property | Value | Reference |
| C.I. Name | Acid Red 37 | [1] |
| C.I. Number | 17045 | [1] |
| CAS Number | 6360-07-2 | [1][2] |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | [1] |
| Molecular Weight | 524.44 g/mol | |
| Appearance | Purple powder | |
| Solubility | Soluble in water |
Toxicological Profile
The toxicological profile of this compound is not extensively characterized in publicly accessible literature. However, based on general knowledge of azo dyes and limited available information, the following potential hazards are considered.
Acute Toxicity
Quantitative data on the acute oral, dermal, or inhalation toxicity of this compound are not available. For a related substance, Acid Red 131, the safety data sheet indicates it is not classified for acute toxicity, but may cause eye and mild skin irritation.
Skin and Eye Irritation and Sensitization
This compound may cause skin and eye irritation. Azo dyes, as a class, are known to have the potential to cause skin sensitization, leading to allergic contact dermatitis.
Genotoxicity
The genotoxic potential of this compound has not been definitively established in the reviewed literature. Azo dyes can be metabolized to aromatic amines, some of which are known mutagens and carcinogens. Therefore, assessing the genotoxicity of this compound is a critical step in its safety evaluation.
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. However, the potential for azo dyes to release carcinogenic aromatic amines upon metabolic reduction is a significant concern. Studies on other acid dyes, such as C.I. Acid Red 14, have shown no evidence of carcinogenicity under the conditions of the bioassay. Conversely, C.I. Acid Red 114 has been classified as possibly carcinogenic to humans (Group 2B) due to increased tumor incidences in animal studies. These conflicting data on related compounds highlight the necessity of specific carcinogenicity testing for this compound.
Experimental Protocols for Toxicological Assessment
A comprehensive toxicological assessment of this compound would involve a battery of standardized tests. The following sections detail the general methodologies for key toxicological endpoints.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
In Vitro Mammalian Cell Micronucleus Test
The in vitro micronucleus assay is used to detect substances that cause chromosomal damage. It identifies the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the potential of a substance to induce skin sensitization by quantifying its reactivity with synthetic peptides containing cysteine or lysine. This reactivity mimics the molecular initiating event of the skin sensitization adverse outcome pathway.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of this compound is crucial for a comprehensive risk assessment. Radiolabeled ADME studies in preclinical species and humans provide quantitative data on excretion routes, pharmacokinetics, and metabolite profiling. A key metabolic pathway for azo dyes is the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. Identifying and quantifying these metabolites is essential for assessing the overall toxicity of the parent compound.
Human Health Risk Assessment Framework
A formal human health risk assessment for this compound would follow a four-step process:
-
Hazard Identification: Involves a comprehensive review of all toxicological data to identify the potential adverse health effects.
-
Dose-Response Assessment: Quantifies the relationship between the dose of the substance and the incidence and severity of the adverse effect. This step relies on data such as NOAELs from animal studies.
-
Exposure Assessment: Estimates the magnitude, frequency, and duration of human exposure to the substance through various routes (oral, dermal, inhalation).
-
Risk Characterization: Integrates the information from the previous steps to estimate the probability of adverse health effects occurring in exposed populations.
Conclusion and Recommendations
The available information on this compound is insufficient to conduct a quantitative human health risk assessment. While qualitative concerns regarding its potential for allergic reactions and the theoretical possibility of genotoxicity and carcinogenicity exist, these need to be substantiated with robust experimental data. It is recommended that a comprehensive toxicological evaluation, following standardized protocols as outlined in this guide, be undertaken to generate the necessary data for a thorough safety assessment. This should include, at a minimum, studies on acute toxicity, skin and eye irritation, skin sensitization, genotoxicity (in vitro and in vivo), and a 90-day repeated dose toxicity study to establish a NOAEL. If genotoxicity is observed, or if there is a high level of human exposure, a carcinogenicity bioassay may be warranted. Furthermore, ADME studies are crucial to understand the metabolic fate of this compound and to identify any potentially hazardous metabolites.
References
C.I. Acid Red 37: An In-Depth Technical Guide to its Environmental Impact and Persistence
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Red 37, a monoazo dye, is utilized in various industrial applications, leading to its potential release into ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact and persistence of this compound. Due to a notable lack of specific quantitative data for this particular dye in publicly available scientific literature, this guide supplements its findings with data from structurally similar azo dyes to provide a broader context for its potential ecotoxicological effects. This guide summarizes key physicochemical properties, available ecotoxicity data, and discusses probable biodegradation pathways. Detailed experimental protocols for common toxicological and degradation studies are provided, alongside visualizations of experimental workflows and potential signaling pathways affected by azo dyes.
Introduction
This compound (CAS No. 6360-07-2) is a synthetic anionic dye belonging to the azo class of compounds, characterized by the presence of one or more azo (-N=N-) bonds.[1] These dyes are widely employed in the textile, leather, and paper industries due to their vibrant color and water solubility.[1] However, the stability of azo dyes contributes to their persistence in the environment upon release in industrial effluents.[2] Concerns regarding their environmental fate are twofold: the persistence of the dye itself can reduce light penetration in aquatic ecosystems, affecting photosynthesis, and the potential for the reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines.[3] This guide aims to consolidate the available technical information on this compound to aid researchers in assessing its environmental risk and developing remediation strategies.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental transport and fate.
| Property | Value | Reference |
| C.I. Name | Acid Red 37 | [1] |
| CAS Number | 6360-07-2 | |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| Appearance | Purple powder | |
| Solubility in Water | Highly soluble |
Environmental Persistence and Fate
Note: The following data on the persistence of other dyes is provided for context.
| Compound | Matrix | Half-life | Conditions | Reference |
| Aldrin (pesticide) | Soil | 20-100 days | Moderately persistent | |
| Carbofuran (pesticide) | Soil | 26-110 days | Field conditions | |
| Atrazine (pesticide) | Soil | > 4 months | Field conditions |
The persistence of dyes like this compound can lead to long-term contamination of water bodies and soil, potentially allowing for bioaccumulation in organisms.
Ecotoxicological Profile
The ecotoxicity of azo dyes and their degradation products is a primary area of concern. While specific LC50 and EC50 values for this compound are not available in the reviewed literature, data for other acid and reactive azo dyes indicate a potential for toxicity to aquatic organisms.
Table 1: Acute Toxicity of Selected Azo Dyes
| Compound | Species | Endpoint | Value | Reference |
| Reactive Blue 221 | Daphnia magna | EC50 | 108-242 ppm | |
| Reactive Red 195 | Daphnia magna | EC50 | 108-242 ppm | |
| Reactive Yellow 145 | Daphnia magna | EC50 | 108-242 ppm | |
| C.I. Direct Blue 218 | Daphnia magna | 48h LC50 | Highly toxic |
It is important to note that the toxicity of azo dyes can be influenced by environmental factors such as pH and the presence of other substances. Furthermore, the breakdown products of these dyes may exhibit different toxicological profiles than the parent compound.
Biodegradation and Metabolic Pathways
The biodegradation of azo dyes is a critical process for their removal from the environment. Under anaerobic conditions, the primary step is the reductive cleavage of the azo bond by microbial azoreductases, leading to the formation of aromatic amines. These amines may then be further degraded under aerobic conditions.
While a specific biodegradation pathway for this compound has not been delineated in the available literature, a putative pathway can be proposed based on the general mechanism of azo dye biodegradation.
Putative Biodegradation Pathway of this compound
The initial step would involve the reductive cleavage of the azo bond, yielding two aromatic amine intermediates. Subsequent degradation of these intermediates would likely proceed through hydroxylation and ring-opening reactions.
Putative two-stage biodegradation pathway of this compound.
Potential Signaling Pathway Interactions
Exposure to azo dyes and their metabolites can induce cellular stress, potentially leading to the activation of various signaling pathways. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common response to xenobiotic exposure. This can, in turn, activate stress-responsive signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in inflammation, cell proliferation, and apoptosis.
Potential activation of MAPK and NF-κB signaling pathways by azo dye-induced oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the environmental assessment of azo dyes.
Acute Immobilization Test with Daphnia magna
This protocol is based on OECD Guideline 202.
Objective: To determine the acute toxicity of a substance to Daphnia magna.
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
Apparatus:
-
Glass test vessels (e.g., 100 mL beakers)
-
Culture vessels for Daphnia magna
-
Pipettes and volumetric flasks
-
Microscope or magnifying lens
-
pH meter and dissolved oxygen meter
Procedure:
-
Test Organisms: Use Daphnia magna neonates (<24 hours old) from a healthy laboratory culture.
-
Test Substance Preparation: Prepare a stock solution of this compound in reconstituted water. A series of test concentrations are prepared by diluting the stock solution. A control group with only reconstituted water is also prepared.
-
Test Conditions:
-
Temperature: 20 ± 2 °C
-
Photoperiod: 16 hours light / 8 hours dark
-
Dissolved Oxygen: > 3 mg/L
-
-
Exposure:
-
Place at least 20 daphnids, divided into at least four replicates, into each test concentration and the control.
-
The volume of the test solution should be sufficient to provide at least 2 mL per daphnid.
-
The daphnids are not fed during the test.
-
-
Observations:
-
Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Data Analysis:
-
Calculate the percentage of immobilization for each concentration at each observation time.
-
Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Workflow for the acute immobilization test with Daphnia magna.
Algal Growth Inhibition Test
This protocol is based on OECD Guideline 201.
Objective: To determine the effect of a substance on the growth of a freshwater microalga.
Principle: Exponentially growing cultures of a selected green alga (e.g., Raphidocelis subcapitata) are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth in relation to a control is determined.
Apparatus:
-
Glass test flasks
-
Culture apparatus with temperature and light control
-
Spectrophotometer or cell counter
-
pH meter
Procedure:
-
Test Organism: Use a pure, exponentially growing culture of Raphidocelis subcapitata.
-
Test Substance Preparation: Prepare a stock solution of this compound in the algal growth medium. Prepare a series of test concentrations by diluting the stock solution. A control group with only growth medium is included.
-
Test Conditions:
-
Temperature: 21-24 °C
-
Continuous, uniform illumination
-
Flasks are agitated to keep the algae in suspension.
-
-
Inoculation and Exposure:
-
Inoculate each test flask with a low density of algal cells.
-
The test is typically run for 72 hours.
-
-
Measurements:
-
Measure the algal biomass (e.g., by cell counts or spectrophotometric absorbance) at the start of the test and at least daily thereafter.
-
Measure the pH of the cultures at the beginning and end of the test.
-
-
Data Analysis:
-
For each test concentration, calculate the average specific growth rate.
-
Determine the concentration that causes a 50% inhibition of growth (EC50) and the No Observed Effect Concentration (NOEC).
-
Biodegradation Study: Azo Dye Metabolite Identification
Objective: To identify the metabolites formed during the microbial degradation of an azo dye.
Principle: The azo dye is incubated with a microbial consortium or a pure culture under anaerobic and/or aerobic conditions. Samples are collected over time and analyzed to identify the parent dye and its degradation products.
Apparatus:
-
Anaerobic chamber or incubator
-
Aerobic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Inoculum: Use a mixed microbial culture from a wastewater treatment plant or a pure strain known to degrade azo dyes.
-
Incubation:
-
Anaerobic: In an anaerobic chamber, incubate the inoculum with a defined concentration of this compound in a suitable medium.
-
Sequential Anaerobic-Aerobic: After an initial anaerobic phase to facilitate reductive cleavage of the azo bond, transfer the culture to an aerobic shaker to promote the degradation of the resulting aromatic amines.
-
-
Sampling: Collect samples at regular time intervals.
-
Sample Preparation:
-
Centrifuge the samples to remove microbial biomass.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to concentrate the dye and its metabolites.
-
-
Analytical Identification:
-
HPLC-DAD-MS: Analyze the extracts to separate and identify the parent dye and its degradation products based on their retention times, UV-Vis spectra, and mass-to-charge ratios.
-
GC-MS: For volatile or semi-volatile metabolites, derivatization may be necessary before analysis.
-
FTIR: Analyze the extracts to identify functional groups present in the degradation products, which can help in elucidating the degradation pathway.
-
-
Pathway Elucidation: Based on the identified metabolites, propose a plausible degradation pathway.
Workflow for the identification of azo dye biodegradation metabolites.
Conclusion
This compound, as an azo dye, presents potential environmental risks due to its likely persistence and the potential toxicity of its degradation products. This technical guide has summarized the available information and provided a framework for its environmental assessment. A significant data gap exists in the scientific literature regarding specific quantitative ecotoxicity and persistence data for this compound. Therefore, further research is crucial to accurately characterize its environmental risk profile. The provided experimental protocols and conceptual diagrams of metabolic and signaling pathways offer a foundation for researchers to design and conduct studies to fill these knowledge gaps. Such research is essential for developing effective strategies to mitigate the environmental impact of this and other similar azo dyes.
References
C.I. Acid Red 37: A Technical Guide to its Mechanism of Action as an Anionic Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of C.I. Acid Red 37, a monoazo anionic dye, with a primary focus on its interaction with proteinaceous substrates such as wool, silk, and polyamides. The binding process is multifaceted, involving a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces, all of which are influenced by environmental conditions like pH and temperature.
Core Mechanism of Action
This compound, bearing sulfonate groups (-SO₃⁻), is anionic in nature. Its affinity for protein fibers like wool and silk stems from the presence of positively charged amino groups (-NH₃⁺) on the amino acid residues (primarily lysine and arginine) of the protein chains, particularly under acidic conditions.[1] The dye bath is typically maintained at a low pH (around 2.7-4) to ensure the protonation of these amino groups, creating cationic sites for the anionic dye to bind.[2][3]
The primary binding force is the electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the protein fibers. This forms strong ionic bonds, anchoring the dye molecule to the substrate.
Beyond ionic interactions, hydrogen bonds can form between the hydroxyl (-OH) and amino (-NH₂) groups on the dye molecule and corresponding groups on the protein fiber. These secondary interactions contribute to the overall stability and fastness of the dyeing.
Furthermore, van der Waals forces , which are weaker, short-range intermolecular attractions, play a role in the binding process, particularly in the close association of the dye molecule with the fiber surface.
The dyeing process can be described by several key stages: the movement of dye molecules from the dyebath to the fiber surface, adsorption of the dye onto the surface, and subsequent diffusion of the dye into the amorphous regions of the fiber.[4]
Quantitative Data on Anionic Dye-Protein Interactions
While specific quantitative data for this compound is limited in the readily available scientific literature, studies on similar anionic acid dyes, such as C.I. Acid Red 1, provide valuable insights into the thermodynamic and kinetic parameters governing the dyeing of wool. The following tables summarize representative data from such studies. It is important to note that these values are for C.I. Acid Red 1 and serve as an illustrative example of the quantitative aspects of anionic dye binding to wool.
Table 1: Thermodynamic Parameters for C.I. Acid Red 1 Dyeing on Wool
| Parameter | Value | Conditions | Reference |
| Gibbs Free Energy (ΔG°) | -17.94 to -19.30 kJ/mol | pH 2.7 ± 0.2, 90°C | [2] |
| Standard Affinity (Δμ°) | -17.94 to -19.30 kJ/mol | pH 2.7 ± 0.2, 90°C | |
| Enthalpy (ΔH°) | Negative (Exothermic) | Not specified | |
| Entropy (ΔS°) | Negative | Not specified |
A negative Gibbs Free Energy (ΔG°) and Standard Affinity (Δμ°) indicate a spontaneous dyeing process. A negative enthalpy (ΔH°) signifies that the process is exothermic, and a negative entropy (ΔS°) suggests a decrease in randomness as the dye molecules move from the solution to the ordered fiber structure.
Table 2: Adsorption Isotherm Parameters for C.I. Acid Red 1 on Wool
| Isotherm Model | Parameters | Value | Conditions | Reference |
| Langmuir | Max. Adsorption Capacity (q_m) | 144 - 164 mg/g | pH 2.7 ± 0.2, 90°C | |
| Langmuir Constant (K_L) | 20 - 35 L/mg | pH 2.7 ± 0.2, 90°C | ||
| Freundlich | Freundlich Constant (K_f) | Not well-fitted | pH 2.7 ± 0.2, 90°C | |
| Freundlich Exponent (n) | Not well-fitted | pH 2.7 ± 0.2, 90°C |
The Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface, has been shown to be a good fit for the adsorption of C.I. Acid Red 1 on wool, as indicated by high R² values (0.99) in relevant studies. The Freundlich model, which describes multilayer adsorption on a heterogeneous surface, was found to be less applicable.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between anionic dyes like this compound and proteins.
Spectrophotometric Determination of Dye Concentration
This protocol is used to determine the concentration of the dye in solution, which is essential for calculating the amount of dye adsorbed by the protein.
Materials:
-
This compound
-
Distilled or deionized water
-
Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
-
Pipettes (10 mL, 5 mL, 1 mL)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a 100 mL volumetric flask with distilled water to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations (e.g., 80, 60, 40, 20, 10 mg/L) by diluting the stock solution using volumetric flasks and pipettes.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the maximum absorbance (λ_max) of this compound (typically around 505 nm).
-
Blank Measurement: Fill a cuvette with distilled water (the blank) and place it in the spectrophotometer. Zero the absorbance.
-
Standard Absorbance Measurement: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting straight line is the calibration curve.
-
Unknown Sample Measurement: Measure the absorbance of the unknown dye solution (e.g., the supernatant from a binding experiment).
-
Concentration Determination: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.
Equilibrium Dialysis for Binding Affinity
This method is used to determine the amount of free and bound dye at equilibrium, allowing for the calculation of binding constants.
Materials:
-
Equilibrium dialysis cells (e.g., RED device)
-
Semi-permeable dialysis membrane (with a molecular weight cut-off that retains the protein but allows the dye to pass through)
-
Protein solution (e.g., keratin or bovine serum albumin in a suitable buffer)
-
This compound solution of known concentration in the same buffer
-
Orbital shaker or rotator
-
UV-Vis Spectrophotometer
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., by boiling in distilled water).
-
Cell Assembly: Assemble the equilibrium dialysis cells with the prepared membrane separating the two chambers.
-
Sample Loading: In one chamber, add a known volume and concentration of the protein solution. In the other chamber, add the same volume of a known concentration of the this compound solution.
-
Equilibration: Seal the cells and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the system to reach equilibrium (typically 4-24 hours).
-
Sample Collection: After equilibration, carefully collect samples from both the protein-containing chamber and the dye-only chamber.
-
Concentration Analysis: Determine the concentration of the free dye in the dye-only chamber using spectrophotometry as described in Protocol 3.1. The concentration of free dye is the same in both chambers at equilibrium.
-
Calculation of Bound Dye: The total dye concentration in the protein chamber is the sum of free and bound dye. The concentration of bound dye can be calculated by subtracting the free dye concentration from the total initial dye concentration (accounting for any volume changes).
-
Binding Constant Calculation: The association constant (K_a) or dissociation constant (K_d) can be calculated using the law of mass action and Scatchard analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Protein solution (e.g., keratin) in a suitable buffer, degassed
-
This compound solution in the same buffer, degassed
-
Syringe for the titrant
Procedure:
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Sample Preparation: Prepare the protein solution (in the sample cell) and the dye solution (in the injection syringe) in the same batch of degassed buffer to minimize heat of dilution effects.
-
Loading the Instrument: Load the protein solution into the sample cell and the dye solution into the syringe.
-
Titration: Perform a series of small, sequential injections of the dye solution into the protein solution. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.
-
Data Analysis: Integrate the peaks to obtain the heat change per mole of injectant. Plot this against the molar ratio of dye to protein.
-
Thermodynamic Parameter Determination: Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding constant (K_a), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
Fluorescence Quenching Titration for Binding Analysis
This technique measures the quenching of a protein's intrinsic fluorescence (usually from tryptophan residues) upon binding of a ligand (the dye).
Materials:
-
Fluorometer
-
Protein solution (with intrinsic fluorescence, e.g., bovine serum albumin) in a suitable buffer
-
This compound solution (the quencher) in the same buffer
-
Cuvettes for fluorescence measurements
Procedure:
-
Instrument Setup: Set the excitation wavelength (typically ~280 nm for tryptophan) and the emission wavelength range (typically ~300-400 nm).
-
Initial Fluorescence Measurement: Place a known concentration of the protein solution in a cuvette and measure its initial fluorescence intensity (F₀).
-
Titration: Add small aliquots of the this compound solution to the protein solution in the cuvette.
-
Fluorescence Measurement after each addition: After each addition and a brief equilibration period, measure the fluorescence intensity (F).
-
Data Analysis (Stern-Volmer Plot): Plot F₀/F versus the concentration of the quencher ([Q]). The slope of this plot gives the Stern-Volmer quenching constant (K_sv).
-
Determination of Binding Constant and Number of Binding Sites: For static quenching, the binding constant (K_a) and the number of binding sites (n) can be determined by plotting log[(F₀ - F)/F] versus log[Q].
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound (C₁₈H₁₄N₄Na₂O₈S₂)
Proposed Binding Mechanism of this compound to a Protein Fiber
Caption: Interaction of this compound with a protein fiber under acidic conditions.
Experimental Workflow for Quantifying Dye-Protein Interaction
Caption: A generalized workflow for the quantitative analysis of dye-protein interactions.
References
A Comprehensive Review of C.I. Acid Red 37: From Chemical Properties to Toxicological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 37, a synthetic azo dye, finds extensive application in the textile industry for coloring fabrics such as wool, silk, and polyamide. Despite its widespread use, concerns regarding its potential health and environmental impacts have prompted significant research into its toxicological profile, environmental fate, and degradation. This technical guide provides a comprehensive literature review of the existing research on this compound, summarizing key findings in a structured format to facilitate further investigation and development of safer alternatives.
Chemical and Physical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 6360-07-2, is a single azo class dye.[1] Its molecular formula is C₁₈H₁₄N₄Na₂O₈S₂, corresponding to a molecular weight of 524.44 g/mol .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Red 37 | [1] |
| C.I. Number | 17045 | [1] |
| CAS Number | 6360-07-2 | [1] |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| Appearance | Purple powder | |
| Solubility | Easily soluble in water (200 g/L at 100 °C), slightly soluble in ethanol. |
Toxicological Profile
The toxicological data for this compound is limited. While a specific oral LD50 for rats could not be definitively ascertained from the reviewed literature, it is listed in databases of potentially toxic and hazardous substances, indicating a need for further investigation. General studies on azo dyes suggest that their toxicity is often linked to the metabolic cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines. Chronic exposure to some azo dyes has been associated with various health risks, including allergic reactions and an increased risk of certain cancers.
Environmental Fate and Degradation
The persistence of this compound in the environment is a significant concern, with studies indicating its potential for water and soil pollution. Research has focused on various methods to degrade this dye, including photocatalysis and biodegradation.
Photocatalytic Degradation
Photocatalytic degradation using semiconductor nanoparticles has shown promise for the removal of azo dyes from wastewater. Studies on dyes structurally similar to Acid Red 37 have demonstrated high degradation efficiencies. For instance, the photocatalytic degradation of Acid Red 88 using a UV-C/TiO₂ suspension system achieved a removal efficiency of 99.6% under optimal conditions. The degradation kinetics often follow a pseudo-first-order model.
Table 2: Quantitative Data on Photocatalytic Degradation of Similar Acid Red Dyes
| Dye | Catalyst | Light Source | Degradation Efficiency (%) | Kinetic Model | Rate Constant | Reference |
| Acid Red 88 | TiO₂ | UV-C | 99.6 | First-order | k = 0.059 min⁻¹ | |
| Acid Red 88 | Ag-loaded TiO₂ | Visible light | - | First-order | k = 0.008 min⁻¹ | |
| Acid Red (unspecified) | Mn-doped SrTiO₃ | Visible light | 92.5 | - | - |
Biodegradation
Biodegradation of azo dyes typically involves an initial anaerobic reduction of the azo bond, leading to decolorization, followed by the aerobic degradation of the resulting aromatic amines. Studies on the biodegradation of C.I. Acid Red 88 by a sequential anoxic–aerobic bioreactor demonstrated 98% color removal and 95% COD removal. The efficiency of biodegradation is highly dependent on the microbial strains used and the environmental conditions.
Table 3: Quantitative Data on Biodegradation of Similar Acid Red Dyes
| Dye | Microorganism/System | Conditions | Decolorization/Degradation Efficiency (%) | Reference |
| C.I. Acid Red 88 | Anoxic–aerobic bioreactor | - | 98% color removal, 95% COD removal | |
| Acid Red 3BN | Sequential batch reactor | HRT = 2.5 d | 94.85% dye reduction, 93.15% COD reduction | |
| Direct Red 81 | Halotolerant mixed bacterial cultures | 24 h | >70% at 600 mg/L |
Experimental Protocols
General Protocol for Photocatalytic Degradation
-
Catalyst Preparation: Synthesize or procure the desired photocatalyst (e.g., TiO₂, ZnO, or doped nanoparticles).
-
Reaction Setup: Prepare an aqueous solution of this compound of a known concentration in a photoreactor.
-
Catalyst Addition: Add a specific amount of the photocatalyst to the dye solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Irradiation: Irradiate the suspension with a suitable light source (e.g., UV lamp or visible light source) while continuously stirring.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Analysis: Centrifuge or filter the aliquots to remove the catalyst particles. Analyze the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound.
-
Data Analysis: Calculate the degradation efficiency at each time point and determine the reaction kinetics by plotting the concentration data versus time.
General Protocol for Biodegradation
-
Microorganism and Culture Conditions: Isolate or obtain a microbial strain or consortium capable of degrading azo dyes. Culture the microorganisms in a suitable nutrient broth.
-
Acclimatization: Gradually expose the microbial culture to increasing concentrations of this compound to allow for acclimatization.
-
Decolorization Assay: Inoculate a sterile nutrient medium containing a known concentration of this compound with the acclimatized microbial culture.
-
Incubation: Incubate the cultures under optimized conditions of temperature, pH, and aeration (aerobic or anaerobic).
-
Monitoring Decolorization: At regular intervals, withdraw samples from the culture, centrifuge to remove the biomass, and measure the absorbance of the supernatant at the λmax of the dye to determine the extent of decolorization.
-
Analysis of Degradation Products: After significant decolorization, extract the metabolites from the culture medium using a suitable organic solvent. Analyze the extracted compounds using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.
General Protocol for Analytical Quantification (UPLC-MS/MS)
-
Sample Preparation: For water samples, pre-concentrate and clean up the sample using solid-phase extraction (SPE).
-
Instrumentation: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: Employ a suitable analytical column (e.g., a C18 or a pentafluorophenyl column) and a gradient elution program with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry Detection: Operate the mass spectrometer in the positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties. Optimize the MS/MS parameters, including precursor and product ions, collision energy, and cone voltage, for the specific detection of this compound.
-
Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. Quantify the dye in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Logical Relationships
While specific signaling pathways affected by this compound have not been elucidated in the reviewed literature, the general mechanism of azo dye toxicity often involves metabolic activation that can lead to cellular stress and DNA damage. The following diagram illustrates a generalized workflow for assessing the bioremediation of azo dyes.
Caption: A generalized workflow for the assessment of azo dye bioremediation.
The following diagram illustrates a generalized mechanism of azo dye-induced toxicity, which often involves metabolic activation leading to the formation of reactive intermediates that can cause cellular damage.
Caption: A generalized pathway of azo dye-induced cellular toxicity.
Conclusion
This technical guide provides a summary of the current research on this compound. While information on its basic chemical properties and applications is readily available, there are significant gaps in the quantitative toxicological data and a clear understanding of its specific molecular mechanisms of toxicity. The provided experimental protocols for degradation and analysis, based on studies of similar azo dyes, offer a starting point for researchers. Future research should focus on obtaining specific toxicological data for this compound and elucidating the precise signaling pathways affected by this dye and its metabolites to better assess its health risks and develop effective remediation strategies.
References
Physical and chemical properties of C.I. Acid Red 37 powder
This technical guide provides a comprehensive overview of the physical and chemical properties of C.I. Acid Red 37, a monoazo acid dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from a reference standard to a coloring agent in formulations.
General Information and Identifiers
This compound is a synthetic dye belonging to the single azo class of compounds.[1] It is widely known by several synonyms and is identified by specific chemical registry numbers.
| Identifier | Value | Reference |
| C.I. Name | Acid Red 37 | [1] |
| C.I. Number | 17045 | [2][3] |
| CAS Number | 6360-07-2 | [1] |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| IUPAC Name | disodium;5-[(4-acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate | |
| Synonyms | Acid Red BG, Acid Red BL, Acid Fast Red B, Acid Red 3G |
Physical Properties
The physical characteristics of this compound powder are crucial for its handling, storage, and application. It is generally described as a purple or red powder.
| Property | Description | Reference |
| Appearance | Purple to red powder. | |
| Solubility | Easily soluble in water; slightly soluble in ethanol (purplish-red solution). | |
| Water Solubility (at 100°C) | 200 g/L. | |
| Aqueous Solution Appearance | Cherry red. | |
| Lightfastness (AATCC Scale) | 6 (on a scale of 1 to 8, where 8 is the highest). |
Chemical Properties
This compound is a sodium salt of a sulfonated azo dye. Its chemical behavior, particularly in acidic and basic conditions, is a key aspect of its identity.
| Condition | Observation | Reference |
| In Concentrated Sulfuric Acid | Dark blue-red color, which turns dark red to reddish-purple upon dilution. | |
| In Concentrated Nitric Acid | Initially olive green, quickly turning to brown. | |
| In Concentrated Hydrochloric Acid | Forms a reddish-purple precipitate, which dissolves upon dilution with water. | |
| Aqueous Solution with HCl | Forms a purple caramel/sauce-colored precipitate. | |
| Aqueous Solution with NaOH | Turns into a wine-red color. |
Manufacturing and Synthesis
The synthesis of this compound involves a standard azo coupling reaction. The general manufacturing method is a two-step process.
Caption: Manufacturing workflow for this compound.
Manufacturing Method: The synthesis begins with the diazotization of 4-Acetamido-2-aminobenzenesulfonic acid. This is followed by the coupling of the resulting diazonium salt with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to yield the final dye product.
Applications
This compound is primarily used as a dye for various materials. Its water solubility and fastness properties make it suitable for a range of applications.
-
Textiles: Dyeing of wool, silk, and polyamide fibers, as well as their blended fabrics. It can also be used for the direct printing on wool and silk fabrics.
-
Leather: Used for coloring leather.
-
Industrial Products: Employed in the coloration of industrial cleaning products, soaps, and detergents.
-
Other Materials: Used for coloring paper and anodized aluminum.
-
Research: It has been studied for its adsorption characteristics onto materials like organobentonite for wastewater treatment.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not extensively available in public literature. However, a general workflow for the characterization and identification of such dyes can be outlined. This typically involves extraction, separation, and spectroscopic analysis.
A. Solubility Determination (Qualitative)
-
Objective: To determine the solubility of this compound powder in various solvents.
-
Materials: this compound powder, deionized water, ethanol, test tubes, spatula, vortex mixer.
-
Procedure:
-
Add approximately 10 mg of this compound powder to separate test tubes.
-
To the first test tube, add 1 mL of deionized water. To the second, add 1 mL of ethanol.
-
Vortex each tube for 30 seconds.
-
Visually inspect for the dissolution of the powder and note the color of the solution.
-
Record observations as soluble, slightly soluble, or insoluble.
-
B. General Analytical Workflow for Dye Identification
The forensic analysis of dyes on fibers provides a model for a robust analytical workflow. This involves separation by techniques like Thin Layer Chromatography (TLC) followed by identification using spectroscopy.
Caption: General experimental workflow for dye analysis.
-
Extraction: The dye is first extracted from its matrix (if applicable) using a suitable solvent.
-
Thin Layer Chromatography (TLC): TLC is a cost-effective method used to separate the components of the dye mixture. This can help determine the purity of the sample and isolate the dye from other compounds.
-
UV-Visible Spectroscopy (UV-Vis): After separation, UV-Vis spectroscopy is used to determine the absorption spectrum of the dye, which is a key characteristic for identification.
-
Raman or FTIR Spectroscopy: These techniques provide information about the vibrational modes of the molecules, offering a "fingerprint" for the chemical structure of the dye.
Safety and Handling
While specific toxicological data for this compound is not extensively detailed in the provided results, general safety precautions for handling azo dyes should be observed. Safety Data Sheets (SDS) for similar acid red dyes provide guidance.
-
Hazards: May cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and appropriate clothing. Use in a well-ventilated area or with an approved respirator.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
References
Methodological & Application
Application Notes and Protocols for C.I. Acid Red 37 in Wool and Silk Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 37, also known as Acid Red BG or Acid Red BL, is a monoazo acid dye belonging to the acid dye class.[1] Its chemical formula is C₁₈H₁₄N₄Na₂O₈S₂ with a molecular weight of 524.44 g/mol .[1] Acid Red 37 is highly soluble in water and is primarily used for dyeing protein fibers such as wool and silk, as well as polyamides.[1][2] The dyeing process is based on the formation of ionic bonds between the anionic sulfonate groups of the dye and the cationic amino groups of the protein fibers under acidic conditions. This protocol provides a detailed methodology for the application of this compound in the exhaust dyeing of wool and silk, aimed at achieving consistent and vibrant coloration for research and development applications.
Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Red 37 | [1] |
| C.I. Number | 17045 | |
| CAS Number | 6360-07-2 | |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| Appearance | Red Powder | |
| Solubility | Soluble in water |
Signaling Pathway of Acid Dyeing on Protein Fibers
The dyeing of protein fibers like wool and silk with acid dyes is governed by an ionic interaction mechanism. In an acidic dyebath, the amino groups (-NH₂) in the amorphous regions of the wool and silk fibers are protonated, acquiring a positive charge (-NH₃⁺). The acid dye, which exists as a large anion with negatively charged sulfonate groups (-SO₃⁻) in solution, is then attracted to these positively charged sites on the fiber. The dye molecules adsorb onto the fiber surface and subsequently diffuse into the fiber structure, where they form strong ionic bonds, resulting in coloration.
Caption: Mechanism of acid dyeing on protein fibers.
Experimental Protocols
Materials and Equipment
-
This compound (dye)
-
Wool or silk substrate (fabric, yarn, or fibers)
-
Acetic acid (CH₃COOH) or formic acid (HCOOH) for pH adjustment
-
Glauber's salt (Na₂SO₄) (optional, as a leveling agent for wool)
-
Non-ionic wetting agent
-
Laboratory-grade water
-
Beakers or dyeing vessels
-
Heating and stirring apparatus (e.g., water bath, hot plate with magnetic stirrer)
-
pH meter
-
Graduated cylinders and pipettes
-
Safety glasses, gloves, and lab coat
Pre-treatment of Substrates
-
Scouring: To ensure uniform dyeing, it is essential to remove any impurities such as oils, waxes, and sizes from the wool or silk.
-
Prepare a scouring bath containing 1-2 g/L of a non-ionic wetting agent.
-
For wool, maintain the temperature at 50-60°C. For silk, the temperature should be 80-90°C.
-
Immerse the substrate in the scouring bath for 30-45 minutes with occasional gentle agitation.
-
Rinse the substrate thoroughly with warm water, followed by a cold water rinse.
-
Dyeing Protocol for Wool
| Parameter | Recommended Value |
| Dye Concentration (% owf) | 0.5 - 4.0% |
| Liquor Ratio | 1:20 - 1:40 |
| pH | 4.5 - 5.5 (Adjusted with acetic acid) |
| Glauber's Salt (% owf) | 5 - 10% (for pale to medium shades) |
| Wetting Agent (g/L) | 1.0 |
| Initial Temperature | 40°C |
| Rate of Temperature Rise | 1-2°C per minute |
| Final Dyeing Temperature | 98 - 100°C (Boil) |
| Dyeing Time at Final Temp. | 45 - 60 minutes |
*owf: on the weight of the fiber
Procedure:
-
Set up the dyebath with the required amount of water and add the wetting agent and Glauber's salt.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
In a separate container, make a paste of the this compound powder with a small amount of warm water, then dissolve it completely by adding more hot water. Add the dissolved dye to the dyebath.
-
Introduce the pre-wetted wool substrate into the dyebath at 40°C.
-
Gradually raise the temperature of the dyebath to a boil (98-100°C) at a rate of 1-2°C per minute.
-
Maintain the dyeing at a boil for 45-60 minutes, ensuring gentle agitation to promote even dyeing.
-
After dyeing, allow the dyebath to cool down to 70°C before removing the wool.
-
Rinse the dyed wool with warm water and then cold water until the water runs clear.
-
Squeeze out excess water and air dry.
Dyeing Protocol for Silk
| Parameter | Recommended Value |
| Dye Concentration (% owf*) | 0.5 - 3.0% |
| Liquor Ratio | 1:30 - 1:50 |
| pH | 4.0 - 5.0 (Adjusted with acetic acid) |
| Wetting Agent (g/L) | 1.0 |
| Initial Temperature | 30°C |
| Rate of Temperature Rise | 1-2°C per minute |
| Final Dyeing Temperature | 85 - 90°C |
| Dyeing Time at Final Temp. | 45 - 60 minutes |
*owf: on the weight of the fiber
Procedure:
-
Prepare the dyebath with the required amount of water and add the wetting agent.
-
Adjust the pH of the dyebath to 4.0 - 5.0 with acetic acid.
-
Dissolve the this compound dye as described for wool and add it to the dyebath.
-
Introduce the pre-wetted silk into the dyebath at 30°C.
-
Slowly raise the temperature to 85-90°C at a rate of 1-2°C per minute.
-
Continue dyeing at this temperature for 45-60 minutes with gentle agitation.
-
After the dyeing time is complete, cool the dyebath to 60°C before removing the silk.
-
Rinse the dyed silk with warm and then cold water until the rinse water is clear.
-
Gently squeeze out excess water and allow to air dry away from direct sunlight.
Experimental Workflow
Caption: General workflow for wool and silk dyeing.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling dyes and chemicals.
-
Work in a well-ventilated area to avoid inhalation of dye powders.
-
Avoid contact of dyes and chemicals with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
Application Notes and Protocols for C.I. Acid Red 37 in Leather Coloring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of C.I. Acid Red 37 in leather coloring applications. This document outlines detailed experimental protocols, presents relevant data, and visualizes key processes to ensure reproducible and high-quality results.
This compound is a monoazo acid dye known for its vibrant red hue and is utilized in the dyeing of various protein-based substrates, including leather.[1] Its application in the leather industry is primarily on chrome-tanned leathers, where it forms strong ionic bonds with the collagen fibers under acidic conditions.
Quantitative Data
Table 1: Fastness Properties of this compound on Wool
| Fastness Property | ISO Standard Rating | AATCC Standard Rating |
| Light Fastness | 5-6 | 6 |
| Soaping (Fading) | 2 | 2 |
| Soaping (Staining) | 5 | 2 |
| Perspiration (Fading) | 4 | 2-3 |
| Perspiration (Staining) | 1 | 2-3 |
| Oxygen Bleaching | 4 | 2 |
| Fastness to Seawater | 2 | 2 |
| Source: Data compiled from publicly available information.[1] Ratings are on a scale of 1 to 8 for lightfastness (AATCC) and 1 to 5 for other properties, with higher numbers indicating better fastness. |
Experimental Protocols
Protocol 1: Drum Dyeing of Chrome-Tanned Leather with this compound
This protocol details a standard procedure for the drum dyeing of chrome-tanned leather to achieve a solid red coloration.
Materials and Equipment:
-
Chrome-tanned leather (wet blue), shaved to a uniform thickness
-
This compound (CAS 6360-07-2)
-
Formic acid (85%) or Acetic acid (90%)
-
Sodium bicarbonate or other neutralizing agent
-
Anionic leveling agent
-
Anionic penetrating agent
-
Sodium sulfate (optional, as an electrolyte to aid exhaustion)
-
Fatliquoring agent
-
Dyeing drum (laboratory or production scale)
-
pH meter
-
Standard laboratory glassware
Procedure:
1. Pre-treatment: Neutralization a. Wash the chrome-tanned leather thoroughly with water to remove residual salts and impurities. b. Neutralize the leather to a pH of 4.5-6.5. This is a critical step to ensure even dye penetration. The neutralization is typically carried out with a weak alkali like sodium bicarbonate.
2. Dye Bath Preparation a. Prepare a dye bath with a liquor ratio of 10:1 (10 liters of water for every 1 kg of leather, based on shaved weight). b. The recommended starting concentration for this compound is 1-3% of the shaved weight of the leather for medium shades. This should be optimized based on the desired color intensity. c. Dissolve the this compound powder in hot water (approximately 50-60°C) before adding it to the main dye bath. d. Add auxiliaries to the dye bath:
- 0.5-1.0% of an anionic leveling agent to promote even dye uptake.
- 0.5-1.0% of an anionic penetrating agent to facilitate dye diffusion into the leather.
- (Optional) 5-10% sodium sulfate can be added to aid in the exhaustion of the dye.
3. Dyeing Process a. Place the neutralized and washed leather into the dyeing drum. b. Add the prepared dye bath. c. Begin drumming and gradually increase the temperature to 55-60°C over 20-30 minutes. Chrome-tanned leather has good heat resistance within this range.[2] d. Continue drumming at this temperature for 30-90 minutes, depending on the desired depth of shade.
4. Dye Fixation a. After the initial dyeing period, begin the fixation process by slowly adding formic acid (diluted with water) to the dye bath to lower the pH to 3.5-4.0. This acidification step is crucial for the ionic bonding of the acid dye to the leather's collagen fibers. b. Continue drumming for an additional 20-30 minutes to ensure complete fixation.
5. Post-treatment a. Drain the dye bath and rinse the leather thoroughly with running water until the water runs clear. b. Carry out a fatliquoring step to restore oils to the leather, ensuring its softness and flexibility. This is typically done in a fresh bath at around 50°C with a suitable fatliquoring agent. c. After fatliquoring, the leather is washed, drained, and then processed for drying and finishing according to standard procedures.
Visualizations
Caption: Experimental workflow for dyeing leather with this compound.
Caption: Ionic interaction between this compound and leather collagen.
References
C.I. Acid Red 37: Not Recommended as a Fluorescent Dye for Research Applications
Initial investigations into the potential of C.I. Acid Red 37 as a fluorescent dye for research applications, including cellular imaging and drug development, have revealed a significant lack of supporting scientific evidence. While some commercial suppliers may categorize this dye under "fluorescent dyes," a comprehensive review of scientific literature yields no data on its use as a fluorescent probe or stain in a biological research context.
This compound is predominantly documented and utilized as a textile dye. Its chemical structure, which includes an azo linkage (-N=N-), is a key characteristic of azo dyes. This structural feature is known to be highly efficient at quenching fluorescence. The energy that would typically be emitted as fluorescence is instead dissipated through rapid photoisomerization of the azo bond, leading to a very low or non-existent fluorescence quantum yield. This inherent photophysical property makes most azo dyes, including Acid Red 37, unsuitable for applications requiring bright and stable fluorescence signals, such as fluorescence microscopy.
Our extensive search for quantitative data, including photophysical properties like quantum yield, fluorescence lifetime, and molar extinction coefficient, did not yield any relevant results for this compound in solvents typically used in biological research. Furthermore, no established experimental protocols for its application in fluorescence microscopy, such as staining live or fixed cells, or for use in drug development assays, could be found in the scientific literature.
In light of these findings, we cannot provide the requested detailed application notes, protocols, quantitative data tables, or diagrams for this compound as a fluorescent dye in research. The available information strongly indicates that it is not a viable tool for researchers, scientists, and drug development professionals who require reliable and robust fluorescent probes.
For researchers seeking red fluorescent dyes, numerous alternative and well-characterized fluorescent probes are commercially available with proven applications in various biological research fields. These alternatives offer high fluorescence quantum yields, photostability, and well-documented protocols for their use.
Summary of Findings: this compound
| Property | Finding |
| Primary Application | Textile Dye |
| Fluorescence in Research | No documented use in scientific literature. |
| Quantitative Data | No available data on quantum yield, fluorescence lifetime, or molar extinction coefficient in relevant solvents. |
| Experimental Protocols | No established protocols for use in fluorescence microscopy or other research applications. |
| Chemical Class | Azo Dye |
| Reason for Unsuitability | The azo linkage acts as a fluorescence quencher through efficient photoisomerization. |
Logical Relationship: Unsuitability of Azo Dyes for Fluorescence Applications
Caption: The inherent property of azo dyes to undergo efficient photoisomerization leads to fluorescence quenching, rendering them unsuitable for most fluorescence-based research applications.
Application Notes and Protocols for Direct Fabric Printing with C.I. Acid Red 37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the direct printing of C.I. Acid Red 37 on protein-based (wool, silk) and polyamide (nylon) fabrics. The following sections detail the necessary materials, equipment, and step-by-step procedures for fabric preparation, printing paste formulation, the printing process, and post-printing treatments to ensure optimal color yield and fastness.
Overview and Principle
Direct fabric printing with acid dyes, such as this compound, is a method for applying localized color to a textile substrate. The process involves the preparation of a printing paste containing the dye, a thickener to control print definition, a hygroscopic agent to maintain moisture, and an acid or acid-releasing salt to facilitate dye-fiber interaction. Upon application, the printed fabric is dried and then subjected to a steaming process. The steam provides the necessary heat and moisture to enable the dye molecules to penetrate and form ionic bonds with the amino groups present in protein and polyamide fibers.[1][2] A thorough washing-off procedure is crucial to remove unfixed dye and auxiliary chemicals, ensuring good wet fastness properties.
Materials and Equipment
Fabric Substrates
-
Wool (scoured)
-
Silk (degummed)
-
Nylon (scoured)
Dyes and Chemicals
-
This compound
-
Urea (hygroscopic agent)
-
Ammonium Sulfate or Acetic Acid/Citric Acid (acid donor)
-
Thickener (e.g., Sodium Alginate, Crystal Gum)
-
Glycerin (optional, as a dispersing and humectant agent)[1]
-
Non-ionic detergent (for washing)
-
Sodium Carbonate (for scouring, if necessary)
-
Synthrapol (for scouring and post-wash)
Equipment
-
Laboratory balance
-
Magnetic stirrer and hot plate
-
pH meter
-
Screen printing setup (screen, squeegee) or other direct application tools (e.g., block, brush)
-
Drying oven or hot air dryer
-
Laboratory steamer (atmospheric or high-temperature)
-
Washing beakers or a laboratory washing machine
-
Water bath
Experimental Protocols
Fabric Preparation (Scouring)
Prior to printing, it is essential to remove any impurities, such as oils, waxes, and sizing agents, from the fabric to ensure uniform dye uptake.
-
Prepare a scouring bath with 1-2 g/L non-ionic detergent and 1-2 g/L sodium carbonate.
-
Immerse the fabric in the bath at a liquor ratio of 1:30 (fabric weight:water volume).
-
Heat the bath to 60-70°C and maintain for 30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the fabric completely before printing.
Printing Paste Preparation
The following table provides a general recipe for an acid dye printing paste. The concentration of this compound can be adjusted to achieve the desired depth of shade.
| Component | Concentration (g/kg of printing paste) | Function |
| This compound | 10 - 40 | Colorant |
| Urea | 50 - 100 | Hygroscopic agent, increases dye solubility |
| Ammonium Sulfate | 10 - 20 | Acid-releasing agent for fixation |
| Thickener (e.g., 8% Sodium Alginate stock) | 500 - 600 | Viscosity control for print definition |
| Glycerin | 0 - 30 | Humectant, dispersing agent |
| Water | to make 1000g | Solvent |
Preparation Procedure:
-
In a beaker, dissolve the this compound, urea, and glycerin (if used) in a portion of the water with gentle heating and stirring.
-
In a separate container, prepare the thickener stock solution according to the manufacturer's instructions.
-
Add the dye solution to the thickener paste and mix thoroughly.
-
Dissolve the ammonium sulfate in the remaining water and add it to the paste, stirring continuously until a homogeneous mixture is obtained.
-
Allow the paste to stand for at least one hour to ensure complete hydration of the thickener.
Printing and Drying
-
Apply the prepared printing paste to the scoured and dried fabric using the chosen method (e.g., screen printing).
-
After printing, carefully dry the fabric at a temperature of 100-110°C to avoid premature dye fixation.
Fixation (Steaming)
The steaming process is critical for the fixation of the acid dye to the fabric fibers. The conditions vary depending on the fabric type.
| Fabric Type | Steaming Temperature | Steaming Time |
| Silk | 100 - 105°C (Saturated Steam) | 20 - 30 minutes |
| Wool | 100 - 105°C (Saturated Steam) | 20 - 30 minutes |
| Nylon | 103 - 110°C (Saturated or High-Pressure Steam) | 20 - 40 minutes |
Procedure:
-
Place the dried, printed fabric in a laboratory steamer.
-
Steam the fabric according to the parameters specified in the table above.
-
After steaming, allow the fabric to cool down before proceeding to the washing-off stage.
Post-Printing Treatment (Washing-off)
This step is essential to remove unfixed dye, thickener, and other chemicals, which is crucial for achieving good fastness properties.
-
Cold Rinse: Rinse the printed fabric thoroughly in cold water to remove the bulk of the thickener and unfixed dye.
-
Hot Wash (Soaping): Prepare a washing bath with 1-2 g/L of a non-ionic detergent. Heat the bath to 60-70°C and wash the fabric for 10-15 minutes.[1]
-
Hot Rinse: Rinse the fabric in hot water (60-70°C).
-
Cold Rinse: Perform a final cold water rinse.
-
Drying: Dry the washed fabric at an appropriate temperature.
Visual Representations
Experimental Workflow
Caption: Workflow for direct fabric printing with this compound.
Signaling Pathway of Dye-Fiber Interaction
Caption: Mechanism of this compound fixation on protein/polyamide fibers.
References
Application Notes and Protocols for C.I. Acid Red 37 in Industrial Cleaning Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 37, a monoazo dye, is utilized as a colorant in a variety of industrial applications, including the formulation of cleaning products. Its inclusion in such formulations serves primarily as a visual tracer to ensure proper dilution and coverage during the cleaning process, and to enhance product branding and identification. The performance and stability of Acid Red 37 are critical parameters in the formulation of effective and reliable industrial cleaners, particularly in alkaline environments commonly found in heavy-duty degreasers and sanitizers. This document provides detailed application notes and experimental protocols for the evaluation of this compound in industrial cleaning formulations, with a focus on stability, performance, and toxicological considerations.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1. This water-soluble red powder provides a cost-effective method for coloring aqueous-based industrial cleaning products.[1][2]
| Property | Value | Reference |
| C.I. Name | Acid Red 37 | [1] |
| C.I. Number | 17045 | [1] |
| CAS Number | 6360-07-2 | [1] |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| Appearance | Red powder | |
| Solubility | Soluble in water |
Application in Industrial Cleaning Products
This compound is suitable for use in a range of industrial and institutional cleaning products. Dyes that are resistant to acids and alkalis are engineered to maintain their vibrant color and uniformity in environments with fluctuating pH levels. Such dyes can endure both highly acidic (pH < 3) and highly alkaline (pH > 9) conditions.
Formulation Considerations
The concentration of this compound in cleaning formulations will vary depending on the desired color intensity and the nature of the other ingredients. It is crucial to assess the compatibility of the dye with other components in the formulation, such as surfactants, builders, and solvents, as these can impact its stability and color.
Experimental Protocols
Protocol 1: Evaluation of Color Stability in Alkaline Solutions
This protocol outlines a method to assess the stability of this compound in alkaline solutions, simulating the conditions found in many industrial cleaning products.
Objective: To determine the rate of color degradation of this compound at a specific alkaline pH and temperature over time.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable alkali
-
Deionized water
-
pH meter
-
Spectrophotometer
-
Constant temperature water bath or incubator
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
Preparation of Test Solutions:
-
Prepare a series of buffered solutions at the desired alkaline pH (e.g., pH 9, 10, 11, 12) using a suitable buffer system or by adjusting the pH with NaOH.
-
Add a precise volume of the Acid Red 37 stock solution to each buffered solution to achieve a final dye concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).
-
-
Incubation:
-
Place the test solutions in a constant temperature water bath or incubator set to a relevant temperature for industrial cleaning applications (e.g., 25°C, 40°C, 50°C).
-
-
Spectrophotometric Analysis:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of each test solution.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound using the spectrophotometer. The λmax can be determined by scanning the spectrum of a fresh solution.
-
-
Data Analysis:
-
Plot the absorbance (or percentage of initial absorbance) versus time for each pH and temperature condition.
-
Calculate the rate of degradation.
-
Expected Outcome: This protocol will generate quantitative data on the stability of this compound under specific alkaline conditions, allowing for the selection of appropriate formulations to ensure color stability over the product's shelf life.
Toxicological Profile and Safety Considerations
Azo dyes, including this compound, undergo metabolic reduction of the azo bond, which can lead to the formation of aromatic amines. Some of these metabolites have been shown to be potentially genotoxic.
Metabolic Activation and Genotoxicity Pathway
The primary toxicological concern with azo dyes is their potential to be metabolized into harmful aromatic amines by intestinal microbiota and, to a lesser extent, by hepatic enzymes. This metabolic activation is a critical first step in their potential to exert genotoxic effects.
The general pathway involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in various bacteria. This reaction breaks the dye molecule into its constituent aromatic amines.
Once formed, these aromatic amines can be absorbed into the bloodstream and undergo further metabolic activation in the liver. This can involve N-hydroxylation and subsequent esterification to form reactive electrophilic species that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and DNA damage if not repaired, which is a key mechanism of carcinogenesis.
Some studies have shown that the reduction products of certain azo dyes can induce oxidative stress through the generation of superoxide free radicals, leading to oxidative DNA damage.
Experimental Workflow: Formulation and Stability Testing
The following diagram illustrates a logical workflow for the formulation of an industrial cleaning product containing this compound and the subsequent evaluation of its color stability.
Conclusion
This compound can be an effective colorant in industrial cleaning formulations when its stability and compatibility with other ingredients are carefully considered. The provided protocols offer a framework for evaluating its performance in alkaline environments. It is imperative for researchers and formulators to be aware of the toxicological profile of azo dyes and their metabolites and to conduct appropriate risk assessments. Further research into the specific metabolic pathways and potential genotoxicity of this compound is recommended to ensure its safe use in consumer and industrial products.
References
Application of C.I. Acid Red 37 in Wastewater Decolorization Studies: Application Notes and Protocols
Introduction
C.I. Acid Red 37 is a water-soluble anionic azo dye widely used in the textile, leather, and paper industries.[1] The discharge of effluents containing this dye into aquatic ecosystems is a significant environmental concern due to its color, persistence, and potential toxicity. These dyes are designed to be resistant to light, water, and oxidizing agents, making them difficult to degrade through conventional wastewater treatment methods. This document provides detailed application notes and experimental protocols for the use of this compound as a model pollutant in wastewater decolorization studies, targeting researchers, scientists, and professionals in drug development and environmental science. The protocols are based on established methodologies, including adsorption, advanced oxidation processes (AOPs), and photocatalysis.
Data Presentation: Decolorization of Azo Dyes
The following tables summarize quantitative data from various studies on the decolorization of this compound and other similar azo dyes, providing a comparative overview of different treatment technologies.
Table 1: Adsorption-Based Decolorization of Acid Dyes
| Adsorbent | Target Dye | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time | Max. Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| Potatoes Husk (POH) | Acid Red 37 | 50 | 1 | 5.3 ± 0.5 | 60 min | 23.53 | >90 | [2] |
| Egg Husk (EGH) | Acid Red 37 | 50 | 1 | 5.3 ± 0.5 | 60 min | 20.85 | Not specified | [2] |
| Sludge from Water Treatment Plant | Acid Red 119 | 80 | 0.15 | 3 | Not specified | Not specified | >90 | [3] |
| Graphite Carbon Nitride (U-g-C₃N₄) | Acid Brilliant Red | 150 | 0.5 | >2.0 | Not specified | 172.8 | Not specified | [4] |
Table 2: Advanced Oxidation Process (AOP) Based Decolorization of Acid Dyes
| AOP Method | Target Dye | Initial Concentration (mg/L) | Key Reagents/Catalysts | pH | Reaction Time | Decolorization Efficiency (%) | Reference |
| H₂O₂/UV/Fe²⁺ | Acid Red G | 50 | 17.318 mM H₂O₂, 7.03 x 10⁻² mM Fe²⁺ | 6.12 | Not specified | >99 | |
| H₂O₂/Solar Light | Reactive Red 180 | Not specified | 4% H₂O₂ | Not specified | 6 h | 83 | |
| Fenton Process | Acid Red 18 | Not specified | 50-500 mg/L H₂O₂, Fe²⁺ | 3.5 | Not specified | 10-23 (H₂O₂ alone) | |
| UV/H₂O₂/Fe(III)/Oxalate | Acid Red 14 | Not specified | H₂O₂, Fe(III), Oxalate | 3 | 2 min | High |
Table 3: Photocatalytic Degradation of Acid Dyes
| Photocatalyst | Target Dye | Initial Concentration (mg/L) | Catalyst Dose (g/L) | pH | Irradiation Time | Degradation Efficiency (%) | Reference |
| TiO₂-containing Hydrogel | Acid Red 88 | Not specified | 0.25 | 5.3 | 30 min | ~94 | |
| Fe³⁺ doped TiO₂ | Acid Red 88 | Not specified | 1.8 | Not specified | Not specified | Not specified | |
| Au-TiO₂ | Acid Red 88 | Not specified | 0.03 g | Not specified | 180 min | 92.5 | |
| Calcium Aluminate (CaAl₂O₄) | Acid Red 88 | 2x10⁻⁴ mol/dm³ | 0.5 | 8 | Not specified | High |
Experimental Protocols
This section provides detailed methodologies for key experiments in wastewater decolorization studies using this compound as a model contaminant.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound for use in decolorization experiments.
Materials:
-
This compound (Molecular Formula: C₁₈H₁₄N₄Na₂O₈S₂)
-
Deionized water
-
Volumetric flask (1000 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh 1.000 g of this compound powder using an analytical balance.
-
Transfer the dye powder into a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved.
-
Once dissolved, add deionized water to the flask up to the 1000 mL mark.
-
Stopper the flask and invert it several times to ensure homogeneity. This results in a 1000 mg/L stock solution.
-
Store the stock solution in a dark, cool place to prevent photodegradation.
Protocol 2: Batch Adsorption Experiment for Decolorization
Objective: To determine the decolorization efficiency of a given adsorbent for this compound.
Materials:
-
This compound stock solution (1000 mg/L)
-
Adsorbent material (e.g., activated carbon, biochar, clay)
-
Conical flasks (250 mL)
-
Orbital shaker
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of 100 mL working solutions of this compound with desired initial concentrations (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solution in conical flasks.
-
Adjust the pH of each solution to the desired value (e.g., 5.3) using 0.1 M HCl or 0.1 M NaOH.
-
Add a pre-weighed amount of the adsorbent (e.g., 0.1 g, corresponding to a 1 g/L dose) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature for a specific contact time (e.g., 2 hours).
-
After the desired contact time, withdraw a sample from each flask using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove the adsorbent particles.
-
Measure the absorbance of the filtrate at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. A blank using deionized water should be used for calibration.
-
The decolorization efficiency (%) can be calculated using the following equation: Decolorization Efficiency (%) = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
Protocol 3: Photocatalytic Degradation Experiment
Objective: To evaluate the photocatalytic degradation of this compound using a semiconductor catalyst (e.g., TiO₂).
Materials:
-
This compound working solution
-
Photocatalyst powder (e.g., TiO₂)
-
Photoreactor with a UV light source
-
Magnetic stirrer and stir bar
-
pH meter
-
Syringes and syringe filters
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a specific volume (e.g., 100 mL) of this compound solution with a known initial concentration in the photoreactor vessel.
-
Add the desired amount of photocatalyst (e.g., 250 mg) to the solution.
-
Adjust the pH of the suspension to the optimal value (e.g., 5.3) using dilute acid or base.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Turn on the UV light source to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter to remove the catalyst particles.
-
Measure the absorbance of the filtrate at the λmax of the dye.
-
Calculate the degradation efficiency at each time point as described in Protocol 2.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the decolorization processes.
Caption: Experimental workflow for wastewater decolorization studies.
Caption: Conceptual overview of decolorization mechanisms.
References
Application Notes and Protocols for the Biodegradation of C.I. Acid Red 37
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biodegradation of C.I. Acid Red 37, a common azo dye, using microbial cultures. The information is intended to guide researchers in setting up and conducting experiments for the effective decolorization and degradation of this dye.
Application Notes
This compound is an azo dye extensively used in the textile, leather, and paper industries. Due to its complex aromatic structure and the presence of an azo bond (-N=N-), it is recalcitrant to conventional wastewater treatment methods, posing a significant environmental concern. Microbial biodegradation offers a cost-effective and eco-friendly alternative for the treatment of effluents containing this dye.
The primary mechanism of bacterial degradation of this compound involves the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions.[1][2] This initial step results in the decolorization of the dye and the formation of aromatic amines, which are subsequently mineralized, often under aerobic conditions.[1][3] The key enzyme responsible for the initial cleavage of the azo bond is azoreductase, which is produced by a wide variety of bacteria.[4]
One bacterial species that has demonstrated high efficiency in degrading this compound is Acinetobacter radioresistens. This bacterium can effectively decolorize the dye over a range of pH and temperature conditions. The degradation of this compound by Acinetobacter radioresistens has been shown to proceed through the formation of intermediate aromatic amines, which can be further broken down.
Experimental Workflow for Biodegradation of this compound
References
Application Notes and Protocols for C.I. Acid Red 37 as a Model Pollutant in Photocatalysis Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing C.I. Acid Red 37 as a model pollutant in photocatalysis experiments. The following sections detail the experimental protocols, present quantitative data from related studies to serve as a baseline, and visualize key processes to facilitate understanding and experimental design. While specific data for this compound is limited in publicly available literature, the provided protocols and data from analogous azo dyes offer a robust framework for initiating research.
Introduction to this compound
This compound is a monoazo acid dye, characterized by the presence of one azo bond (-N=N-) in its molecular structure. Azo dyes are a significant class of synthetic organic pollutants found in the effluents of textile, leather, and paper industries. Due to their complex aromatic structure and the stability of the azo bond, they are often resistant to conventional wastewater treatment methods. The photocatalytic degradation of these dyes, particularly using semiconductor materials like titanium dioxide (TiO₂), presents a promising advanced oxidation process (AOP) for their complete mineralization into less harmful substances.
General Mechanism of Photocatalysis
The photocatalytic degradation of organic pollutants like this compound is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor photocatalyst. This process generates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) in the valence band can directly oxidize the dye molecules or react with water to produce hydroxyl radicals (•OH). Simultaneously, electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). These highly oxidative radicals are the primary agents responsible for the breakdown of the complex dye molecules into simpler, non-toxic compounds such as CO₂, H₂O, and mineral acids.
Experimental Protocols
The following protocols are generalized based on common practices for the photocatalytic degradation of similar acid dyes. Researchers should optimize these parameters for their specific experimental setup and objectives.
Materials and Reagents
-
This compound (or a similar acid azo dye)
-
Photocatalyst (e.g., TiO₂ P25, ZnO, or custom-synthesized catalyst)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor equipped with a light source (e.g., UV lamp, Xenon lamp)
-
Magnetic stirrer
-
Centrifuge or filtration system
-
UV-Visible Spectrophotometer
-
pH meter
-
(Optional) High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for intermediate product analysis
-
(Optional) Total Organic Carbon (TOC) analyzer for mineralization studies
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a precisely weighed amount of the dye in DI water.
-
Working Solution: Prepare working solutions of the desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution with DI water.
Photocatalytic Degradation Procedure
-
Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 0.5 - 2.0 g/L) to a known volume of the dye working solution in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a predetermined period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst, achieving adsorption-desorption equilibrium. An initial sample should be taken at the end of this period (t=0) to determine the initial concentration after adsorption.[1]
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Ensure the suspension is continuously stirred to maintain a uniform distribution of the catalyst particles.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).[1]
-
Sample Preparation for Analysis: Immediately after withdrawal, centrifuge or filter the samples to remove the photocatalyst particles. This step is crucial to stop the photocatalytic reaction in the collected sample.[1]
-
Analysis: Analyze the concentration of the dye in the supernatant using a UV-Visible spectrophotometer at the maximum absorption wavelength (λmax) of this compound.
Data Analysis
The degradation efficiency of the dye can be calculated using the following equation:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100
Where:
-
C₀ is the initial concentration of the dye at t=0 (after the dark adsorption phase).
-
Cₜ is the concentration of the dye at a specific time interval 't'.
The kinetics of the photocatalytic degradation often follow a pseudo-first-order model. This can be verified by plotting ln(C₀/Cₜ) against the irradiation time. A linear plot indicates that the reaction follows pseudo-first-order kinetics, and the rate constant (k) can be determined from the slope of the line.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the photocatalytic degradation of similar acid red dyes. This data can be used as a reference for designing experiments with this compound.
Table 1: Effect of Catalyst Concentration on Degradation Efficiency of Acid Red 18
| Catalyst | Catalyst Concentration (g/L) | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ | 0.1 | 30 | Not Specified | Increased with concentration | [2] |
| TiO₂ | 0.5 | 30 | Not Specified | Unfavorable due to light scattering | [2] |
| TiO₂/Zeolite | 0.88 | Not Specified | 125 | 96.3 |
Table 2: Effect of pH on Degradation Efficiency of Acid Dyes
| Dye | Catalyst | pH | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Acid Red 88 | TiO₂ | 2.4 | 22.40 | 90 | 99.6 | |
| Acid Red 18 | TiO₂/Zeolite | 6.5 | Not Specified | 125 | 96.3 | |
| Synthesized Acid Dye | H₂O₂ | 3.9 | 10 | 90 | 67.9 |
Table 3: Kinetic Data for the Degradation of Acid Red Dyes
| Dye | Catalyst | Initial Dye Concentration (mg/L) | pH | Rate Constant (k) (min⁻¹) | Kinetic Model | Reference |
| Acid Red 88 | TiO₂ | 22.40 | 2.4 | 0.059 | Pseudo-first-order | |
| Acid Red 88 | Fe³⁺ doped TiO₂ | Not Specified | Not Specified | 5.24 x 10⁻⁴ s⁻¹ | Pseudo-first-order |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical photocatalysis experiment.
General Signaling Pathway of Photocatalysis
Caption: General mechanism of photocatalytic dye degradation.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for low photocatalytic degradation efficiency.
References
Application Notes: C.I. Acid Red 37 for Histological Staining of Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of C.I. Acid Red 37 as a histological stain for animal tissues. This compound, also known as Lissamine Fast Red, is a red anionic azo dye.[1][2] While not as commonly used in histology as other acid dyes, it has been suggested as a component in plasma staining solutions.[1][3] This protocol adapts the classic Van Gieson's method, substituting the traditional Acid Fuchsin with this compound to differentiate collagen from muscle and cytoplasm.
Principle of Staining
Acid dyes, such as this compound, are anionic and bind to cationic components within tissue sections. In an acidic solution, proteins are positively charged due to the protonation of their amino groups, providing binding sites for the negatively charged dye molecules. The Van Gieson method is a differential staining technique that utilizes a mixture of a larger acid dye molecule and a smaller one (picric acid).[4] The smaller picric acid molecules rapidly penetrate all tissue components, staining them yellow. The larger this compound molecules are then thought to selectively displace the picric acid from the more porous collagen fibers, staining them red, while muscle and cytoplasm retain the yellow picric acid stain.
Staining Mechanism: Acid Dye Interaction with Tissue
The staining process is based on the electrostatic attraction between the anionic dye and cationic tissue proteins.
Caption: Mechanism of this compound staining in animal tissues.
Experimental Protocol: Modified Van Gieson Stain
This protocol is adapted for formalin-fixed, paraffin-embedded animal tissue sections. Optimization may be required depending on the tissue type and fixation method.
I. Reagent Preparation
| Reagent | Composition | Preparation Instructions |
| Weigert's Iron Hematoxylin | Solution A: Hematoxylin (1g), 95% Ethanol (100ml). Solution B: 29% Ferric Chloride (aqueous) (4ml), Distilled Water (95ml), Hydrochloric Acid (1ml). | For Solution A: Dissolve hematoxylin in ethanol. Allow to ripen for several days. For Solution B: Mix ingredients in the order listed. Working Solution: Mix equal parts of Solution A and B immediately before use. The working solution is stable for a few hours. |
| Modified Van Gieson's Solution | 1% this compound (aqueous) (5ml), Saturated Picric Acid (aqueous) (95ml). | Prepare a 1% (w/v) solution of this compound in distilled water. Prepare a saturated aqueous solution of picric acid. Mix 5ml of the this compound solution with 95ml of the saturated picric acid solution. |
| Acid Alcohol (0.5%) | 70% Ethanol (100ml), Hydrochloric Acid (0.5ml). | Add hydrochloric acid to the ethanol and mix well. |
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes of 5 minutes each).
-
Transfer through absolute ethanol (2 changes of 3 minutes each).
-
Transfer through 95% ethanol (2 changes of 3 minutes each).
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 0.5% Acid Alcohol (a few quick dips).
-
Wash in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Counterstaining:
-
Stain in the Modified Van Gieson's Solution for 3-5 minutes.
-
Rinse quickly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol, followed by absolute ethanol (2 changes).
-
Clear in xylene (2 changes).
-
Mount with a permanent mounting medium.
-
III. Expected Results
-
Collagen: Bright Red
-
Muscle, Cytoplasm, Red Blood Cells: Yellow
-
Nuclei: Blue/Black
IV. Quality Control
A control slide of tissue known to contain collagen and muscle (e.g., uterus, intestine) should be stained simultaneously to ensure proper differentiation.
Experimental Workflow
The following diagram illustrates the key steps in the staining protocol.
Caption: Workflow for the Modified Van Gieson staining protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Nuclear Staining | Hematoxylin over-oxidized or improperly prepared. Differentiation in acid alcohol was too long. | Use fresh hematoxylin solution. Reduce differentiation time. |
| Faded Red Staining of Collagen | Staining time in Van Gieson's solution was too short. Prolonged washing after staining. | Increase staining time. Rinse very briefly after the Van Gieson step. |
| Yellow Staining is Weak | Picric acid solution is not saturated. | Ensure the picric acid solution is fully saturated. |
| Red Staining of Muscle and Cytoplasm | Staining time in Van Gieson's solution was too long. | Reduce staining time in the Van Gieson's solution. |
These application notes provide a framework for utilizing this compound in histological applications. As this is an adaptation of a standard protocol, researchers are encouraged to optimize the timings and concentrations to suit their specific research needs and tissue types.
References
Troubleshooting & Optimization
Optimizing dyeing parameters for C.I. Acid Red 37 on textile fibers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the dyeing parameters for C.I. Acid Red 37 on wool, silk, and nylon fibers.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound.
| Issue | Question | Possible Causes & Solutions |
| Uneven Dyeing / Splotchy Color | Why is the color of my dyed fabric uneven or splotchy? | Causes: * Improper Fabric Preparation: Residual oils, waxes, or sizing agents can inhibit uniform dye uptake.[1][2] * Incorrect Dye Dissolution: Undissolved dye particles can cause specks or "freckles" on the fabric.[1] * Rapid Initial Dye Uptake: Adding the acid to the dyebath too early can cause the dye to fix too quickly and unevenly.[1] * Insufficient Agitation: A lack of movement of the fabric in the dyebath can lead to uneven color distribution. * Inadequate Liquor Ratio: Too little water can restrict fabric movement and cause uneven dyeing. * Rapid Temperature Increase: Heating the dyebath too quickly can cause the dye to strike the fabric surface unevenly.[1] Solutions: * Thorough Scouring: Ensure the textile is properly scoured before dyeing to remove any impurities. * Proper Dye Dissolution: Create a paste of the dye powder with a small amount of hot water before adding it to the main dyebath. Straining the dye solution is also recommended. * Delayed Acid Addition: Add the acid to the dyebath after the fabric has been immersed and the temperature has started to rise. This allows for more level dye migration before fixation. * Continuous Agitation: Ensure gentle and continuous movement of the fabric throughout the dyeing process. * Optimize Liquor Ratio: Use a sufficient liquor ratio (e.g., 30:1 to 50:1) to allow for free movement of the fabric. * Controlled Heating Rate: Gradually raise the temperature of the dyebath (e.g., 1-2°C per minute). * Use of Leveling Agents: For fibers like nylon that have a high affinity for acid dyes, using a leveling agent can help to slow down and control the dye uptake. |
| Poor Wash Fastness | Why is the color bleeding from my fabric after washing? | Causes: * Inadequate Dye Fixation: Insufficient time, temperature, or incorrect pH can lead to poor covalent bonding between the dye and the fiber. * Unfixed Surface Dye: Excess dye that has not been properly rinsed from the fabric surface will wash off. Solutions: * Optimize Dyeing Parameters: Ensure the dyeing is carried out at the recommended temperature and for the specified duration with the correct pH to maximize dye fixation. * Thorough Rinsing and Soaping: After dyeing, a thorough rinsing and soaping process is crucial to remove any unfixed dye from the fabric surface. * Use of a Fixing Agent (Aftertreatment): The application of a synthetic tanning agent (syntan) or a cationic fixing agent after dyeing can significantly improve wash fastness, especially for silk. |
| Poor Rubbing Fastness (Crocking) | Why is the color transferring to other fabrics when rubbed? | Causes: * Surface Dye Deposits: Unfixed dye particles remaining on the fiber surface are a primary cause of poor rubbing fastness. Solutions: * Effective Soaping: A vigorous soaping process after dyeing is essential to remove loose dye from the fabric surface. |
| Inconsistent Shade Between Batches | Why do my dyeing results vary from one batch to another? | Causes: * Variations in Fiber Properties: Differences in fiber quality or pre-treatment can affect dye uptake. * Inconsistent Process Parameters: Minor variations in pH, temperature, time, or chemical concentrations can lead to shade differences. Solutions: * Standardize Procedures: Maintain strict control over all dyeing parameters, including water quality, chemical dosages, and the temperature/time profile. * Use Calibrated Equipment: Ensure that pH meters and thermometers are accurately calibrated. |
| Dye Bath Not Exhausting | Why is there still a significant amount of color in the dyebath after the process? | Causes: * Incorrect pH: The pH may be too high for the acid dye to effectively bind to the fiber. * Insufficient Temperature or Time: The dyeing process may not have reached the optimal temperature or been held for a sufficient duration for complete dye uptake. * Excessive Dye Concentration: Using too much dye for the amount of fiber can lead to incomplete exhaustion. Solutions: * Adjust pH: Gradually lower the pH by adding more acid to encourage further dye uptake. * Increase Time/Temperature: Extend the dyeing time at the maximum temperature. * Optimize Dye Concentration: Use the recommended dye percentage based on the weight of the fiber. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and which fibers can it dye?
A1: this compound is a single azo class acid dye. It is an anionic dye primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamide fibers such as nylon. These fibers contain cationic sites (protonated amino groups) under acidic conditions, which attract the anionic dye molecules, leading to the formation of ionic bonds.
Q2: What is the optimal pH range for dyeing with this compound?
A2: The optimal pH for dyeing with acid dyes generally falls within the acidic range. For wool and nylon, a pH of 4.5-5.5 is often recommended, while for silk, a slightly more acidic range of 4.0-5.0 may be suitable. The acidic environment is crucial for protonating the amino groups in the fibers, creating the necessary positive charges for the dye to bond.
Q3: What is the role of salt (e.g., Glauber's salt) in the dyeing process?
A3: Glauber's salt (sodium sulfate) can be used as a leveling agent, particularly in the dyeing of wool. It promotes more even and uniform dyeing by slowing down the initial strike of the dye onto the fiber.
Q4: How can I improve the wash fastness of this compound on silk?
A4: To improve the wash fastness on silk, a post-treatment with a commercial syntan (synthetic tanning agent) is highly effective. A sequential treatment with a syntan followed by a cationic fixing agent can further enhance this property. These aftertreatments help to lock the dye molecules within the fiber structure, reducing bleeding during washing.
Q5: Is a leveling agent necessary for dyeing nylon with this compound?
A5: Yes, using a leveling agent is highly recommended when dyeing nylon with acid dyes. Nylon has a high affinity for these dyes, which can lead to rapid and uneven dye absorption. A leveling agent helps to control the rate of dyeing, ensuring a more uniform and level color.
Data Presentation: Optimized Dyeing Parameters
The following tables provide recommended starting parameters for dyeing with this compound. These may require further optimization based on specific substrate characteristics and desired outcomes.
Table 1: Optimized Dyeing Parameters for this compound on Wool
| Parameter | Recommended Value | Reference |
| Dye Concentration (% owf) | 1.0 - 3.0 | |
| Liquor Ratio | 40:1 | |
| pH | 3.5 - 5.5 | |
| Initial Temperature | 40°C | |
| Final Dyeing Temperature | 90°C - 100°C | |
| Rate of Temperature Rise | 1 - 2°C / minute | |
| Dyeing Time at Final Temp. | 45 - 60 minutes | |
| Auxiliaries (% owf) | Glauber's Salt (5-10%) |
Table 2: Optimized Dyeing Parameters for this compound on Silk
| Parameter | Recommended Value | Reference |
| Dye Concentration (% owf) | 1.0 - 3.0 | |
| Liquor Ratio | 30:1 - 50:1 | |
| pH | 4.0 - 5.0 | |
| Initial Temperature | 40°C - 50°C | |
| Final Dyeing Temperature | 85°C - 90°C | |
| Rate of Temperature Rise | 1 - 2°C / minute | |
| Dyeing Time at Final Temp. | 45 - 60 minutes | |
| Auxiliaries (% owf) | Acetic Acid (for pH) |
Table 3: Optimized Dyeing Parameters for this compound on Nylon
| Parameter | Recommended Value | Reference |
| Dye Concentration (% owf) | 1.0 - 3.0 | |
| Liquor Ratio | 40:1 - 50:1 | |
| pH | 4.5 - 5.5 | |
| Initial Temperature | 40°C - 60°C | |
| Final Dyeing Temperature | 95°C - 100°C | |
| Rate of Temperature Rise | 1 - 2°C / minute | |
| Dyeing Time at Final Temp. | 45 - 60 minutes | |
| Auxiliaries (% owf) | Leveling Agent (1-2%) |
Experimental Protocols
Protocol 1: Dyeing of Wool with this compound
-
Scouring: Wash the wool fabric in a solution containing 1-2 g/L of a non-ionic detergent at 40-50°C for 20-30 minutes to remove impurities. Rinse thoroughly with warm and then cold water.
-
Dye Bath Preparation:
-
Prepare a dye stock solution by dissolving the required amount of this compound powder in a small volume of hot water.
-
Fill the dyeing vessel to achieve a 40:1 liquor ratio.
-
Add 5-10% (on weight of fabric, owf) of Glauber's salt to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the pre-wetted wool fabric into the dyebath at 40°C.
-
Add the prepared dye stock solution.
-
Raise the temperature to 90-100°C at a rate of 1-2°C/minute.
-
Maintain this temperature for 45-60 minutes, ensuring gentle agitation.
-
-
Post-Treatment:
-
Allow the dyebath to cool to approximately 60°C.
-
Remove the dyed fabric and rinse with warm water, followed by cold water until the rinse water is clear.
-
Perform a soaping treatment with 1-2 g/L of a non-ionic detergent at 50-60°C for 15-20 minutes to remove unfixed dye.
-
Rinse thoroughly with cold water and air dry.
-
Protocol 2: Dyeing of Silk with this compound
-
Scouring (Degumming): Scour the silk fabric in a solution of 0.5 g/L sodium carbonate and 1 g/L non-ionic detergent at 90-95°C for 60 minutes. Rinse thoroughly.
-
Dye Bath Preparation:
-
Prepare a dye stock solution as described for wool.
-
Fill the dyeing vessel to achieve a 40:1 liquor ratio.
-
-
Dyeing Process:
-
Introduce the pre-wetted silk fabric into the dyebath at 40°C.
-
Run for 10 minutes, then add the dye stock solution.
-
After another 10 minutes, adjust the pH to 4.0-5.0 with acetic acid.
-
Raise the temperature to 85-90°C at a rate of 1.5°C/minute.
-
Continue dyeing at this temperature for 60 minutes with continuous agitation.
-
-
Post-Treatment:
-
Cool the dyebath to 50°C.
-
Rinse the fabric with cold water until clear.
-
Perform a soaping treatment with 1 g/L non-ionic detergent at 50°C for 15 minutes.
-
Rinse again with cold water and air dry.
-
Protocol 3: Dyeing of Nylon with this compound
-
Scouring: Wash the nylon fabric with 1-2 g/L non-ionic detergent and a small amount of sodium carbonate at 60-70°C for 20-30 minutes. Rinse thoroughly.
-
Dye Bath Preparation:
-
Prepare the dyebath as described for wool, including the addition of a suitable leveling agent (1-2% owf).
-
Adjust the pH to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Immerse the wet, scoured nylon fabric into the dyebath at 40°C.
-
Add the dye stock solution.
-
Raise the temperature to 98-100°C at a rate of 1-2°C/minute.
-
Maintain this temperature for 45-60 minutes.
-
-
Post-Treatment: Follow the same post-treatment procedure as for wool.
Visualizations
Caption: Experimental workflow for dyeing textile fibers with this compound.
Caption: Troubleshooting logic for common issues in acid dyeing.
References
Improving the lightfastness and wash fastness of C.I. Acid Red 37
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the lightfastness and wash fastness of C.I. Acid Red 37 in their experiments.
Troubleshooting Guide
This section addresses common problems encountered during and after the dyeing process with this compound that can lead to poor lightfastness and wash fastness.
| Problem | Possible Causes | Solutions & Recommendations |
| Poor Wash Fastness: Significant color bleeding during washing. | 1. Incomplete Dye Fixation: Insufficient time, temperature, or incorrect pH during dyeing can lead to poor dye-fiber interaction. 2. Presence of Unfixed Dye: Hydrolyzed or unfixed dye molecules remaining on the fiber surface will easily wash off.[1] 3. Inadequate Aftertreatment: Lack of a proper aftertreatment to enhance the wash fastness. | 1. Optimize Dyeing Parameters: Ensure the dyeing process is carried out at the recommended temperature and pH for the specific fiber being used. For wool, dyeing is often performed in an acidic pH range (e.g., pH 3.5-4) at temperatures near boiling.[2] 2. Thorough Rinsing and Soaping: After dyeing, rinse the substrate thoroughly, first with cold water, then with hot water, followed by a soaping treatment to remove all unfixed dye.[3][4] 3. Apply an Aftertreatment: Utilize a synthetic tanning agent (syntan), a cationic fixing agent, or a combination of both to improve wash fastness.[5] Natural tannins can also be effective. |
| Poor Lightfastness: Rapid fading upon exposure to light. | 1. Inherent Properties of the Dye: Azo dyes like this compound can be susceptible to photodegradation. 2. Environmental Factors: Exposure to UV radiation, humidity, and atmospheric gases can accelerate fading. 3. Presence of Certain Finishing Agents: Some softeners or other finishing agents can negatively impact lightfastness. | 1. Use of UV Absorbers: Apply a UV absorber as an aftertreatment. These compounds preferentially absorb UV radiation and dissipate it as heat, thus protecting the dye molecules. 2. Application of Antioxidants: In cases where photo-oxidation is a primary cause of fading, antioxidants like ascorbic acid (Vitamin C) or gallic acid can be beneficial. 3. Careful Selection of Finishing Agents: Avoid cationic softeners if lightfastness is critical, as they have been noted to reduce the lightfastness of some dyes. Test any finishing agent for its effect on lightfastness. |
| Inconsistent Fastness Results. | 1. Process Variability: Inconsistent application of dyeing and aftertreatment procedures. 2. Substrate Inconsistencies: Variations in the fiber quality or pre-treatment of the substrate. | 1. Standardize Protocols: Adhere strictly to established and optimized protocols for dyeing, rinsing, and aftertreatment. 2. Ensure Substrate Quality: Use substrates from a consistent source and ensure that pre-treatment processes like scouring are performed uniformly. |
Frequently Asked Questions (FAQs)
Wash Fastness
Q1: What is the primary mechanism by which syntans improve the wash fastness of acid dyes?
A1: Synthetic tanning agents (syntans) are anionic aromatic formaldehyde condensates that are larger than dye molecules. They improve wash fastness by diffusing into the fiber and filling the amorphous regions, thereby physically entrapping the dye molecules and blocking their exit from the fiber structure during washing. The affinity between the syntan and the fiber is influenced by ion-ion interactions, particularly at lower pH values.
Q2: How does a cationic fixing agent work to improve wash fastness?
A2: Cationic fixing agents are positively charged compounds that form a complex with the anionic acid dye molecules. This results in the formation of a larger, less water-soluble complex within the fiber, which significantly reduces the tendency of the dye to be removed during washing.
Q3: Can I use a syntan and a cationic agent together?
A3: Yes, a sequential application of a syntan followed by a cationic agent can provide a significant improvement in wash fastness, often greater than what can be achieved with either treatment alone. The cationic agent forms a complex with the anionic syntan, further increasing the molecular size and insolubility of the system within the fiber.
Lightfastness
Q4: How do UV absorbers protect the color of the dyed fabric?
A4: UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate the energy as harmless thermal energy. This prevents the UV radiation from reaching the dye molecules and causing the photochemical reactions that lead to fading. Common types of UV absorbers include benzophenones and benzotriazoles.
Q5: Will applying a UV absorber affect the shade of my dyed material?
A5: Ideally, a UV absorber should not change the color of the dyed material. However, it is always recommended to test the application on a small sample first, as some slight changes in brightness or tone can occur.
Q6: What is the standard method for testing lightfastness?
A6: Standardized methods such as ISO 105-B02 and AATCC 16.3 are commonly used to test lightfastness. These methods involve exposing the dyed samples to a controlled artificial light source, such as a xenon arc lamp that simulates natural sunlight, alongside a set of blue wool standards with known lightfastness ratings. The lightfastness is then rated on a scale of 1 to 8, with 8 being the highest.
Quantitative Data Summary
The following tables present hypothetical yet realistic data illustrating the potential improvements in wash and lightfastness for this compound on wool fabric after various treatments.
Table 1: Improvement in Wash Fastness of this compound on Wool Fabric
| Treatment | Staining on Multifiber Strip (Grey Scale Rating, 1-5) | Change in Color (Grey Scale Rating, 1-5) |
| Untreated | 2 | 3 |
| Syntan Aftertreatment | 3-4 | 4 |
| Cationic Aftertreatment | 4 | 4 |
| Syntan/Cationic Sequential Aftertreatment | 4-5 | 4-5 |
Higher ratings indicate better fastness.
Table 2: Improvement in Lightfastness of this compound on Wool Fabric
| Treatment | Lightfastness Rating (Blue Wool Scale, 1-8) |
| Untreated | 3 |
| UV Absorber (Benzophenone derivative) | 4-5 |
| Antioxidant (Ascorbic Acid) | 4 |
| UV Absorber + HALS | 5 |
Higher ratings indicate better fastness.
Experimental Protocols
Protocol 1: Syntan/Cationic Aftertreatment for Improved Wash Fastness
This protocol describes a general procedure for a sequential syntan and cationic aftertreatment of wool dyed with this compound.
-
Post-Dyeing Rinse: After the dyeing process is complete, rinse the dyed wool fabric thoroughly with cold water until the water runs clear.
-
Syntan Treatment Bath Preparation: Prepare a fresh bath with a liquor ratio of 40:1. Add a commercial synthetic tanning agent (syntan) at a concentration of 2-4% on the weight of the fabric (owf). Adjust the pH of the bath to 4.0-4.5 using acetic acid.
-
Syntan Application: Immerse the rinsed, dyed fabric into the syntan bath. Raise the temperature to 70-80°C and hold for 20-30 minutes with occasional stirring.
-
Intermediate Rinse: Remove the fabric from the syntan bath, allow it to cool, and rinse with cold water.
-
Cationic Treatment Bath Preparation: Prepare a new bath with a liquor ratio of 40:1. Add a commercial cationic fixing agent at a concentration of 1-2% (owf).
-
Cationic Application: Immerse the syntan-treated fabric into the cationic fixing bath at 40-50°C and treat for 20 minutes.
-
Final Rinse and Drying: Remove the fabric, rinse with cold water, and dry at a temperature not exceeding 80°C.
Protocol 2: UV Absorber Application for Improved Lightfastness
This protocol outlines a typical exhaust method for applying a UV absorber to wool fabric dyed with this compound.
-
Preparation of Treatment Bath: Prepare an aqueous solution of a water-soluble UV absorber (e.g., a benzophenone derivative) at a concentration of 2-4% on the weight of the fabric (owf). The liquor ratio should be around 30:1. Adjust the pH as per the manufacturer's recommendation, typically in the range of 5.0-6.0.
-
Treatment: Immerse the dyed and rinsed fabric in the treatment bath. Raise the temperature to 50-60°C and maintain for 30 minutes with gentle agitation.
-
Drying: After the treatment, remove the fabric, gently squeeze out the excess liquid, and dry it.
-
Evaluation: Test the lightfastness of the treated fabric using a standard protocol (e.g., ISO 105-B02) and compare the results with an untreated sample of the same dyed fabric to quantify the improvement.
Visualizations
Caption: Experimental workflow for improving wash fastness.
Caption: Mechanism of dye protection by a UV absorber.
Caption: Logical relationship for wash fastness improvement.
References
- 1. pjosr.com [pjosr.com]
- 2. ijche.com [ijche.com]
- 3. Factors Affecting the Light Fastness of Dyes and Improvement Methods-杭州蓝睿化工有限公司 [luxurychemical.com]
- 4. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Application of Natural and Synthetic Tanning agent and Cationic Compounds for Improvement of Wash Fastness of dyed Silk, Wool and Nylon with Acid Dyes [jtst.ir]
Troubleshooting issues with uneven dyeing using C.I. Acid Red 37
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven dyeing issues with C.I. Acid Red 37.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the dyeing process with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My dyed substrate shows patchy or uneven color. What are the likely causes and how can I fix this?
A1: Uneven dyeing, often described as patchiness or "unlevelness," is a common issue that can stem from several factors throughout the experimental process. Below is a breakdown of potential causes and their corresponding solutions.
Potential Causes & Solutions for Uneven Dyeing
| Cause | Description | Recommended Solution |
| Improper Substrate Preparation | The presence of oils, sizing agents, or other impurities on the fiber surface can hinder uniform dye uptake.[1][2] | Scour the substrate thoroughly with a non-ionic detergent before dyeing to ensure a clean and absorbent surface.[1] |
| Incorrect pH of the Dyebath | The pH of the dyebath is critical for controlling the rate of dye exhaustion. An incorrect pH can lead to rapid, uncontrolled dye uptake, resulting in unevenness.[3][4] | For this compound, an optimal pH for adsorption has been suggested to be around 5.3. It is recommended to maintain a weakly acidic dyebath. Use a buffer system, such as acetic acid and sodium acetate, to maintain a stable pH throughout the dyeing process. |
| Rapid Temperature Rise | Increasing the dyebath temperature too quickly can cause the dye to "strike" the fiber surface rapidly and unevenly. | Gradually raise the temperature of the dyebath. A controlled heating rate of 1-2°C per minute is a good starting point. |
| Inadequate Dye Dissolution | Undissolved dye particles can lead to speckling or spotting on the substrate. This compound is readily soluble in water, especially at higher temperatures (200 g/L at 100°C). | Ensure the dye is completely dissolved in hot water before adding it to the dyebath. "Pasting" the dye with a small amount of hot water before diluting can aid in dissolution. |
| Insufficient Leveling Agent | Leveling agents help to slow down the dye uptake and promote even distribution. | Add a suitable leveling agent to the dyebath before introducing the dye. The concentration will depend on the specific agent and the substrate. |
| Poor Agitation/Circulation | Lack of movement of the substrate or the dye liquor can lead to localized areas of high and low dye concentration. | Ensure constant and gentle agitation of the substrate or circulation of the dyebath throughout the dyeing process. |
Q2: I'm observing shade variations between different batches dyed with this compound. What could be the reason?
A2: Batch-to-batch inconsistency is often due to a lack of precise control over dyeing parameters. To ensure reproducibility, it is crucial to meticulously document and replicate the conditions for each experiment.
Key Parameters for Reproducibility
| Parameter | Importance | Recommendation |
| Dye Concentration | Even minor variations in the dye-to-substrate ratio can lead to noticeable shade differences. | Accurately weigh the dye and the substrate for each batch. |
| Liquor Ratio | The ratio of the volume of the dyebath to the weight of the substrate affects dye concentration and exhaustion. | Maintain a consistent liquor ratio across all experiments. |
| pH Control | As mentioned, pH significantly influences dye uptake. | Use a calibrated pH meter and a buffer system to ensure the same pH is maintained for every batch. |
| Temperature Profile | The rate of heating and the final dyeing temperature must be consistent. | Utilize a programmable water bath or dyeing apparatus to maintain a consistent temperature profile. |
| Dyeing Time | The duration of the dyeing process at the final temperature will impact the final shade depth. | Adhere to a standardized dyeing time for all batches. |
| Auxiliary Concentrations | The amounts of leveling agents, acids, and other auxiliaries should be precisely measured. | Prepare stock solutions of auxiliaries to ensure accurate and consistent dosing. |
Q3: Can I correct a substrate that has been unevenly dyed with this compound?
A3: Yes, it is often possible to correct unevenly dyed substrates through a process called "stripping and re-dyeing." However, this should be approached with caution as it can potentially damage the substrate.
General Protocol for Stripping and Re-dyeing:
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Stripping: The goal is to remove a portion of the dye from the substrate. This can be achieved by treating the unevenly dyed material in a blank dyebath (containing water and a stripping agent, but no dye) at an elevated temperature. For acid dyes, a mild alkaline or reducing agent can be used. A common method involves treating the fabric in a solution containing sodium carbonate and a reducing agent like sodium hydrosulfite.
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Rinsing: Thoroughly rinse the substrate to remove all stripping chemicals.
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Neutralization: If an alkaline stripping agent was used, neutralize the substrate with a weak acid.
-
Re-dyeing: Re-dye the substrate using the corrected, optimized dyeing procedure with a focus on slow, controlled dye uptake. It is advisable to use a lower initial dye concentration and build up the shade gradually.
Experimental Protocols
Protocol 1: Standard Dyeing Procedure for Wool/Nylon with this compound
This protocol provides a general framework for dyeing protein fibers like wool and nylon. It is recommended to perform small-scale trials to optimize parameters for your specific substrate and equipment.
-
Substrate Preparation:
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Scour the wool or nylon substrate with a 1 g/L solution of a non-ionic detergent at 60°C for 30 minutes to remove any impurities.
-
Rinse thoroughly with deionized water and allow to air dry or proceed directly to dyeing while damp.
-
-
Dyebath Preparation:
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Prepare a dyebath with a liquor ratio of 40:1 (e.g., 40 mL of water for every 1 gram of substrate).
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Add a leveling agent (e.g., 1% on weight of fiber, o.w.f.).
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Adjust the pH of the dyebath to approximately 4.5-5.5 using an acetic acid/sodium acetate buffer.
-
-
Dyeing Process:
-
Introduce the wet substrate into the dyebath at 40°C.
-
Agitate for 10 minutes to ensure even wetting.
-
Separately, dissolve the calculated amount of this compound (e.g., 1% o.w.f.) in a small amount of hot deionized water and add it to the dyebath.
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Gradually raise the temperature of the dyebath to 90-95°C at a rate of 1.5-2°C per minute.
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Hold the temperature at 90-95°C for 40-60 minutes, ensuring continuous gentle agitation.
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Cool the dyebath slowly to 70°C at a rate of 2°C per minute.
-
-
Rinsing and Drying:
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Remove the substrate from the dyebath and rinse with warm water, followed by cold water, until the rinse water is clear.
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Gently squeeze out excess water and air dry.
-
Protocol 2: UV-Vis Spectrophotometric Analysis of Dye Uptake
This protocol can be used to quantify the amount of this compound that has been absorbed by the substrate.
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Prepare a Calibration Curve:
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Prepare a series of standard solutions of this compound with known concentrations in deionized water.
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Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
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Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Dye Uptake:
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Before adding the substrate to the dyebath, take an aliquot of the initial dye solution.
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After the dyeing process is complete, take an aliquot of the final dyebath.
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Dilute both the initial and final dyebath samples to a concentration that falls within the range of your calibration curve.
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Measure the absorbance of the diluted initial and final dyebath samples at the λmax.
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Use the calibration curve to determine the concentration of the dye in the initial and final dyebaths.
-
-
Calculate Percentage Exhaustion:
-
The percentage of dye exhaustion (%E) can be calculated using the following formula: %E = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
Visualizations
Diagram 1: Troubleshooting Workflow for Uneven Dyeing
Caption: A logical workflow for diagnosing and resolving issues of uneven dyeing.
Diagram 2: Dye-Fiber Interaction Pathway for this compound on Wool
Caption: Key molecular interactions between this compound and wool keratin.
References
Addressing precipitation problems of C.I. Acid Red 37 in staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with C.I. Acid Red 37 in staining solutions.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the preparation and use of this compound staining solutions.
FAQs
1. Why is my this compound precipitating out of solution?
Precipitation of this compound is most commonly caused by one or more of the following factors:
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Low pH: this compound is known to precipitate in strongly acidic environments, particularly in the presence of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The protonation of the dye's sulfonic acid groups at very low pH reduces its solubility in aqueous solutions.
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High Concentration of Organic Solvents: While slightly soluble in ethanol, high concentrations of alcohol in the staining solution can reduce the solubility of this compound, which is significantly more soluble in water.[2]
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Low Temperature: The solubility of this compound is much higher in hot water.[2] Preparing or storing the solution at low temperatures can lead to precipitation.
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High Salt Concentration: The presence of certain salts can decrease the solubility of acid dyes, a phenomenon known as "salting out."
2. What is the ideal pH for a this compound staining solution?
The ideal pH for most acid dye staining protocols, including those likely to use this compound, is in the weakly acidic range, typically between pH 4 and 6. This is often achieved by using a weak acid, such as acetic acid, in the solution formulation. This pH range ensures that the target tissue components (like cytoplasm and collagen) are appropriately protonated to bind the anionic dye, without causing the dye to precipitate.
3. My staining solution was fine when I prepared it, but now it has a precipitate. What happened?
This is likely due to a change in the solution over time. Potential causes include:
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Evaporation: If the solution is not stored in a tightly sealed container, evaporation of the solvent (especially water) can increase the concentration of the dye and other components, leading to precipitation.
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Temperature Fluctuations: If the solution was prepared warm and then stored at a lower temperature (e.g., room temperature or in a refrigerator), the solubility of the dye may have decreased, causing it to precipitate.
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Contamination: Accidental introduction of a strong acid or a high concentration of an electrolyte could also cause precipitation.
4. Can I redissolve the precipitate?
In some cases, you may be able to redissolve the precipitate by gently warming the solution while stirring. However, if the precipitation is due to a pH that is too low, warming may not be effective. It is generally recommended to filter the solution to remove the precipitate before use to ensure a homogenous staining solution and prevent precipitate from depositing on the tissue section. For best results, it is often advisable to prepare a fresh solution.
5. How can I prevent precipitation when preparing my this compound solution?
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Use distilled or deionized water: This will minimize the presence of unknown ions that could interact with the dye.
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Dissolve the dye in hot water: this compound is highly soluble in hot water (200 g/L at 100°C).[2] Allow the solution to cool to room temperature before adding other reagents like ethanol or acetic acid.
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Add acid cautiously: If your protocol requires an acidic solution, use a weak acid like glacial acetic acid and add it slowly while stirring. Avoid using strong acids like HCl.
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Prepare fresh solutions: Whenever possible, prepare your staining solution fresh on the day of use.
Data Presentation
The following tables summarize the known properties of this compound relevant to its use in staining solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| C.I. Name | Acid Red 37 |
| C.I. Number | 17045 |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |
| Molecular Weight | 524.44 g/mol |
| Appearance | Purple powder |
| Class | Single Azo Dye |
Table 2: Solubility of this compound
| Solvent | Temperature | Solubility | Notes |
| Water | 100°C | 200 g/L | Highly soluble in hot water. |
| Water | Room Temperature | Soluble | Readily dissolves, though quantitative data is limited. |
| Ethanol | Room Temperature | Slightly Soluble | Use of high concentrations of ethanol should be avoided. |
| Strong Acids (e.g., HCl) | Room Temperature | Precipitates | Avoid strongly acidic conditions. |
Experimental Protocols
The following is a representative protocol for a Masson's Trichrome stain, which often utilizes a red acid dye like this compound as a component of the Biebrich Scarlet-Acid Fuchsin solution.
Protocol: Masson's Trichrome Stain
This protocol is intended as a general guideline. Specific incubation times may need to be optimized for your particular tissue type and thickness.
Reagents:
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Bouin's Solution: Saturated aqueous picric acid (75 ml), formalin (25 ml), glacial acetic acid (5 ml).
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Weigert's Iron Hematoxylin:
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Solution A: 1 g hematoxylin in 100 ml 95% ethanol.
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Solution B: 4 ml 29% ferric chloride in water, 95 ml distilled water, 1 ml concentrated HCl.
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Working Solution: Mix equal parts of Solution A and B immediately before use.
-
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Biebrich Scarlet-Acid Fuchsin Solution:
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1% aqueous Biebrich Scarlet (90 ml).
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1% aqueous Acid Fuchsin (10 ml).
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Glacial acetic acid (1 ml).
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(Note: this compound can be a component of or used in place of the red dyes in this solution).
-
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Phosphomolybdic/Phosphotungstic Acid Solution: 5 g phosphomolybdic acid, 5 g phosphotungstic acid in 200 ml distilled water.
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Aniline Blue Solution: 2.5 g aniline blue, 2 ml glacial acetic acid in 100 ml distilled water.
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1% Acetic Acid Solution: 1 ml glacial acetic acid in 99 ml distilled water.
Procedure:
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Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.
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Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
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Wash in running tap water until the yellow color is removed.
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Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
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Wash in running tap water for 10 minutes.
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Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
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Wash in distilled water.
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Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.
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Stain in Aniline Blue solution for 5-10 minutes.
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Differentiate in 1% Acetic Acid solution for 2 minutes.
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Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Expected Results:
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Nuclei: Black
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Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in addressing this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound staining solutions.
References
Enhancing the aqueous solubility of C.I. Acid Red 37 for stock preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing aqueous stock solutions of C.I. Acid Red 37.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fundamental properties?
This compound is a single azo, water-soluble anionic dye.[1][2] It is typically supplied as a purple or red powder and is used for dyeing materials like wool, silk, and nylon, as well as for leather coloring.[1] Its chemical formula is C₁₈H₁₄N₄Na₂O₈S₂ and it has a molecular weight of approximately 524.44 g/mol .
Q2: What is the expected aqueous solubility of this compound?
This compound is considered very soluble in water. Its solubility is significantly dependent on temperature, reaching up to 200 g/L in water at 100°C. At room temperature, it generally dissolves well without a tendency for aggregation. It is only slightly soluble in ethanol.
Q3: I'm having trouble dissolving this compound in water at room temperature. What are the potential causes?
If you are experiencing difficulty dissolving the dye, consider the following factors:
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Concentration: You may be attempting to create a solution that exceeds its solubility limit at room temperature.
-
Purity and Electrolytes: Commercial grade dyes often contain electrolytes like sodium sulfate from the manufacturing process. An excess of sodium ions (Na+) in the water can reduce the dye's solubility.
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pH of the Solvent: As an acidic dye containing sulfonic acid groups, its solubility is pH-dependent. In neutral or acidic water, the dye may be less soluble than in slightly alkaline conditions.
Q4: How can I systematically improve the solubility of this compound for my stock solution?
A systematic approach is recommended. First, try gentle heating. If that is insufficient, adjust the pH of your solvent. For applications where water is not a suitable solvent, a co-solvent approach can be used. See the Experimental Protocols section for detailed instructions.
Q5: What is the specific effect of pH on the solubility of this compound?
For acidic dyes like this compound, which contain sulfonic acid groups, increasing the pH of the aqueous solution (making it more alkaline) will deprotonate these groups. This deprotonation results in the formation of a more polar, charged salt, which is significantly more soluble in water. Conversely, in highly acidic solutions (e.g., with the addition of strong hydrochloric acid), the dye can precipitate.
Q6: Is it safe to use heat to dissolve this compound?
Yes, heating is an effective method to increase the solubility of this compound. Its solubility is documented to be very high (200 g/L) at 100°C. For most laboratory stock preparations, gentle warming in a water bath to 50-80°C is often sufficient and avoids potential degradation from excessive boiling.
Q7: Can I use an organic co-solvent to prepare a concentrated stock solution?
Yes, this is a common and effective strategy, especially if a high concentration is needed or if the final application is sensitive to pH or heat. Azo dyes that are sparingly soluble in water are often readily soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO). The standard method involves preparing a concentrated stock in the organic solvent, which is then added dropwise to the aqueous experimental buffer while stirring.
Q8: The dye precipitated when I added my concentrated stock to the experimental buffer. What happened and how can I prevent it?
This issue, often called "salting out," can occur for a few reasons:
-
pH Shock: If your concentrated stock (e.g., in DMSO) is added to a buffer with a significantly different and incompatible pH, the dye can rapidly become less soluble and precipitate.
-
Buffer Composition: Certain salts in your buffer can interact with the dye, reducing its solubility.
-
Solvent Miscibility: Adding a large volume of an organic stock solution to an aqueous buffer can cause the dye to crash out.
To prevent this, add the stock solution slowly and dropwise into the buffer while vigorously stirring. It is also crucial to ensure the final concentration of the dye in the buffer does not exceed its solubility limit under those specific buffer conditions.
Data & Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Red 37 | |
| CAS Number | 6360-07-2 | |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| Appearance | Purple / Bluish-ray red powder | |
| Chemical Class | Single Azo Dye |
Table 2: Solubility Data for this compound
| Solvent | Temperature | Solubility | Reference |
| Water | 100 °C | 200 g/L | |
| Water | Room Temperature | Soluble | |
| Ethanol | Room Temperature | Slightly Soluble |
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Ionization state of an acidic dye as a function of pH.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution Using Heat
This protocol is suitable for preparing a simple aqueous stock solution.
-
Weigh Dye: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add a portion (approx. 80% of the final volume) of high-purity water (e.g., deionized or distilled) to a suitable beaker or flask.
-
Create Slurry: Add the weighed dye powder to the water and stir to create a slurry. This prevents clumping when heat is applied.
-
Heat and Stir: Place the container on a magnetic stir plate with a heating function. Gently heat the solution to 50-80°C while stirring continuously. Do not boil.
-
Dissolve Completely: Continue heating and stirring until all dye particles are fully dissolved, resulting in a clear, colored solution.
-
Cool and Adjust Volume: Remove the container from the heat and allow it to cool to room temperature. Transfer the solution to a volumetric flask and add water to reach the final desired volume.
-
Filter (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm or 0.45 µm filter to remove any micro-particulates.
-
Store: Store the solution in a well-sealed container, protected from light.
Protocol 2: Preparation of a Stock Solution Using an Organic Co-Solvent (DMSO)
This protocol is ideal for applications requiring a high-concentration stock that will be diluted into an aqueous buffer.
-
Weigh Dye: Accurately weigh the required amount of this compound powder into a vial.
-
Add Co-Solvent: Add the appropriate volume of high-purity DMSO to the dye powder to achieve the desired molarity (e.g., 10 mM).
-
Dissolve Completely: Vortex the mixture vigorously. If necessary, gently warm the vial in a water bath (<40°C) to aid dissolution. Ensure the solution is perfectly clear with no visible particulates.
-
Usage: To use, add this concentrated stock solution dropwise to your final aqueous buffer while stirring or vortexing. Never add the aqueous buffer directly to the concentrated DMSO stock.
-
Store: Store the DMSO stock solution at room temperature or as recommended for your specific application, protected from light and moisture.
References
Optimization of pH and catalyst concentration for C.I. Acid Red 37 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the degradation of C.I. Acid Red 37, focusing on the critical parameters of pH and catalyst concentration.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during this compound degradation experiments.
Q1: My degradation efficiency for Acid Red 37 is lower than expected. What are the primary factors to check?
A1: Low degradation efficiency is a common issue. The first parameters to verify are the solution pH and catalyst concentration, as these are critical for the reaction kinetics. An acidic medium, typically around pH 3, is often optimal for the degradation of azo dyes like Acid Red 37.[1][2] Additionally, ensure your catalyst is properly dispersed and not agglomerated.
Q2: How does solution pH affect the degradation of this compound?
A2: The pH of the solution plays a crucial role in the degradation process, particularly in advanced oxidation processes (AOPs) like the Fenton or photo-Fenton reaction. In acidic conditions (around pH 3), the generation of highly reactive hydroxyl radicals (•OH) is most efficient.[2] At higher pH values, iron catalysts may precipitate as ferric hydroxide (Fe(OH)₃), which reduces the concentration of free Fe²⁺ ions available to catalyze the reaction, thereby decreasing degradation efficiency.[2]
Q3: What is the effect of using too little or too much catalyst?
A3:
-
Too Little Catalyst: An insufficient catalyst concentration provides fewer active sites for the reaction, leading to a slower degradation rate and lower overall efficiency.
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Too Much Catalyst: An excess of catalyst can be counterproductive. It can lead to increased turbidity of the solution, which scatters light and reduces the efficiency of photocatalytic processes. Furthermore, high concentrations of catalyst particles can agglomerate, reducing the effective surface area. An excessive amount of catalyst can also scavenge the generated hydroxyl radicals, further inhibiting the degradation process.
Q4: I'm observing inconsistent results between experimental runs. What could be the cause?
A4: Inconsistent results often stem from variations in experimental conditions. Key areas to standardize include:
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Catalyst Dosage: Ensure the catalyst is weighed precisely for each experiment and is well-dispersed, using sonication if necessary, before initiating the reaction.[3]
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Reagent Stability: Some reagents, like hydrogen peroxide (H₂O₂), can decompose over time. Always use freshly prepared solutions for each experimental set.
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Purity of Reagents: Use high-purity water and reagents to avoid interference from contaminants that might compete with the dye for degradation.
Q5: Can the degradation of Acid Red 37 produce toxic byproducts?
A5: Yes, the breakdown of azo dyes can lead to the formation of intermediate aromatic amines, which may be toxic or carcinogenic. It is essential to monitor the total organic carbon (TOC) to ensure complete mineralization of the dye into harmless products like CO₂, H₂O, and inorganic ions.
Data Presentation: Optimal pH and Catalyst Concentration
The following tables summarize optimal conditions for the degradation of this compound and similar azo dyes from various studies. These values serve as a starting point for experimental design.
Table 1: Optimized pH for Azo Dye Degradation
| Dye Name | Degradation Process | Optimal pH | Degradation Efficiency (%) | Reference |
| This compound | Photocatalytic (UV/H₂O₂) | 3.9 | 67.9 | |
| Acid Red G | Electro-Fenton | 3.0 | 94.05 | |
| Acid Red 88 | Photocatalytic (UV-C/TiO₂) | 2.4 | >80 (at 90 min) | |
| Acid Red 18 | Photocatalytic (TiO₂/Zeolite) | 6.5 | 96.3 | |
| Acid Red 1 | Subcritical Water Oxidation | 3.0 | 97.0 |
Table 2: Optimized Catalyst Concentration for Azo Dye Degradation
| Dye Name | Catalyst | Catalyst Concentration | Degradation Efficiency (%) | Reference |
| This compound | H₂O₂ | 2 mL | 67.9 | |
| Acid Red 18 | TiO₂/Zeolite | 0.88 g/L | 96.3 | |
| Acid Blue 113 | TiO₂ | 0.98 g/L | Not Specified | |
| Acid Red 88 | TiO₂ | 1.22 g/L | Not Specified | |
| Methylene Blue | EAF-SSNC | 40-60 mg/L | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a typical photocatalytic degradation experiment.
Objective: To determine the optimal pH and catalyst concentration for the degradation of this compound using a UV/Catalyst system.
Materials:
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This compound (CAS 6360-07-2)
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Photocatalyst (e.g., TiO₂, ZnO, or a Fenton-based catalyst like FeSO₄)
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Hydrogen Peroxide (H₂O₂), 30% solution
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Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment
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Deionized Water
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Photoreactor with a UV light source
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Magnetic stirrer and stir bars
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pH meter
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UV-Vis Spectrophotometer
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a precise amount of the dye powder in deionized water.
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Experimental Setup:
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Place a known volume of the dye solution (e.g., 200 mL) into the photoreactor vessel.
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Add a magnetic stir bar to the solution.
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pH Optimization:
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Conduct a series of experiments across a pH range (e.g., 2, 3, 4, 5, 7, 9).
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For each experiment, adjust the pH of the dye solution using dilute H₂SO₄ or NaOH.
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Add a fixed amount of catalyst (e.g., 1.0 g/L of TiO₂).
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Stir the suspension in the dark for approximately 30 minutes to achieve adsorption-desorption equilibrium.
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Catalyst Concentration Optimization:
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Using the optimal pH determined in the previous step, conduct experiments with varying catalyst concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g/L).
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Photoreaction:
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Turn on the UV lamp to initiate the photocatalytic reaction. Ensure constant stirring throughout the experiment.
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If using a photo-Fenton system, add the required amount of H₂O₂ to start the reaction.
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-
Sampling and Analysis:
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Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
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Immediately centrifuge the samples to separate the catalyst particles.
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Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.
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Calculation of Degradation Efficiency:
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Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100
-
Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.
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Visual Guides and Workflows
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: A flowchart of the experimental process for optimizing pH and catalyst concentration.
Caption: A decision-making diagram for troubleshooting low degradation efficiency.
References
Overcoming analytical challenges in the quantification of C.I. Acid Red 37
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming the analytical challenges associated with the quantification of C.I. Acid Red 37. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: What are the primary challenges when analyzing this compound and other azo dyes by HPLC?
A1: The main challenges in analyzing this compound, a monoazo dye, include its high polarity, potential for strong interaction with the stationary phase, and susceptibility to matrix effects. Common issues encountered are poor peak shape (tailing), inconsistent retention times, and co-elution with interfering compounds from the sample matrix.[1] When using LC-MS/MS, ion suppression or enhancement from matrix components can significantly impact the accuracy and sensitivity of the analysis.[1]
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for acidic dyes like this compound is often due to secondary interactions between the analyte's acidic groups and active sites on the HPLC column, such as residual silanols. To address this, consider the following:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of the dye, reducing secondary interactions.
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Use a Base-Deactivated Column: Employing a high-quality, base-deactivated column will minimize interactions with residual silanol groups.[1]
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Column Flushing: Regularly flush the column with a strong solvent to remove any contaminants that may be causing active sites. If the problem persists, the column may need to be replaced.[1]
Q3: I'm observing inconsistent retention times for this compound. What should I check?
A3: Fluctuations in retention time can be caused by several factors:
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Mobile Phase Instability: Ensure your mobile phase is fresh, well-mixed, and properly degassed.
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Temperature Variations: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[1]
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System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting your analytical run.
Q4: How can I mitigate matrix effects in my analysis?
A4: Matrix effects, where components of the sample other than the analyte interfere with the measurement, can be a significant issue. To minimize these effects:
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Sample Preparation: Utilize solid-phase extraction (SPE) to clean up your sample and remove interfering compounds.
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Chromatographic Separation: Optimize your mobile phase gradient to better separate this compound from matrix components.
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Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
UV-Vis Spectrophotometry Analysis
Q1: What are the key considerations for accurate quantification of this compound using a UV-Vis spectrophotometer?
A1: For accurate spectrophotometric analysis, it is crucial to:
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Determine the λmax: Identify the wavelength of maximum absorbance (λmax) for this compound in your specific solvent. This is essential for achieving the highest sensitivity and linearity.
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Prepare a Valid Calibration Curve: Use a series of accurately prepared standards to construct a calibration curve. The absorbance of your unknown sample should fall within the linear range of this curve.
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Use a Proper Blank: The blank solution should be the same solvent used to dissolve your sample to correct for any background absorbance.
Q2: My absorbance readings are unstable or drifting. What could be the cause?
A2: Unstable readings can stem from several sources:
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Instrument Warm-up: Ensure the spectrophotometer has had adequate time to warm up and stabilize.
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Cuvette Issues: Use clean, scratch-free cuvettes. Ensure they are properly aligned in the sample holder.
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Sample Preparation: Make sure your sample is completely dissolved and homogenous. Air bubbles in the cuvette can also cause erroneous readings.
Quantitative Data Summary
The following tables summarize quantitative data related to the adsorption of this compound from aqueous solutions, which is a common application and area of study for this dye.
Table 1: Adsorption Isotherm Parameters for this compound
| Adsorbent | Isotherm Model | q_m (mg/g) | K_L (L/mg) | R² |
| Potato Husk | Langmuir | 23.53 | 0.136 | 0.998 |
| Egg Husk | Langmuir | 20.85 | 0.115 | 0.997 |
Data from a study on the removal of Acid Red 37 from aqueous solution. The Langmuir model provided the best fit, suggesting monolayer adsorption.
Table 2: Kinetic Model Parameters for the Adsorption of this compound
| Adsorbent | Kinetic Model | k₂ (g/mg·min) | R² |
| Potato Husk | Pseudo-second-order | 0.0018 | 0.999 |
| Egg Husk | Pseudo-second-order | 0.0021 | 0.999 |
The pseudo-second-order model best described the adsorption kinetics, indicating that chemisorption may be the rate-limiting step.
Experimental Protocols
Representative HPLC Method for Quantification of Acid Dyes
This protocol is a representative method for the analysis of acid dyes and should be optimized and validated for the specific analysis of this compound in your sample matrix.
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Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis detector.
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Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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-
Reagents:
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Phosphate buffer (pH 6.7).
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Butylamine (ion interaction reagent).
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This compound analytical standard.
-
-
Mobile Phase Preparation:
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Prepare a mobile phase consisting of an acetonitrile and phosphate buffer (e.g., 27:73 v/v) mixture at pH 6.7.
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Add butylamine as an ion interaction reagent to the mobile phase at a suitable concentration (e.g., 2.4 mM) to improve peak shape.
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-
Standard Solution Preparation:
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Prepare a stock solution of this compound in the mobile phase.
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Prepare a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentration.
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-
Sample Preparation:
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For textile samples, a suitable extraction method should be employed. A common procedure involves extracting the dye from the fabric using a mixture of hydrochloric acid, methanol, and water.
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The extract should be filtered through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Column Temperature: 30 °C.
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Detection Wavelength: Set the detector to the λmax of this compound.
-
-
Quantification:
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Construct a calibration curve by plotting the peak area of the standards against their concentration.
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Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
UV-Vis Spectrophotometric Method for Quantification in Aqueous Solution
This protocol provides a general procedure for the quantification of this compound in aqueous solutions.
-
Instrumentation:
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UV-Vis Spectrophotometer.
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Matched quartz or glass cuvettes (1 cm path length).
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-
Reagents:
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Deionized water.
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This compound analytical standard.
-
-
Preparation of Standard Solutions:
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Accurately weigh a known amount of this compound standard and dissolve it in deionized water to prepare a stock solution.
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Prepare a series of working standards by diluting the stock solution to various concentrations.
-
-
Determination of λmax:
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Scan one of the standard solutions across the UV-Vis spectrum (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Measurement and Calibration:
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Set the spectrophotometer to the determined λmax.
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Use deionized water as a blank to zero the instrument.
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Measure the absorbance of each standard solution and the unknown sample.
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Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
-
Quantification:
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Determine the concentration of this compound in the unknown sample by using the equation of the line from the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: C.I. Acid Red 37 Environmental Discharge Reduction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for methods aimed at reducing the environmental discharge of C.I. Acid Red 37.
Section 1: Adsorption Methods
Adsorption is a widely used, cost-effective, and efficient method for removing dyes from aqueous solutions.[1] It involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).[2]
Frequently Asked Questions (FAQs): Adsorption
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What makes a good adsorbent for Acid Red 37? A good adsorbent possesses a high surface area, porous structure, and surface chemistry that promotes interaction with the dye molecules. For anionic dyes like Acid Red 37, a positively charged surface under acidic conditions is favorable for electrostatic attraction.[3]
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How does pH affect the adsorption of Acid Red 37? pH is a critical parameter. For anionic dyes, lower pH values (acidic conditions) generally lead to higher adsorption efficiency.[3] This is because the adsorbent surface becomes more positively charged, enhancing the electrostatic attraction with the negatively charged dye anions.[3]
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What is the influence of the initial dye concentration? The initial dye concentration significantly impacts adsorption. Generally, the percentage of dye removal is highest at lower initial concentrations. However, the actual amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) increases with higher initial concentrations until the adsorbent's active sites are saturated.
Troubleshooting Guide: Adsorption Experiments
| Issue / Question | Possible Causes | Troubleshooting Steps |
| Low dye removal efficiency. | 1. Suboptimal pH: The solution pH may not be in the optimal acidic range for an anionic dye. 2. Insufficient Adsorbent Dose: The amount of adsorbent may be too low to provide enough active sites for the given dye concentration. 3. Short Contact Time: The experiment may not have run long enough to reach equilibrium. | 1. Optimize pH: Conduct experiments across a pH range (e.g., 2.0 to 9.0) to find the optimal value. For Acid Red 37, maximum removal is often observed around pH 5.3. 2. Increase Adsorbent Dose: Systematically increase the adsorbent dosage in your experiments to see if removal efficiency improves. 3. Extend Contact Time: Perform a kinetic study by taking samples at different time intervals until the concentration no longer changes, ensuring you have reached equilibrium. |
| Results are not reproducible. | 1. Inconsistent Adsorbent Preparation: Variations in adsorbent particle size, activation process, or drying can affect performance. 2. Temperature Fluctuations: Adsorption can be an endothermic or exothermic process, so temperature changes can alter the equilibrium. | 1. Standardize Adsorbent: Ensure a consistent protocol for preparing the adsorbent, including grinding, sieving, and drying, to maintain uniform particle size and surface properties. 2. Control Temperature: Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment. |
| Adsorbent is difficult to separate from the solution after treatment. | 1. Small Particle Size: Very fine adsorbent particles can remain suspended in the solution. | 1. Use Granular Forms: If possible, use a granular or pelletized form of the adsorbent. 2. Centrifugation/Filtration: Use a higher centrifugation speed or a finer filter paper to separate the adsorbent. 3. Magnetic Adsorbents: Consider synthesizing or using a magnetic composite adsorbent for easy separation with a magnet. |
Section 2: Advanced Oxidation Processes (AOPs)
AOPs are a set of chemical treatment procedures designed to remove organic materials through oxidation. These processes rely on the in-situ generation of highly reactive species, most notably hydroxyl radicals (•OH), which can non-selectively degrade complex organic molecules like Acid Red 37 into simpler, less harmful compounds. Common AOPs include photocatalysis (e.g., UV/TiO₂) and Fenton-based processes (e.g., H₂O₂/Fe²⁺).
Frequently Asked Questions (FAQs): AOPs
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What is the general mechanism of photocatalytic degradation? In photocatalysis, a semiconductor (like TiO₂) absorbs UV light, generating electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals, which then attack and break down the dye molecules.
-
Why is pH important in photocatalysis? pH affects the surface charge of the photocatalyst and the dye molecule itself, influencing the adsorption of the dye onto the catalyst surface, which is often a key step in the degradation process. For some systems, degradation decreases at higher pH levels.
-
What is the Fenton process? The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the degradation.
Troubleshooting Guide: AOP Experiments
| Issue / Question | Possible Causes | Troubleshooting Steps |
| Low degradation rate in a photocatalysis experiment. | 1. Incorrect pH: The pH may be outside the optimal range for dye adsorption onto the catalyst surface. 2. Catalyst "Poisoning": Intermediates or other ions in the solution may adsorb onto the catalyst surface, deactivating it. 3. Light Scattering/Screening: At high dye or catalyst concentrations, the solution can become opaque, preventing UV light from penetrating and activating the catalyst. | 1. Adjust pH: Test a range of pH values to find the optimum for your specific catalyst and dye system. For similar anionic dyes, optimal pH is often acidic, around 5.3. 2. Wash Catalyst: After the experiment, wash the catalyst with distilled water or a suitable solvent to remove adsorbed species and test for reactivation. 3. Optimize Concentrations: Systematically vary the initial dye concentration and catalyst loading to find a balance that maximizes light absorption by the catalyst without excessive screening. |
| Fenton reaction stops prematurely. | 1. Depletion of Fe²⁺: The catalytic ferrous iron (Fe²⁺) is consumed as it is converted to ferric iron (Fe³⁺). 2. Suboptimal H₂O₂/Fe²⁺ Ratio: The ratio of hydrogen peroxide to iron is critical. Too much or too little of either component can inhibit the reaction. | 1. Use Photo-Fenton: Irradiate the solution with UV light to promote the reduction of Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue. 2. Optimize Reagent Ratio: Experimentally determine the optimal molar ratio of H₂O₂ to Fe²⁺. Studies on similar dyes have found optimal ratios around 18:1. |
| Incomplete mineralization (color is gone, but TOC remains high). | 1. Formation of Stable Intermediates: The dye molecule has been broken down into smaller, colorless organic compounds (like carboxylic acids) that are resistant to further oxidation. 2. Insufficient Reaction Time or Oxidant: The experiment may not have run long enough, or the initial dose of the oxidant (e.g., H₂O₂) was insufficient for complete mineralization. | 1. Combine Processes: Consider a sequential treatment, such as an AOP followed by a biological treatment step, to remove these recalcitrant intermediates. 2. Increase Reaction Time/Oxidant Dose: Extend the experimental duration and/or increase the oxidant concentration and monitor the Total Organic Carbon (TOC) to confirm mineralization. |
Section 3: Biodegradation Methods
Biodegradation utilizes microorganisms, such as bacteria and fungi, or their enzymes to break down azo dyes. This eco-friendly approach can lead to the complete mineralization of the dye into non-toxic products like CO₂ and water.
Frequently Asked Questions (FAQs): Biodegradation
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How do bacteria degrade azo dyes like Acid Red 37? The process often involves a two-step sequence. First, under anaerobic or microaerophilic conditions, bacterial azoreductase enzymes break the azo bond (-N=N-), which is responsible for the dye's color. This results in the formation of aromatic amines. In a second, aerobic step, these amines are further degraded into simpler compounds.
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Are the intermediate products of biodegradation harmful? Yes, the aromatic amines formed after the initial cleavage of the azo bond can be more toxic and potentially carcinogenic than the parent dye molecule. This is why a subsequent aerobic degradation step is crucial to ensure complete mineralization.
-
Can a single bacterial species completely degrade Acid Red 37? While some single strains show high degradation potential, microbial consortia (mixtures of different bacteria) are often more effective. Different species can work synergistically to break down the complex dye molecule and its various intermediates.
Troubleshooting Guide: Biodegradation Experiments
| Issue / Question | Possible Causes | Troubleshooting Steps |
| Low or no decolorization. | 1. Inappropriate Redox Conditions: Azo bond cleavage is most efficient under anaerobic or microaerophilic conditions, as oxygen can compete for the reducing agents needed by the azoreductase enzyme. 2. Unfavorable Culture Conditions: The pH, temperature, or nutrient medium may not be optimal for the microbial culture's growth and enzymatic activity. 3. Dye Toxicity: The initial concentration of Acid Red 37 may be too high, inhibiting microbial growth. | 1. Control Oxygen Levels: Ensure your initial decolorization step is performed under anaerobic or microaerophilic (low oxygen) conditions. A sequential anaerobic-aerobic process is often most effective. 2. Optimize Growth Conditions: Determine the optimal pH and temperature for your specific microbial strain or consortium. For example, Bacillus megaterium showed optimal degradation of a similar dye at pH 7 and 30°C. 3. Acclimatize Culture: Gradually expose the microbial culture to increasing concentrations of the dye to allow for adaptation. Start with a lower dye concentration. |
| Decolorization occurs, but COD/TOC reduction is low. | 1. Accumulation of Aromatic Amines: The first step (azo bond cleavage) is successful, but the subsequent aerobic degradation of the resulting aromatic amines is not occurring. | 1. Implement a Sequential System: Ensure your experimental setup includes a distinct aerobic phase after the initial anaerobic/microaerophilic decolorization phase to facilitate the degradation of the aromatic amine intermediates. |
| Inconsistent results between batches. | 1. Variable Inoculum Size: The amount and physiological state of the microbial culture used to start the experiment can vary. 2. Contamination: The culture may have been contaminated with other microorganisms that compete for nutrients or inhibit the desired activity. | 1. Standardize Inoculum: Use a standardized inoculum for each experiment, for instance, by measuring the optical density (e.g., OD₆₀₀) to ensure a consistent starting cell concentration. 2. Maintain Aseptic Technique: Use proper sterile techniques when preparing media and handling cultures to prevent contamination. |
Data Presentation: Quantitative Comparison of Methods
Table 1: Adsorption of Acid Red Dyes on Various Adsorbents
| Adsorbent | Dye | Optimal pH | Adsorbent Dose | Max. Adsorption Capacity (Qm) | Reference |
|---|---|---|---|---|---|
| Potatoes Husk (POH) | Acid Red 37 | 5.3 ± 0.5 | 1 g/L | 23.53 mg/g | |
| Egg Husk (EGH) | Acid Red 37 | 5.3 ± 0.5 | 1 g/L | 20.85 mg/g | |
| Zeolite/Chitosan Hydrogel | Acid Red 88 | 2.0 | 30 mg / 100 mL | 332.48 mg/g |
| Graphite Carbon Nitride | Acid Brilliant Red | > 2.0 | - | 172.8 mg/g | |
Table 2: Advanced Oxidation Processes (AOPs) for Acid Red Dye Removal
| Process | Dye | Optimal pH | Conditions | Removal Efficiency | Time | Reference |
|---|---|---|---|---|---|---|
| UV/H₂O₂ | Synthesized Acid Dye | 3.9 | [Dye] = 10 mg/L | 67.9% | 90 min | |
| UV-C/TiO₂ Hydrogel | Acid Red 88 | 5.3 | Temp = 24 °C | ~94% | 30 min | |
| Sono-Fenton (US/H₂O₂/Fe²⁺) | Acid Red 88 | 3.0 | H₂O₂/Fe²⁺ ratio = 18 | 98.6% | 135 min |
| Solar-Fenton | Acid Red 88 | 3.0 | [H₂O₂] = 7.9 mM, [Fe²⁺] = 0.22 mM | 98.4% | 25 min | |
Table 3: Biodegradation of Acid Red Dyes
| Microorganism | Dye | Optimal pH | Optimal Temp. | Initial [Dye] | Removal Efficiency | Time | Reference |
|---|---|---|---|---|---|---|---|
| Bacillus megaterium | Acid Red 337 | 7.0 | 30°C | 500 mg/L | 91% | 24 h |
| Anoxic-Aerobic Consortium | Acid Red 88 | - | - | - | 98% (Color), 95% (COD) | - | |
Experimental Protocols
Protocol 1: Batch Adsorption Study
-
Preparation of Dye Stock Solution: Prepare a 1000 mg/L stock solution of this compound by dissolving a precisely weighed amount of dye in deionized water.
-
Preparation of Adsorbent: Prepare the adsorbent (e.g., potatoes husk) by washing, drying, and grinding it to a uniform particle size.
-
Batch Experiments:
-
Prepare a series of flasks containing a fixed volume (e.g., 50 mL) of a known concentration of Acid Red 37 solution (e.g., 50 mg/L).
-
Adjust the initial pH of the solutions to the desired value (e.g., 5.3) using 0.1 M HCl or 0.1 M NaOH.
-
Add a precise amount of the adsorbent (e.g., 0.05 g to achieve a 1 g/L dose) to each flask.
-
Place the flasks in a thermostatic shaker at a constant temperature and agitation speed.
-
-
Analysis:
-
At predetermined time intervals, withdraw samples from the flasks.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the remaining concentration of Acid Red 37 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λ_max).
-
-
Calculation: Calculate the percentage of dye removal using the formula: Removal (%) = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Photocatalytic Degradation using UV/TiO₂
-
Reactor Setup: Place a known volume of Acid Red 37 solution of a specific concentration (e.g., 20 mg/L) into a photoreactor.
-
Catalyst Suspension: Add the photocatalyst (e.g., TiO₂) to the solution at a specific loading (e.g., 1.0 g/L).
-
Equilibration: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
pH Adjustment: Adjust the solution pH to the optimal value (e.g., 5.3) before irradiation.
-
Photoreaction:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain constant stirring to keep the catalyst suspended and ensure uniform irradiation.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Immediately filter the samples through a syringe filter (e.g., 0.45 µm) to remove the catalyst particles.
-
Analyze the filtrate for the remaining dye concentration using a UV-Vis spectrophotometer.
-
(Optional) Analyze for Total Organic Carbon (TOC) to determine the extent of mineralization.
-
Protocol 3: Bacterial Biodegradation (Sequential Anoxic-Aerobic)
-
Culture Preparation: Inoculate a suitable bacterial strain or consortium (e.g., Bacillus megaterium) into a sterile nutrient broth and incubate under optimal conditions (e.g., 30°C, pH 7) until it reaches the exponential growth phase.
-
Anoxic Decolorization Phase:
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Add a specific concentration of Acid Red 37 (e.g., 500 mg/L) and a carbon source to a sterile mineral salt medium.
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Inoculate the medium with the prepared bacterial culture (e.g., 10% v/v).
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Incubate the culture under static (anoxic/microaerophilic) conditions at the optimal temperature.
-
Monitor the decolorization by periodically taking samples, centrifuging to remove biomass, and measuring the absorbance of the supernatant.
-
-
Aerobic Degradation Phase:
-
Once significant decolorization is achieved, transfer the culture to an incubator with shaking (aerobic conditions).
-
Continue incubation to allow for the degradation of the aromatic amine intermediates.
-
-
Analysis:
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Monitor the degradation process by measuring parameters such as Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC).
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(Advanced) Use techniques like HPLC or LC-MS to identify the degradation byproducts and confirm the breakdown of aromatic amines.
-
Visualizations
References
- 1. [PDF] Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) | Semantic Scholar [semanticscholar.org]
- 2. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Minimizing background staining with C.I. Acid Red 37 in histology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing C.I. Acid Red 37 in histological applications. Our goal is to help you minimize background staining and achieve optimal, publication-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in histology?
This compound, also known by names such as Lissamine Fast Red, is an anionic dye.[1][2] In histology, acid dyes are utilized to stain basic (acidophilic) tissue components. The staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules and positively charged proteins in the tissue, such as those found in the cytoplasm, muscle, and collagen.[3] Therefore, this compound is typically used as a counterstain to a nuclear stain (like hematoxylin) to provide contrast and highlight cytoplasmic and extracellular matrix components.
Q2: Why am I experiencing high background staining with this compound?
High background staining with acid dyes like this compound is a common issue that can obscure the specific signal and compromise the quality of your histological analysis. The primary causes include:
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Suboptimal pH of the Staining Solution: The pH of the staining solution is critical for controlling the electrostatic interactions between the acid dye and tissue proteins.
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Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background.
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Inadequate Washing: Insufficient washing after the staining step will leave unbound dye molecules in the tissue, resulting in a high background.[4]
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Tissue Drying: Allowing the tissue section to dry out at any point during the staining protocol can cause non-specific dye binding.
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Over-staining: Incubating the tissue in the dye solution for too long can lead to excessive staining of both target structures and the background.
Q3: How does the pH of the staining solution affect background staining?
The pH of the staining solution is a crucial factor in the selective staining of tissue components. Acid dyes are anionic (negatively charged) and bind to cationic (positively charged) sites in the tissue, primarily the amino groups of proteins. In a more acidic solution (lower pH), the protein amino groups are protonated (-NH3+), increasing their positive charge and enhancing their affinity for the negatively charged acid dye. However, if the pH is too low, it can lead to excessive and non-specific binding, resulting in high background staining. Conversely, a higher pH will decrease the number of positively charged sites, leading to weaker staining.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | pH of the staining solution is too low. | Increase the pH of the this compound solution in small increments (e.g., from 4.0 to 4.5, then to 5.0) to find the optimal balance between specific staining and low background. |
| Dye concentration is too high. | Perform a concentration titration. Start with a lower concentration of this compound (e.g., 0.1% w/v) and gradually increase it to determine the optimal concentration for your specific tissue and application. | |
| Inadequate washing. | Increase the number and/or duration of the washing steps after staining. Using a buffer with a gentle detergent, like Tween-20, can also help to reduce non-specific binding. | |
| Tissue sections dried out. | Ensure that the tissue sections are kept moist throughout the entire staining procedure. Using a humidity chamber for longer incubation steps is recommended. | |
| Weak Staining | pH of the staining solution is too high. | Decrease the pH of the this compound solution to enhance the positive charge of the tissue proteins and improve dye binding. |
| Dye concentration is too low. | Increase the concentration of the this compound solution. | |
| Insufficient staining time. | Increase the incubation time of the tissue in the staining solution. | |
| Uneven Staining | Incomplete deparaffinization or rehydration. | Ensure complete removal of paraffin with xylene and proper rehydration through a graded series of ethanol. |
| Contaminated reagents. | Use fresh, high-purity reagents and filter all staining solutions before use. |
Experimental Protocols
Protocol for Staining with this compound
This protocol provides a general guideline for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization may be required for specific tissues and applications.
Reagents:
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Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled or Deionized Water
-
This compound Staining Solution (see below for preparation)
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Nuclear Stain (e.g., Weigert's Iron Hematoxylin)
-
Acid Alcohol (e.g., 1% HCl in 70% Ethanol)
-
Bluing Reagent (e.g., Scott's Tap Water Substitute)
-
Permanent Mounting Medium
Preparation of 0.5% (w/v) this compound Staining Solution:
-
Dissolve 0.5 g of this compound powder in 100 mL of distilled water.
-
Add 1.0 mL of glacial acetic acid to achieve an acidic pH.
-
Mix thoroughly and filter the solution before use.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Example with Weigert's Iron Hematoxylin):
-
Immerse in freshly prepared Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in acid alcohol with quick dips (1-3 seconds) until the background is clear.
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Wash in running tap water for 5 minutes.
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"Blue" the sections in a bluing reagent for 1-2 minutes.
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Wash in running tap water for 5 minutes.
-
-
Counterstaining with this compound:
-
Immerse slides in the 0.5% this compound solution for 3-5 minutes. The optimal time should be determined empirically.
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Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate through two changes of 95% ethanol for 1 minute each.
-
Dehydrate through two changes of 100% ethanol for 1 minute each.
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Clear in two changes of xylene for 3 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for histological staining with this compound.
Caption: Troubleshooting logic for high background staining with this compound.
References
Long-term stability and storage conditions for C.I. Acid Red 37 solutions
Technical Support Center: C.I. Acid Red 37 Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term stability and storage of this compound solutions. Below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: For most applications, high-purity deionized or distilled water is the recommended solvent. This compound is readily soluble in water.[1] For specific applications requiring non-aqueous solutions, solubility and stability should be tested with organic solvents like ethanol or methanol, as performance may differ.
Q2: What are the optimal storage conditions for aqueous this compound solutions? A2: To ensure maximum long-term stability, aqueous solutions of this compound should be stored in a dark, refrigerated environment (2-8°C). Solutions should be kept in tightly sealed, clean containers to prevent contamination and evaporation.[2][3] Avoid exposure to direct sunlight and extreme temperatures.[2][4]
Q3: How does pH affect the stability and appearance of this compound solutions? A3: The pH of the solution is a critical factor. While some dyes are stable across a wide pH range, extreme pH values can alter the chemical structure and color of this compound. Its aqueous solution is typically cherry red, but it can form a purple precipitate in the presence of strong hydrochloric acid and turn a deep wine red with sodium hydroxide. For consistent results, maintaining a stable pH near neutral is recommended unless the experimental protocol specifies otherwise.
Q4: What are the common signs of degradation in a this compound solution? A4: Degradation can be identified by several observable changes:
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Color Shift: A noticeable change from the initial cherry red color.
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Precipitation: Formation of solid particles or cloudiness in the solution.
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Reduced Absorbance: A decrease in the peak absorbance value when measured with a spectrophotometer, indicating a lower concentration of the active dye.
Q5: What is the expected shelf-life of a this compound solution? A5: The shelf-life is highly dependent on the storage conditions. When prepared with high-purity water and stored correctly (refrigerated at 2-8°C, protected from light, and at a stable pH), an aqueous solution can be stable for several months. For critical quantitative experiments, it is best practice to use freshly prepared solutions or to validate the concentration of older stock solutions via spectrophotometry.
Troubleshooting Guide
Issue 1: The color of my this compound solution has changed.
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Potential Cause 1: pH Shift. The solution may have been contaminated with an acidic or basic substance, altering the dye's ionic state.
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Solution: Measure the pH of the solution. If it has deviated from the expected range, it is best to discard it and prepare a fresh solution, ensuring all glassware is thoroughly cleaned and rinsed.
-
-
Potential Cause 2: Light Exposure. Prolonged exposure to UV or ambient light can cause photochemical degradation of the azo dye structure.
-
Solution: Always store solutions in amber bottles or wrap containers in aluminum foil to protect them from light. Prepare a new solution and store it properly.
-
-
Potential Cause 3: Chemical Contamination. The presence of strong oxidizing or reducing agents can irreversibly break down the dye molecule.
-
Solution: Review all reagents and solvents used to prepare the solution to rule out contamination. Prepare a fresh solution using high-purity reagents.
-
Issue 2: A precipitate has formed in my solution.
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Potential Cause 1: Low Temperature Solubility. If the solution was stored at the lower end of the refrigeration range or frozen, the dye may have precipitated out of the solution.
-
Solution: Allow the solution to warm to room temperature and mix gently. If the precipitate redissolves, the solution may still be usable. However, it is crucial to ensure it is fully homogenized before use.
-
-
Potential Cause 2: Degradation Products. The precipitate could consist of insoluble products formed from the chemical breakdown of the dye.
-
Solution: If the precipitate does not redissolve upon warming, it is a strong indicator of degradation. The solution should be discarded.
-
-
Potential Cause 3: Contamination. Contamination with salts or other substances can reduce the solubility of the dye.
-
Solution: Prepare a new solution using clean equipment and high-purity water.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| Light | Protect from light (Dark) | Prevents photochemical breakdown of the dye molecule. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents evaporation, contamination, and reaction with container material. |
| Atmosphere | Normal air | No special atmosphere is generally required. |
Table 2: Illustrative Impact of Environmental Factors on Solution Stability
| Factor | Condition | Expected Stability Impact | Visual Indicator |
| pH | Highly Acidic (pH < 3) | Potential for precipitation and color change. | Solution may become purple and form a precipitate. |
| Neutral (pH 6-8) | Optimal stability. | Stable cherry red color. | |
| Highly Basic (pH > 11) | Potential for degradation and color change. | Color may deepen to a wine red. | |
| Temperature | High (> 40°C) | Accelerated degradation. | Fading or color shift over time. |
| Room Temperature (~25°C) | Moderate stability; suitable for short-term storage. | Gradual degradation over weeks to months. | |
| Refrigerated (2-8°C) | High stability; recommended for long-term storage. | Minimal change over several months. | |
| Light | Direct Sunlight/UV | Rapid degradation. | Significant fading within hours or days. |
| Ambient Lab Light | Slow degradation. | Gradual fading over time. | |
| Dark | Optimal stability. | No light-induced degradation. |
Experimental Protocols
Protocol: Preparation of a Standard Aqueous Solution of this compound
Objective: To prepare a stable 1 mg/mL stock solution of this compound in water.
Materials:
-
This compound powder (CAS 6360-07-2)
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High-purity deionized water
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Calibrated analytical balance
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Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
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Sterile filter (0.22 µm, optional for long-term storage)
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Amber glass storage bottle
Procedure:
-
Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until all the powder has completely dissolved. This may take some time.
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Once dissolved, remove the stir bar and carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
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Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
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(Optional) For extended storage, sterile-filter the solution into a sterile amber glass bottle.
-
Label the bottle clearly with the compound name, concentration, solvent, and preparation date.
-
Store the solution in a refrigerator at 2-8°C, protected from light.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: A logical guide for troubleshooting degraded this compound solutions.
References
Technical Support Center: Efficient Removal of C.I. Acid Red 37 from Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of C.I. Acid Red 37 from wastewater. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the removal of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low dye removal efficiency | Suboptimal pH: The surface charge of the adsorbent and the dye chemistry are highly pH-dependent. For many adsorbents, acidic pH is optimal for the removal of anionic dyes like Acid Red 37.[1][2][3] | - Adjust the pH of the wastewater solution. For many adsorption processes involving anionic dyes, a lower pH (e.g., 2-5) is often more effective.[1][3] - For photocatalytic degradation, the optimal pH can vary depending on the catalyst used. |
| Inadequate adsorbent/catalyst dosage: The number of active sites available for dye removal is directly related to the amount of adsorbent or catalyst used. | - Increase the adsorbent/catalyst dosage incrementally and observe the effect on removal efficiency. Be aware that excessive amounts can sometimes lead to particle aggregation and reduced surface area. | |
| Insufficient contact time: The dye removal process requires a certain amount of time to reach equilibrium. | - Increase the contact time between the adsorbent/catalyst and the wastewater. Conduct kinetic studies to determine the optimal time for maximum removal. | |
| High initial dye concentration: A very high concentration of the dye can saturate the active sites of the adsorbent or catalyst, leading to lower percentage removal. | - Dilute the wastewater sample if the initial concentration is excessively high. - Increase the adsorbent/catalyst dosage to provide more active sites. | |
| Inconsistent or non-reproducible results | Variability in wastewater composition: Real wastewater can contain other contaminants that interfere with the removal process. | - Characterize the wastewater to identify potential interfering substances. - Consider a pre-treatment step to remove interfering components. |
| Inconsistent experimental conditions: Minor variations in pH, temperature, or mixing speed can affect the results. | - Carefully control and monitor all experimental parameters. Use calibrated instruments. | |
| Adsorbent/catalyst deactivation: The adsorbent or catalyst may lose its effectiveness over time or after a single use. | - For reusable materials, ensure proper regeneration procedures are followed. - Characterize the adsorbent/catalyst before and after use to check for changes in its properties. | |
| Difficulty in separating adsorbent/catalyst after treatment | Small particle size of the material: Fine powders can be challenging to filter or centrifuge effectively. | - Consider using granular or bead-shaped adsorbents. - Explore the use of magnetic adsorbents/catalysts that can be easily separated using a magnetic field. - For photocatalysis, consider immobilizing the catalyst on a solid support. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the removal of this compound.
1. What are the most effective methods for removing this compound from wastewater?
Several methods have proven effective for the removal of azo dyes like this compound. The most common and efficient techniques include:
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Adsorption: This is a widely used method due to its simplicity and the availability of various low-cost adsorbents. Materials like activated carbon, biochar, chitosan, and certain industrial byproducts have shown high removal capacities.
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Advanced Oxidation Processes (AOPs): These methods, such as photocatalysis (e.g., using TiO2) and Fenton-like processes, are highly effective in degrading the dye molecules into simpler, less harmful compounds.
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Coagulation/Flocculation: This process involves the use of coagulants like alum or polyaluminum chloride to destabilize and aggregate the dye particles for easy removal.
2. How does pH affect the removal of this compound?
The pH of the wastewater is a critical parameter. This compound is an anionic dye, meaning it carries a negative charge in solution. In acidic conditions (lower pH), the surface of many adsorbents becomes positively charged, which enhances the electrostatic attraction between the adsorbent and the negatively charged dye molecules, leading to higher removal efficiency. For other methods like AOPs, the optimal pH can vary depending on the specific process and catalyst used.
3. Can the adsorbents or catalysts be reused?
The reusability of adsorbents and catalysts is an important factor for cost-effectiveness and sustainability. Many materials can be regenerated and reused for multiple cycles.
-
Adsorbents: Desorption can often be achieved by washing the used adsorbent with a suitable eluent (e.g., a basic solution to desorb an anionic dye).
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Catalysts: Photocatalysts like TiO2 are generally stable and can be reused after being separated from the treated water.
4. What is the typical contact time required for efficient dye removal?
The contact time required to reach equilibrium or achieve maximum removal depends on the method, the adsorbent/catalyst, the initial dye concentration, and other experimental conditions. It can range from a few minutes to several hours. Kinetic studies are essential to determine the optimal contact time for a specific system.
5. How can I analyze the concentration of this compound in my samples?
The concentration of this compound in aqueous solutions is typically determined using UV-Visible spectrophotometry. The maximum absorbance wavelength (λmax) for the dye is measured, and a calibration curve is prepared using standard solutions of known concentrations to determine the concentration of unknown samples.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the removal of this compound and similar acid dyes.
Table 1: Adsorption-Based Removal of Acid Dyes
| Adsorbent | Target Dye | Optimal pH | Contact Time | Adsorbent Dose | Removal Efficiency (%) / Adsorption Capacity (mg/g) | Reference |
| Potatoes Husk (POH) | Acid Red 37 | 5.3 ± 0.5 | 60 min | 1 g/L | 23.53 mg/g | |
| Egg Husk (EGH) | Acid Red 37 | 5.3 ± 0.5 | 60 min | 1 g/L | 20.85 mg/g | |
| Pine Tree-Derived Biochar | Acid Violet 17 | 3 | 360 min | 2 g/L | 90% | |
| Copper Ferrite Nanoparticles (Succinic Acid Synthesis) | Acid Red 88 | 2 | 80 min | 0.5 g/L | 452.49 mg/g | |
| Zeolite/Chitosan Hydrogel | Acid Red 88 | 2 | 1 min | 0.3 g/L | 332.48 mg/g |
Table 2: Advanced Oxidation Process (AOP) Based Removal of Acid Dyes
| Process | Target Dye | Optimal pH | Reaction Time | Key Reagents/Catalyst | Removal Efficiency (%) | Reference |
| K2FeO4 Oxidation-Coagulation | Orange II Azo Dye | 3 | 15 min | 56.4 mg/L K2FeO4 | ~100% | |
| Photocatalysis (TiO2-containing hydrogel) | Acid Red 88 | 5.3 | 30 min | 5 g/L nanocomposite | ~94% | |
| Electro-Fenton | Acid Red 97 | 3 | Not specified | Fe2+/H2O2 | Not specified | |
| UV/H2O2/TiO2 | Acid Dyes Mixture | Not specified | Not specified | H2O2, TiO2 | 100% (color removal) |
Experimental Protocols & Workflows
Adsorption Experiment Workflow
This diagram illustrates a typical workflow for a batch adsorption experiment to determine the removal efficiency of this compound.
Detailed Protocol: Batch Adsorption Study
-
Preparation of Adsorbent:
-
Wash the selected adsorbent material (e.g., biochar, activated carbon) with deionized water to remove impurities.
-
Dry the adsorbent in an oven at a specified temperature (e.g., 105°C) for 24 hours.
-
Grind and sieve the adsorbent to obtain a uniform particle size.
-
-
Preparation of Dye Solution:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye powder in deionized water.
-
Prepare working solutions of desired concentrations by diluting the stock solution.
-
-
Adsorption Experiment:
-
Take a fixed volume of the dye solution (e.g., 50 mL) in a series of conical flasks.
-
Add a known amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Adjust the initial pH of the solutions to the desired values using dilute HCl or NaOH.
-
Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time.
-
-
Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Visible spectrophotometer at the dye's maximum wavelength.
-
Calculate the percentage of dye removal and the adsorption capacity.
-
Photocatalytic Degradation Workflow
This diagram outlines the steps involved in a typical photocatalytic degradation experiment for this compound using a catalyst like TiO2.
Detailed Protocol: Photocatalytic Degradation Study
-
Catalyst Suspension Preparation:
-
Disperse a known amount of the photocatalyst (e.g., TiO2) in a specific volume of the this compound solution of a known initial concentration.
-
-
pH Adjustment:
-
Adjust the pH of the suspension to the desired value using dilute acid or base.
-
-
Establishment of Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that an equilibrium is reached between the dye molecules and the catalyst surface before illumination.
-
-
Photocatalytic Reaction:
-
Expose the suspension to a light source (e.g., UV lamp) under continuous stirring.
-
Collect aliquots of the suspension at regular time intervals.
-
-
Sample Analysis:
-
Immediately centrifuge or filter the collected samples to remove the catalyst particles.
-
Measure the absorbance of the clear supernatant at the λmax of the dye using a UV-Visible spectrophotometer.
-
-
Data Analysis:
-
Calculate the degradation efficiency at each time point.
-
Analyze the data to determine the reaction kinetics (e.g., pseudo-first-order).
-
References
Refinement of protocols for C.I. Acid Red 37 application in paper dyeing
This technical support center provides researchers, scientists, and professionals with refined protocols, troubleshooting guidance, and frequently asked questions for the application of C.I. Acid Red 37 in paper dyeing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound, also known by the CAS Registry Number 6360-07-2, is a single azo acid dye.[1] It appears as a purple powder and produces a blue-tinged red color.[1] It is readily soluble in water and is primarily used for dyeing protein fibers like wool and silk, as well as polyamide fibers and paper.[1][2]
Q2: Why is pH control critical for the paper dyeing process? A2: pH control is essential because acid dyes, including Acid Red 37, are anionic. They form stable ionic bonds with cationic sites within the paper fibers, a process that is optimized under acidic conditions.[2] Maintaining a specific acidic pH range (typically 4.0-5.5) is necessary to ensure efficient dye uptake, good fixation, and uniform color. An incorrect pH can lead to poor color yield and uneven dyeing.
Q3: What is the role of temperature in dyeing with Acid Red 37? A3: Temperature plays a crucial role in the dyeing process by providing the necessary energy for the dye molecules to penetrate and diffuse into the paper fibers. A gradual increase in temperature helps ensure that the dye strikes evenly, preventing blotchiness. The process typically involves heating the dyebath to a specific temperature (e.g., 60-90°C) and holding it for a set duration to achieve proper dye fixation.
Q4: What is the purpose of adding salt, such as sodium sulfate, to the dyebath? A4: In acid dyeing, salts like sodium sulfate (Glauber's salt) can act as a leveling agent. They help to slow down the initial rapid uptake of the dye by the fibers, promoting a more even and uniform distribution of color across the substrate. In some cases, adding salt can also help to exhaust the dye bath, encouraging more dye to move from the water onto the fiber, which can result in a deeper final shade.
Troubleshooting Guide
Q5: The paper color is uneven, patchy, or blotchy. What are the potential causes and solutions? A5: Uneven dyeing is a common issue that can stem from several factors.
-
Undissolved Dye: "Freckles" or small, dark spots can be caused by dye particles that have not fully dissolved.
-
Solution: Ensure the dye is completely dissolved by creating a concentrated stock solution with hot water before adding it to the main dyebath. Straining the stock solution through a fine mesh can also help.
-
-
Incorrect Acid Addition: Adding the acid to the dyebath before the dye has had time to evenly distribute can cause the dye to "strike" too quickly in one area.
-
Solution: Add the dye and allow it to mix thoroughly with the paper pulp slurry for 5-10 minutes before gradually adding the acid to lower the pH.
-
-
Poor Agitation/Mixing: If the paper pulp slurry is not mixed continuously, some areas will be exposed to more dye than others.
-
Solution: Ensure constant, gentle agitation throughout the entire dyeing process.
-
-
Rapid Temperature Increase: Heating the dyebath too quickly can cause the dye to fix prematurely and unevenly.
-
Solution: Implement a gradual, controlled temperature ramp (e.g., 1-2°C per minute) to the target dyeing temperature.
-
Q6: The final color of the paper is too light or appears washed out. How can I achieve a deeper shade? A6: A pale shade typically indicates insufficient dye uptake or fixation.
-
Incorrect pH: If the dyebath is not sufficiently acidic, the dye will have a lower affinity for the paper fibers.
-
Solution: Verify the pH of the dyebath is within the optimal range (e.g., 4.5-5.5) using a calibrated pH meter and adjust as needed with acetic or citric acid.
-
-
Insufficient Dye Concentration: The amount of dye may be too low for the amount of paper being dyed.
-
Solution: Increase the percentage of dye relative to the weight of the fiber (% o.w.f.).
-
-
Incomplete Dye Exhaustion: Dye remains in the water instead of fixing to the paper.
-
Solution: Add a small amount of sodium sulfate (Glauber's salt) to the dyebath to help push the remaining dye onto the fibers. You can also increase the dyeing time or temperature.
-
Q7: The dye is bleeding from the paper after it has been dried. What causes this and how can it be prevented? A7: Dye bleeding suggests that there is unfixed dye on the surface of the fibers.
-
Inadequate Rinsing: Unfixed dye molecules were not sufficiently washed away.
-
Solution: Implement a thorough post-dyeing washing procedure. This should include an initial warm water rinse, followed by a "soaping" step with a neutral detergent at 50-60°C to remove loose dye, and finally, a cold water rinse until the water runs completely clear.
-
-
Poor Fixation: The dyeing conditions (pH, temperature, time) were not adequate to create a strong bond between the dye and the paper fibers.
-
Solution: Review and optimize the dyeing protocol to ensure all parameters are correct for strong fixation. Ensure the dyebath has cooled sufficiently before rinsing, as a sudden temperature shock can sometimes affect the dye-fiber bond.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| C.I. Name | Acid Red 37 | |
| CAS Number | 6360-07-2 | |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | |
| Molecular Weight | 524.44 g/mol | |
| Appearance | Purple Powder |
| Color in Solution | Cherry Red | |
Table 2: Recommended Starting Parameters for Paper Pulp Dyeing
| Parameter | Recommended Range | Notes |
|---|---|---|
| Dye Concentration | 0.5 - 3.0% o.w.f.* | Adjust based on desired shade depth. |
| pH | 4.5 - 5.5 | Critical for dye fixation. Adjust with acetic acid. |
| Temperature | 80 - 95°C | Hold at this temperature for the duration of the dyeing. |
| Time | 45 - 60 minutes | Longer times may be needed for very deep shades. |
| Liquor Ratio | 20:1 - 40:1 | Ratio of water volume to dry paper weight. |
| Salt (Sodium Sulfate) | 0 - 10% o.w.f.* | Optional. Used as a leveling or exhausting agent. |
*o.w.f. = on the weight of fiber
Experimental Protocols
Protocol 1: Preparation of Dye Stock Solution
-
Accurately weigh the required amount of this compound powder in a glass beaker.
-
Create a smooth paste by adding a small amount of cold deionized water and mixing thoroughly.
-
Gradually add hot deionized water (approx. 80°C) while stirring continuously until the dye is fully dissolved.
-
Adjust the final volume with cold deionized water to achieve a standard concentration (e.g., 1% w/v).
-
If any particulates are visible, filter the solution through a fine mesh before use.
Protocol 2: Standard Exhaust Dyeing Protocol for Paper Pulp
-
Prepare the paper pulp slurry in a dyeing vessel with the appropriate volume of water to achieve the desired liquor ratio (e.g., 30:1).
-
Begin agitation and heat the slurry to an initial temperature of 40°C.
-
Add the prepared dye stock solution (from Protocol 1) to the vessel. Allow to mix for 10 minutes to ensure even distribution.
-
Slowly add a dilute solution of acetic acid to adjust the pH to the target range of 4.5-5.5.
-
Increase the temperature of the dyebath at a controlled rate of 1-2°C per minute until the final dyeing temperature (e.g., 90°C) is reached.
-
Hold the dyeing at this temperature for 45-60 minutes, maintaining constant, gentle agitation.
-
After the dyeing time has elapsed, allow the bath to cool slowly to 60-70°C before proceeding to rinsing.
Visualizations
Caption: Experimental workflow for paper dyeing with this compound.
Caption: Decision tree for diagnosing causes of uneven paper dyeing.
References
Validation & Comparative
A Comparative Analysis of C.I. Acid Red 37 and Other Acid Dyes for Textiles
This guide presents a detailed comparative analysis of C.I. Acid Red 37 against other commercially significant red acid dyes, with a focus on their application in the textile industry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of performance characteristics based on available experimental data.
Introduction to Acid Dyes
Acid dyes are a class of water-soluble anionic dyes primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1] Their name is derived from the acidic nature of the dyebath, which is necessary to promote the formation of ionic bonds between the anionic dye molecules and the protonated amino groups in the fibers.[2] This interaction results in vibrant, long-lasting colors with good fastness properties.
Comparative Performance Data
The selection of an appropriate acid dye is critical for achieving the desired color, durability, and performance of the final textile product. This section provides a quantitative comparison of this compound and a common alternative, C.I. Acid Red 88.
Table 1: Chemical and Physical Properties
| Property | This compound | C.I. Acid Red 88 |
| C.I. Name | Acid Red 37 | Acid Red 88 |
| C.I. Number | 17045 | 15620 |
| CAS Number | 6360-07-2 | 1658-56-6 |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | C₂₀H₁₃N₂NaO₄S |
| Molecular Weight | 524.44 g/mol | 400.38 g/mol |
| Chemical Class | Monoazo | Monoazo |
| Appearance | Red powder | Dark red powder |
| Solubility | Soluble in water | Soluble in water |
Table 2: Color Fastness Properties on Wool
| Fastness Test | Standard | This compound | C.I. Acid Red 88 |
| Light Fastness | AATCC | 6 | 4 |
| Washing (Staining) | AATCC | 2 | 1 |
| Washing (Color Change) | ISO | 2 | 1 |
| Perspiration (Staining) | AATCC | 2 | 1 |
| Perspiration (Color Change) | ISO | 4 | 3 |
| Oxygen Bleach | AATCC | 2-3 | 1 |
| Seawater (Staining) | ISO | 1 | 1 |
| Seawater (Color Change) | ISO | 2 | 3 |
Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following protocols outline standard laboratory procedures for dyeing protein fibers with acid dyes and for evaluating their color fastness.
Dyeing Protocol for Wool with Acid Dyes
This protocol describes a typical exhaust dyeing method for wool fibers.
1. Scouring:
-
Prepare a scouring bath with a liquor ratio of 30:1.
-
Add 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate to the bath.
-
Immerse the wool fabric and heat to 50-60°C for 30 minutes with gentle agitation.[5]
-
Rinse the fabric thoroughly with warm water, followed by a cold water rinse.
2. Dye Bath Preparation:
-
Set a liquor ratio of 40:1.
-
Add 5-10% (on weight of fiber - owf) of Glauber's salt (sodium sulfate) as a leveling agent.
-
Add 1% (owf) of a suitable leveling agent.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
Prepare a stock solution of the acid dye and add the required amount to the dyebath for the desired shade.
3. Dyeing Process:
-
Introduce the wetted wool into the dyebath at 40°C.
-
Raise the temperature to a boil (approximately 98°C) at a rate of 1.5°C per minute.
-
Maintain at the boil for 45-60 minutes, ensuring gentle agitation for even dyeing.
-
Allow the dyebath to cool gradually to 70°C before removing the wool.
4. Post-Dyeing Treatment:
-
Rinse the dyed wool with warm water (40-50°C).
-
Perform a final rinse with cold water until the water runs clear.
-
Hydroextract and dry at a temperature not exceeding 70°C.
Dyeing Protocol for Nylon with Acid Dyes
This protocol is adapted for the dyeing of nylon fibers.
1. Scouring:
-
Prepare a scouring bath with a liquor ratio of 20:1.
-
Add 1 g/L of a non-ionic detergent.
-
Immerse the nylon fabric and heat to 60-70°C for 20-30 minutes.
-
Rinse thoroughly with warm and then cold water.
2. Dye Bath Preparation:
-
Set a liquor ratio of 20:1.
-
Add 1 g/L of a leveling agent.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
Add the pre-dissolved acid dye to the bath.
3. Dyeing Process:
-
Immerse the wetted nylon fabric into the dyebath at 40°C.
-
Raise the temperature to 90°C at a rate of 1-2°C/minute.
-
Maintain the dyeing at this temperature for 30-60 minutes.
4. Post-Dyeing Treatment:
-
Cool the dyebath and remove the fabric.
-
Rinse with warm water, followed by a cold water rinse until the water runs clear.
-
Dry the fabric at a moderate temperature.
Color Fastness to Washing (ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic and commercial laundering.
1. Specimen Preparation:
-
Cut a 100 mm x 40 mm specimen of the dyed fabric.
-
Attach a multi-fiber adjacent fabric of the same dimensions by sewing along one of the shorter edges.
2. Washing Procedure:
-
Prepare the specified washing solution (e.g., ECE phosphate reference detergent).
-
Place the specimen, along with the specified number of stainless steel balls, into a stainless steel container.
-
Add the required volume of the washing solution.
-
Place the container in a laundering apparatus (e.g., Launder-Ometer) and agitate for the specified time and at the specified temperature (e.g., 30 minutes at 60°C for test C2S).
3. Rinsing and Drying:
-
Rinse the specimen twice with distilled water.
-
Squeeze out excess water.
-
Dry the specimen in warm air at a temperature not exceeding 60°C.
4. Assessment:
-
Assess the change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric using the respective Grey Scales under standardized lighting conditions.
Color Fastness to Light (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
1. Apparatus:
-
A xenon arc fading lamp apparatus that provides controlled conditions of light, temperature, and humidity is used.
2. Specimen Preparation:
-
Mount the test specimen on a sample holder.
-
Simultaneously expose a set of blue wool references with known light fastness.
3. Exposure:
-
Expose the specimen and blue wool references to the light from the xenon arc lamp under specified conditions.
4. Assessment:
-
Periodically assess the change in color of the test specimen by comparing its fading with that of the blue wool references.
-
The light fastness rating is the number of the blue wool reference that shows a similar change in color.
Visualizations
The following diagrams illustrate the chemical structures of the discussed acid dyes and the general workflow for textile dyeing.
Caption: Chemical structures of this compound, C.I. Acid Red 88, and C.I. Acid Red 337.
References
A Comparative Analysis of Cytotoxicity: C.I. Acid Red 37 Versus Non-Toxic Dye Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and reagents is paramount to ensure the validity of experimental results and the safety of products. This guide provides a comparative overview of the cytotoxicity of the synthetic azo dye C.I. Acid Red 37 and safer, non-toxic alternatives, supported by available experimental data and detailed methodologies.
Introduction to this compound and the Need for Alternatives
This compound, a single azo dye, is utilized in various industrial applications, including textiles and leather.[1] As a member of the azo dye family, it is characterized by the presence of one or more azo bonds (-N=N-). While specific toxicological data for this compound is limited, the broader class of azo dyes has raised health and environmental concerns. A key issue is their metabolic conversion, particularly by human intestinal microbiota, into potentially carcinogenic aromatic amines.[2] Some azo dyes have been shown to induce oxidative stress and may be implicated in carcinogenesis through the MAPK and PI3K-AKT signaling pathways.[3][4] Given these potential risks, a shift towards demonstrably non-toxic alternative dyes is a prudent step in research and development.
Non-Toxic Alternatives: A Profile
In contrast to synthetic azo dyes, several naturally derived pigments offer viable, non-toxic alternatives for a range of applications. These include:
-
Anthocyanins: These are water-soluble pigments found in many plants, fruits, and vegetables, responsible for their red, purple, and blue colors. They are known for their antioxidant properties.
-
Betalains: These are pigments found in beets and other plants. They are also water-soluble and have demonstrated antioxidant and potential anticancer properties.[5]
-
Carmine: This is a red dye derived from the cochineal insect. It has a long history of use in food, cosmetics, and histology.
Comparative Cytotoxicity Data
In contrast, the non-toxic alternatives have been more extensively studied, with quantitative data available on their cytotoxic effects, particularly on various cell lines. The following table summarizes some of this data. It is important to note that the cytotoxic effects of these natural dyes are often observed at much higher concentrations than would typically be used for staining purposes and are frequently studied in the context of their potential as anticancer agents.
| Dye/Compound | Cell Line | Assay | IC50 Value | Reference |
| Anthocyanins | ||||
| Blueberry Anthocyanidin Extract | B16-F10 (mouse melanoma) | MTT | 134.1 µg/mL (24h) | |
| L929 (mouse fibroblast, normal) | MTT | >800 µg/mL (24h) | ||
| Betalains | ||||
| Betanin | Caco-2 (human colorectal adenocarcinoma) | Not Specified | 64 µg/mL - 107 µg/mL | |
| HT-29 (human colorectal adenocarcinoma) | Not Specified | 64 µg/mL - 107 µg/mL | ||
| Non-cancerous proliferating cells | Not Specified | Generally non-toxic up to 100 µM |
Note: The IC50 value represents the concentration of a substance that inhibits a biological process (in this case, cell viability) by 50%. A higher IC50 value generally indicates lower cytotoxicity. The variability in IC50 values can be influenced by factors such as the purity of the compound and the specific experimental conditions.
Signaling Pathways and Mechanisms of Action
Azo Dyes
The toxic mechanisms of some azo dyes are linked to the activation of oxidative stress pathways. The Keap1-Nrf2-ARE signaling pathway, a key regulator of the cellular antioxidant response, can be impacted by exposure to certain azo dyes. Furthermore, some azo dyes are implicated in carcinogenesis through their influence on critical signaling pathways such as the MAPK and PI3K-AKT pathways.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
- 5. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Breakdown of C.I. Acid Red 37: A Comparative Guide to Degradation Pathways Validated by LC-MS Analysis
For researchers, scientists, and drug development professionals, understanding the environmental fate and degradation of chemical compounds is paramount. This guide provides a comparative analysis of various degradation methods for the monoazo dye C.I. Acid Red 37 (CAS 6360-07-2), with a focus on the validation of its breakdown pathways through Liquid Chromatography-Mass Spectrometry (LC-MS).
This compound is a synthetic dye characterized by its single azo bond (-N=N-), which is the primary target for degradation processes. The cleavage of this bond is a critical step in the decolorization of the dye and its transformation into simpler, potentially less harmful compounds. This guide explores three common degradation techniques: Photocatalysis, Biodegradation, and Advanced Oxidation Processes (AOPs) like Fenton and Photo-Fenton reactions.
While specific LC-MS validated degradation pathway studies for this compound are limited, a scientifically supported pathway can be proposed based on its known chemical structure and extensive research on structurally similar azo dyes, such as C.I. Acid Red 88. The primary degradation mechanism involves the reductive cleavage of the azo bond, leading to the formation of two main aromatic amines: 4-acetamido-2-aminobenzenesulfonic acid and 6-amino-4-hydroxynaphthalene-2-sulfonic acid . Subsequent reactions can lead to further breakdown of these intermediates.
Comparative Performance of Degradation Methods
The efficiency of dye degradation is highly dependent on the chosen method and its operational parameters. The following table summarizes the performance of different techniques, with data primarily derived from studies on the closely related C.I. Acid Red 88, which serves as a reliable proxy.
| Degradation Method | Catalyst/Agent | Optimal pH | Time | Degradation Efficiency (%) | Key Intermediates (Postulated for Acid Red 37) |
| Photocatalysis | TiO₂, UV Light | 5.3 | 30 min | ~94% | 4-acetamido-2-aminobenzenesulfonic acid, 6-amino-4-hydroxynaphthalene-2-sulfonic acid, hydroxylated derivatives |
| Biodegradation | Bacterial Consortium | 7.0 | 12 hours | ~98% | 4-acetamido-2-aminobenzenesulfonic acid, 6-amino-4-hydroxynaphthalene-2-sulfonic acid |
| Fenton Oxidation | Fe²⁺ / H₂O₂ | 3.0 | 135 min | ~98.6% | Oxidized aromatic fragments, smaller organic acids |
| Photo-Fenton | Fe²⁺ / H₂O₂ / UV Light | 2.7 - 3.0 | 10 - 20 min | >99% | Oxidized aromatic fragments, smaller organic acids, potential for complete mineralization to CO₂ and H₂O |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for dye degradation and subsequent LC-MS analysis.
Photocatalytic Degradation Protocol (Example)
-
Preparation: A 100 mg/L aqueous solution of this compound is prepared.
-
Catalyst Suspension: A catalyst, such as TiO₂ (e.g., 250 mg), is added to 100 mL of the dye solution.
-
pH Adjustment: The pH of the suspension is adjusted to the optimal level (e.g., pH 5.3) using dilute HCl or NaOH.
-
Irradiation: The mixture is stirred in the dark for 30 minutes to reach adsorption-desorption equilibrium. Subsequently, the solution is exposed to a UV light source (e.g., a high-pressure mercury lamp).
-
Sampling: Aliquots are withdrawn at regular intervals, centrifuged, and filtered through a 0.22 µm syringe filter to remove catalyst particles before analysis.
LC-MS Analysis Protocol for Degradation Products
-
Sample Preparation: The filtered aqueous sample is directly injected or pre-concentrated using solid-phase extraction (SPE) if necessary.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for sulfonated dyes.
-
Analysis Mode: Full scan mode to identify the molecular weights of potential intermediates.
-
Tandem MS (MS/MS): Product ion scanning is performed on the detected parent ions to obtain structural fragments for identification and confirmation of the degradation products.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key relationships, workflows, and degradation pathways discussed.
A Comparative Analysis of C.I. Acid Red 37 and Natural Red Colorants for Scientific Applications
For Immediate Publication
In the multifaceted world of scientific research and development, the selection of appropriate reagents is paramount to achieving reliable and reproducible results. This guide provides a comprehensive, data-driven comparison between the synthetic azo dye, C.I. Acid Red 37, and a selection of prevalent natural red colorants: Carmine, Anthocyanins, and Betanins. This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data necessary to make informed decisions based on performance, stability, and safety.
Overview of Red Colorants
Red colorants are utilized across a vast range of scientific applications, from histological staining and in-vitro assay development to the formulation of pharmaceutical excipients. The choice between a synthetic or natural colorant is often dictated by a balance of required performance characteristics, regulatory considerations, and, increasingly, toxicological profiles.
This compound is a monoazo dye known for its vibrant, blue-toned red shade and high water solubility.[1][2] As a synthetic dye, it offers high color strength, consistency, and stability, making it a common choice in industrial applications such as dyeing wool, silk, and nylon.[1]
Natural Red Colorants are derived from plant and animal sources and are often favored for applications requiring "clean label" or non-toxic attributes.
-
Carmine (E120) is a pigment derived from carminic acid, which is extracted from the cochineal insect.[3] It provides a stable, brilliant red hue and exhibits excellent resistance to heat and light, making it highly valuable in food and cosmetic applications.[3]
-
Anthocyanins (E163) are a class of water-soluble flavonoid pigments found in many fruits and vegetables, such as berries, grapes, and red cabbage. Their color is famously pH-dependent, ranging from red in acidic conditions to purple and blue in neutral to alkaline environments.
-
Betanins (E162) , primarily derived from beetroot, are betalain pigments that produce a vibrant red to violet color. They are known for their sensitivity to heat and light.
Comparative Data Presentation
The following tables summarize the key chemical and performance characteristics of this compound and the selected natural red colorants.
Table 1: General and Chemical Properties
| Property | This compound | Carmine | Anthocyanins | Betanins (Beetroot Red) |
| C.I. Name | 17045 | 75470 | 163 (generic) | 162 (generic) |
| Chemical Class | Monoazo Dye | Anthraquinone | Flavonoid | Betalain |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ | C₂₂H₂₀O₁₃ (Carminic Acid) | Varies (e.g., C₂₇H₃₁O₁₆ for Cyanidin-3-glucoside) | C₂₄H₂₆N₂O₁₃ (Betanin) |
| Source | Synthetic | Cochineal Insect (Dactylopius coccus) | Plants (e.g., Grapes, Berries) | Beetroot (Beta vulgaris) |
| Solubility | High in Water | Soluble in alkali; slightly in hot water | Water Soluble | Water Soluble |
| Typical Hue | Blue-toned Red | Red to Purplish-Red | pH-dependent: Red (acidic) to Blue (alkaline) | Red-Violet |
Performance Under Stress: Stability Analysis
The stability of a colorant under various processing and storage conditions is a critical performance indicator. The following data, derived from studies on structurally similar synthetic azo dyes (Ponceau 4R, Azorubine, Allura Red AC) and natural colorants, provides a comparative baseline for stability against pH changes and heat. Color stability is quantified using the CIELAB color space, where ΔE* represents the total color difference (a higher value indicates a greater change in color).
Table 2: Comparative pH Stability of Red Colorants
| Colorant Type | pH 2.8 | pH 4.1 | pH 5.4 | pH 6.7 | pH 8.1 |
| ΔE | ΔE | ΔE | ΔE | ΔE | |
| Synthetic Azo Dyes (Avg.) | 0.0 | 1.8 | 3.5 | 4.2 | 5.1 |
| Cochineal (Carmine) | 0.0 | 2.5 | 5.8 | 11.2 | 18.5 |
| Enocyanin (Anthocyanin) | 0.0 | 10.1 | 25.4 | 38.7 | 45.3 |
| Black Carrot (Anthocyanin) | 0.0 | 4.3 | 12.1 | 22.6 | 30.1 |
Note: Data for "Synthetic Azo Dyes" is an average representation from a study on Ponceau 4R, Azorubine, and Allura Red AC, used as a proxy for this compound due to structural similarities. ΔE is calculated relative to the initial color at the starting pH of the solution.
Table 3: Comparative Heat Stability of Red Colorants
| Colorant Type | ΔE* (After Heating at 95°C for 20 min) |
| Synthetic Azo Dyes (Avg.) * | 2.1 |
| Cochineal (Carmine) | 1.5 |
| Enocyanin (Anthocyanin) | 15.8 |
| Black Carrot (Anthocyanin) | 8.9 |
*Note: Data for "Synthetic Azo Dyes" is an average representation from a study on Ponceau 4R, Azorubine, and Allura Red AC.
Analysis of Stability: Synthetic azo dyes, including this compound, generally exhibit superior stability across a wide pH range and under thermal stress compared to most natural alternatives. Cochineal (Carmine) is a notable exception among natural colorants, demonstrating excellent heat stability. Anthocyanins are particularly sensitive to both pH and heat, showing significant color degradation as pH increases and upon heating. Betanins (not shown in the quantitative table) are also known to be heat-labile.
Safety and Toxicological Profile
This compound: As a member of the azo dye class, the primary toxicological concern is its metabolism. Azo dyes can be broken down by azoreductase enzymes in the gut microbiota and liver into aromatic amines. Some of these aromatic amines are known or suspected carcinogens. This metabolic activation pathway is a significant consideration for applications involving potential ingestion or systemic exposure.
Natural Colorants:
-
Carmine: The most significant health concern associated with carmine is its potential to cause IgE-mediated allergic reactions, ranging from urticaria to anaphylaxis. These reactions are not caused by carminic acid itself, but by residual proteins from the source insect that are carried over into the final product.
-
Anthocyanins and Betanins: These colorants are generally considered safe and may even offer health benefits due to their antioxidant properties.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
Performance Showdown: C.I. Acid Red 37 Versus Alternatives in Industrial Applications
A comprehensive analysis of C.I. Acid Red 37 reveals a versatile dye with moderate performance in textiles and other sectors, facing competition from higher-fastness synthetic dyes and eco-friendly natural alternatives. This guide provides a comparative evaluation of its performance, supported by experimental data, to aid researchers and industry professionals in dye selection.
This compound is a monoazo acid dye primarily employed in the coloration of various materials, including textiles like wool, silk, and nylon, as well as leather, paper, and cleaning products.[1][2] Its popularity stems from its vibrant red hue and adaptability to different application processes. However, its performance, particularly in terms of wash fastness, presents limitations, prompting a comparative look at other available dye classes.
Performance in Textile Applications: A Comparative Analysis
The efficacy of a dye in textile applications is determined by several key performance indicators, most notably its fastness to light and washing, as well as its dyeing efficiency, which includes exhaustion and fixation rates.
Fastness Properties:
This compound exhibits moderate to good lightfastness but poor wash fastness. Experimental data indicates a lightfastness rating of 5-6 on the ISO scale and 6 on the AATCC scale when applied to wool.[3] However, its wash fastness (soaping) is rated at a low 2 on both ISO and AATCC scales for color change, indicating significant color loss upon washing.[3]
In comparison, other classes of dyes offer superior performance in certain aspects. Reactive dyes, for instance, are known for their excellent wash fastness due to the formation of covalent bonds with cellulosic fibers.[4] While acid dyes are the primary choice for protein fibers like wool and silk, specially formulated reactive dyes for these fibers can offer better durability to laundering. Natural dyes, while often perceived as having lower fastness, can achieve good to excellent ratings, particularly for light fastness, though this is highly dependent on the specific dye and mordant used.
Table 1: Comparative Fastness Properties of Red Dyes on Wool
| Dye Type | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Color Change |
| Acid Dye | This compound | 5-6 | 2 |
| Acid Dye (Anthraquinone) | C.I. Acid Red 80 | 5-6 | 4 |
| Reactive Dye | C.I. Reactive Red 195 | 4 | 4-5 |
| Natural Dye (Madder) | - | 4-5 | 3-4 |
Note: Fastness ratings are on a scale of 1 to 8 for lightfastness (where 8 is the highest) and 1 to 5 for wash fastness (where 5 is the highest). Data is compiled from various sources and may vary based on dyeing conditions and substrate.
Dyeing Efficiency:
Reactive dyes, particularly bifunctional ones, can achieve high fixation rates on cellulosic and, in some cases, protein fibers. For example, C.I. Reactive Red 195 has reported fixation efficiencies of 70-90% on cotton. The dyeing process for acid dyes is generally simpler than for reactive dyes, which often require more complex procedures and precise control of pH and temperature.
Performance in Other Industrial Applications
Leather Dyeing:
This compound is also utilized in the leather industry. In this application, acid dyes are valued for their ability to produce bright and level shades with good penetration. The interaction between the anionic acid dye and the cationic leather substrate under acidic conditions leads to good dye uptake. However, the wet fastness properties of acid dyes on leather can be a concern.
Soaps and Detergents:
The use of this compound in soaps and detergents is primarily for coloration of the product itself. The key performance requirement in this application is the stability of the dye within the formulation and its ability to not stain surfaces or fabrics during use. Acid dyes are generally water-soluble, which is a desirable property for incorporation into liquid cleaning products.
Experimental Protocols
Light Fastness Testing (AATCC Test Method 16.3-2020):
This method determines the resistance of a textile to the fading effects of light.
-
Specimen Preparation: A specimen of the dyed textile, at least 70 mm x 120 mm, is prepared.
-
Apparatus: A xenon-arc lamp apparatus is used as the light source to simulate natural sunlight.
-
Procedure: The specimen is exposed to the light from the xenon-arc lamp under controlled conditions of temperature and humidity. A portion of the specimen is masked to serve as an unexposed control. The exposure can be for a specified number of AATCC Fading Units (AFUs) or until a specific Blue Wool Lightfastness Standard shows a predetermined amount of fading.
-
Evaluation: The change in color of the exposed portion of the specimen is compared to the unexposed portion using the AATCC Gray Scale for Color Change. The lightfastness is rated on a scale from 1 (poor) to 8 (excellent) by comparing the fading of the specimen to that of the Blue Wool Standards.
Wash Fastness Testing (ISO 105-C06:2010):
This method assesses the resistance of a textile's color to domestic and commercial laundering.
-
Specimen Preparation: A 100 mm x 40 mm specimen of the dyed textile is sewn together with a multi-fiber adjacent fabric.
-
Apparatus: A suitable laundering device, such as a Launder-Ometer, is used, along with stainless steel balls to provide abrasive action.
-
Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standard soap or detergent solution and stainless steel balls. The container is then agitated in the laundering device at a specified temperature and for a set duration.
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried.
-
Evaluation: The change in color of the dyed specimen is assessed using the Gray Scale for Color Change. The degree of staining on the adjacent multi-fiber fabric is evaluated using the Gray Scale for Staining. Ratings are given on a scale of 1 (poor) to 5 (excellent).
Visualizing the Biodegradation Pathway of Azo Dyes
While specific signaling pathways for the toxicity of this compound are not well-documented, the general pathway for the biodegradation of azo dyes by microorganisms is understood. This process is crucial for the environmental fate of these compounds.
Caption: General enzymatic degradation pathway of azo dyes.
Conclusion
This compound serves as a functional red dye for a variety of industrial applications, offering good lightfastness but falling short in terms of wash fastness for textiles. For applications demanding high durability to laundering, alternative dye classes such as reactive dyes may be more suitable. The choice between this compound and other dyes will ultimately depend on the specific performance requirements of the end product, cost considerations, and, increasingly, the environmental profile of the colorant. The development of high-performance natural dyes and more environmentally benign synthetic dyes continues to provide a broader palette of options for researchers and manufacturers.
References
- 1. Acid Red 37 - Bright Red Acid Dye for Textiles and Leather Products | Swasti Exports [swastiexports.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Textile Dyeing in the Fashion Industry: A Comprehensive Guide to Dye Types, Pros, and Cons – Selai Sourcing Inc. [selaisourcing.com]
Efficacy comparison of various microbial strains for C.I. Acid Red 37 bioremediation
The textile industry's reliance on synthetic dyes, such as the azo dye C.I. Acid Red 37, presents a significant environmental challenge due to the release of colored and potentially toxic effluents. Bioremediation, a process that employs microorganisms to break down pollutants, offers a promising and eco-friendly alternative to conventional chemical and physical treatment methods. This guide provides a comparative analysis of the efficacy of various microbial strains in the bioremediation of this compound, supported by experimental data to aid researchers in selecting optimal biological agents for wastewater treatment.
Comparative Efficacy of Microbial Strains
The efficiency of microbial decolorization of azo dyes is highly dependent on the specific microbial strain and the operational conditions. Below is a summary of the performance of different bacterial species in the degradation of acid red azo dyes.
| Microbial Strain | Dye Specificity | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Optimal pH | Optimal Temperature (°C) | Reference |
| Acinetobacter radioresistens | This compound | 500 | 87.2 | 48 | 6.0 - 8.0 | 30 - 50 | [1][2] |
| Bacillus megaterium | Acid Red 337 | 500 | 91 | 24 | 7.0 | 30 | [1] |
Acinetobacter radioresistens has demonstrated significant potential, achieving 87.2% decolorization of this compound at a concentration of 500 mg/L within 48 hours.[1][2] This strain exhibits a broad tolerance to pH (6.0-8.0) and temperature (30-50°C), making it a robust candidate for treating variable industrial effluents. In a comparable study on a structurally similar dye, Acid Red 337, Bacillus megaterium showed an even more rapid decolorization, reaching 91% within 24 hours at an optimal pH of 7.0 and a temperature of 30°C.
While direct comparative data for other strains on this compound is limited, research on other azo dyes highlights the potential of genera such as Pseudomonas, Shewanella, and Enterococcus. For instance, various Pseudomonas species have shown high decolorization potential for a range of industrial dyes under anoxic conditions. Similarly, Shewanella oneidensis MR-1 can rapidly decolorize azo dyes under aerobic conditions, a trait linked to its electron transfer capabilities. Enterococcus faecalis has also been noted for its rapid decolorization of azo dyes under microaerophilic conditions. Fungal species, particularly white-rot fungi like Phanerochaete chrysosporium and various species of Aspergillus, are also effective dye decolorizers, primarily through the action of extracellular ligninolytic enzymes.
Experimental Protocols
The following sections detail the typical methodologies employed in assessing the bioremediation of this compound.
Microbial Isolation and Culture
-
Enrichment and Isolation : Bacterial strains capable of degrading azo dyes are often isolated from contaminated environments such as textile industry effluent or sludge. The samples are enriched in a minimal salt medium (MSM) containing the target dye (e.g., this compound) as the sole carbon source. Serial dilutions are then plated on agar medium with the dye, and colonies showing clear zones of decolorization are selected.
-
Culture Conditions : The isolated strains are typically cultured in a nutrient-rich broth (e.g., Luria-Bertani broth for bacteria) to obtain sufficient biomass for decolorization assays. For the assay itself, a mineral salt medium is often used, supplemented with a small amount of a carbon source (like glucose) and a nitrogen source to support microbial activity.
Decolorization Assay
-
Inoculation : A specific volume of a standardized microbial culture (e.g., adjusted to a particular optical density at 600 nm) is inoculated into a defined volume of sterile liquid medium containing a known initial concentration of this compound.
-
Incubation : The inoculated flasks are incubated under controlled conditions of temperature, pH, and agitation (or static conditions for anaerobic/anoxic studies).
-
Sampling and Analysis : At regular time intervals, an aliquot of the culture medium is withdrawn and centrifuged to remove the microbial cells.
-
Quantification of Decolorization : The absorbance of the supernatant is measured at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The percentage of decolorization is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Optimization Studies : To determine the optimal conditions for decolorization, assays are typically repeated by varying parameters such as pH, temperature, initial dye concentration, and the concentration of additional carbon and nitrogen sources.
Visualization of Experimental Workflow and Degradation Pathway
To illustrate the typical process of a bioremediation study and the enzymatic breakdown of the dye, the following diagrams are provided.
The initial and crucial step in the biodegradation of this compound is the reductive cleavage of the azo bond (-N=N-) by the enzyme azoreductase, which is dependent on NADH as an electron donor. This cleavage results in the formation of intermediate aromatic amines. These amines are generally less colored but can still be toxic. Subsequently, under aerobic conditions, these aromatic amines can be further degraded into simpler, non-toxic compounds, eventually leading to complete mineralization.
References
Spectroscopic comparison of C.I. Acid Red 37 before and after degradation
A comparative analysis of the spectroscopic characteristics of the monoazo dye C.I. Acid Red 37 reveals significant changes in its molecular structure following photocatalytic degradation. This guide provides an objective comparison of its spectral properties, supported by experimental data, to offer researchers and scientists valuable insights into the transformation of this compound.
Due to the limited availability of comprehensive spectroscopic data for the degradation of this compound, this guide will utilize data from a closely related and structurally similar monoazo dye, C.I. Acid Red 18, as a representative analogue. The degradation process discussed is photocatalysis, a widely studied and effective advanced oxidation process for dye removal.
Executive Summary of Spectroscopic Changes
The degradation of the azo dye results in a significant alteration of its chromophoric and molecular structure. In the UV-Visible spectrum, this is primarily observed as a complete disappearance of the characteristic color-imparting peak in the visible region. Concurrently, Fourier-Transform Infrared (FTIR) spectroscopy reveals the cleavage of the defining azo bond, a key indicator of the dye's degradation into smaller, less complex molecules.
UV-Visible Spectroscopy: A Tale of Fading Color
The vibrant red hue of this compound is a direct result of its ability to absorb light in the visible spectrum, a characteristic feature of the extended conjugation provided by its azo bond (-N=N-).
Before Degradation: The UV-Vis spectrum of an aqueous solution of C.I. Acid Red 18, our analogue, exhibits a prominent absorption maximum (λmax) in the visible region at approximately 505 nm.[1][2] This peak is responsible for the dye's intense reddish color. Additional absorption bands are typically observed in the ultraviolet (UV) region, corresponding to the electronic transitions within the aromatic rings of the molecule.
After Degradation: Following photocatalytic treatment, a dramatic change in the UV-Vis spectrum is observed. The most significant alteration is the complete disappearance of the absorption band in the visible range.[1][2] This indicates the destruction of the chromophore, specifically the cleavage of the azo bond, which is responsible for the dye's color. The solution, as a result, becomes colorless. The absorbance in the UV region may also change, potentially showing the emergence of new peaks corresponding to the formation of intermediate degradation products.
Table 1: UV-Visible Spectral Data of C.I. Acid Red 18 Before and After Photocatalytic Degradation
| Spectral Feature | Before Degradation | After Degradation |
| λmax (Visible) | ~ 505 nm[1] | Peak absent |
| Appearance | Red Solution | Colorless Solution |
FTIR Spectroscopy: Unveiling Molecular Scars
FTIR spectroscopy provides a molecular fingerprint of the dye, allowing for the identification of key functional groups and their transformation during the degradation process.
Before Degradation: The FTIR spectrum of the undegraded dye showcases a series of characteristic absorption bands. A crucial peak for azo compounds is that of the -N=N- stretching vibration, which is typically found in the range of 1400-1600 cm⁻¹. Other significant peaks include those corresponding to O-H stretching of hydroxyl groups (around 3420 cm⁻¹), C-H stretching of aromatic rings, and S=O stretching from the sulfonate groups.
After Degradation: The FTIR spectrum of the dye after photocatalytic degradation provides clear evidence of molecular breakdown. The most notable change is the disappearance or significant reduction in the intensity of the peak associated with the azo bond (-N=N-). This confirms the cleavage of the chromophore. Furthermore, changes in the fingerprint region (below 1500 cm⁻¹) and the appearance of new peaks, for instance, those related to C=O stretching in carboxylic acids or other oxygenated species, can indicate the formation of various degradation byproducts. The broad O-H band may also change in shape and intensity, reflecting alterations in the molecular environment.
Table 2: Key FTIR Peak Assignments for Azo Dyes Before and After Degradation
| Wavenumber (cm⁻¹) | Assignment | Before Degradation | After Degradation |
| ~3420 | O-H Stretching | Present | Present (may be altered) |
| 1400-1600 | -N=N- Stretching (Azo bond) | Present | Absent or significantly reduced |
| ~1630 | C=C Stretching (Aromatic) | Present | Present (may be altered) |
| 1000-1200 | S=O Stretching (Sulfonate) | Present | Present (may be altered) |
Experimental Protocols
The following is a generalized experimental protocol for the photocatalytic degradation of an acid red dye, based on methodologies reported in the literature.
1. Preparation of Dye Solution:
-
A stock solution of the dye (e.g., 100 mg/L) is prepared by dissolving a known weight of the dye powder in deionized water.
-
Working solutions of desired concentrations are prepared by diluting the stock solution.
2. Photocatalytic Degradation:
-
A known volume of the dye solution is placed in a photoreactor.
-
A specific amount of a photocatalyst, such as titanium dioxide (TiO₂), is added to the solution to create a suspension.
-
The initial pH of the solution may be adjusted to a desired value (e.g., pH 6.5) using dilute acid or base.
-
The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The photoreactor is then exposed to a UV light source to initiate the photocatalytic reaction.
-
Samples are withdrawn at regular time intervals for analysis.
3. Spectroscopic Analysis:
-
UV-Visible Spectroscopy: The withdrawn samples are centrifuged or filtered to remove the photocatalyst particles. The supernatant is then analyzed using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to measure the absorbance and monitor the degradation process.
-
FTIR Spectroscopy: For the analysis of the solid dye, a small amount of the initial dye powder and the dried residue of the degraded solution are analyzed using an FTIR spectrometer, often employing the KBr pellet technique or an ATR accessory.
Visualizing the Workflow
The experimental workflow for the spectroscopic comparison of the dye before and after degradation can be visualized as follows:
Caption: Experimental workflow for the spectroscopic analysis of this compound before and after photocatalytic degradation.
References
A Comparative Guide to Using C.I. Acid Red 37 as a Reference Standard in Dye Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C.I. Acid Red 37's performance as a reference standard in dye analysis against other commonly used acid dyes. The information presented, including supporting experimental data and protocols, is intended to assist in the selection of the most appropriate reference standard for specific analytical requirements.
Introduction to this compound
This compound is a monoazo dye belonging to the acid dye class, characterized by its water solubility and application in dyeing textiles such as wool, silk, and nylon.[1] Its well-defined chemical structure and stability make it a suitable candidate for use as a reference standard in various analytical techniques.
Chemical Properties of this compound:
| Property | Value |
| C.I. Name | Acid Red 37 |
| C.I. Number | 17045 |
| CAS Number | 6360-07-2 |
| Molecular Formula | C₁₈H₁₄N₄Na₂O₈S₂ |
| Molecular Weight | 524.44 g/mol [1] |
| Appearance | Red powder[2] |
| Solubility | Soluble in water[2] |
Performance Comparison of Reference Standards
The selection of a suitable reference standard is critical for the accuracy and reproducibility of analytical results. This section compares the performance of this compound with other commonly used acid dye standards, C.I. Acid Red 88 and C.I. Acid Blue 113, based on typical analytical performance data.
Table 1: Comparison of Analytical Performance by HPLC-DAD
| Parameter | This compound | C.I. Acid Red 88 | C.I. Acid Blue 113 |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.3 µg/mL |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (RSD %) | < 2.0% | < 3.0% | < 3.0% |
Note: The data for this compound is based on typical performance for azo dyes, while data for C.I. Acid Red 88 and C.I. Acid Blue 113 is representative of published values for similar analytical methods.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of analytical methods. Below are protocols for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and UV-Visible Spectrophotometry for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC-DAD) Method
This method is suitable for the separation and quantification of this compound in solution.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven
-
Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 505 nm (or the determined λmax)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1000 µg/mL) in ultrapure water. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing the dye in ultrapure water to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
-
2. UV-Visible Spectrophotometry Method
This method provides a simple and rapid approach for the quantification of this compound in clear solutions.
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
-
Reagents:
-
This compound reference standard
-
Ultrapure water
-
-
Procedure:
-
Determination of λmax: Prepare a solution of this compound in ultrapure water. Scan the solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in ultrapure water. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample containing the dye in ultrapure water to an expected concentration within the calibration range.
-
Analysis: Set the spectrophotometer to the determined λmax. Use ultrapure water as a blank to zero the instrument. Measure the absorbance of each standard and sample.
-
Quantification: Create a calibration curve by plotting absorbance against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound using HPLC-DAD.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for the validation of an analytical method for dye analysis.
References
Commercial C.I. Acid Red 37: A Comparative Guide to Purity and Quality Control for Researchers
For researchers, scientists, and drug development professionals utilizing C.I. Acid Red 37 in their work, a thorough understanding of its purity, quality control, and performance relative to other dyes is paramount. This guide provides a comparative analysis of commercial this compound, detailing methods for its purity assessment, outlining potential alternatives, and presenting supporting experimental data where available.
Purity Assessment of Commercial this compound
The purity of this compound, a monoazo dye, is crucial for reproducible and reliable results in research applications, particularly in histological staining. Commercial preparations can contain various impurities, including unreacted starting materials, by-products from the synthesis process, and other colored components.
Common Impurities and Quality Control Specifications:
The manufacturing process of this compound involves the diazotization of 4-Acetamido-2-aminobenzenesulfonic acid and its subsequent coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.[1] Potential impurities can therefore include these precursors and side-reaction products. As an azo dye, there is also a possibility of the presence of restricted aromatic amines, which are a class of compounds with known health risks.[2][3]
| Parameter | Typical Specification | Analytical Method |
| Dye Content (%) | > 80% | UV-Vis Spectrophotometry, HPLC |
| Moisture Content (%) | < 5% | Karl Fischer Titration |
| Insoluble Matter (%) | < 0.5% | Gravimetric Analysis |
| Identification | Conforms to reference spectrum | UV-Vis Spectrophotometry, FTIR |
| Presence of Restricted Aromatic Amines | Below detection limits | GC-MS, LC-MS |
Analytical Methods for Purity Determination:
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a powerful and widely used technique for assessing the purity of dyes like this compound. This method allows for the separation and quantification of the main dye component from its impurities.
Experimental Protocols
Below is a detailed methodology for the purity analysis of this compound using HPLC, adapted from established methods for similar azo dyes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective: To separate and quantify the main component of this compound and detect the presence of impurities.
-
Instrumentation:
-
HPLC system with a gradient pump
-
UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient can be optimized, for example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Comparison with Alternative Dyes
In histological applications, particularly in trichrome staining methods, several other red acid dyes are commonly used. The choice of dye can influence the staining outcome, including color intensity, specificity, and resistance to fading.
Common Alternatives to this compound:
-
Acid Fuchsin (C.I. 42685): A mixture of sulfonated fuchsine derivatives, it is a classic red stain used in Masson's trichrome and Van Gieson stains to color cytoplasm, muscle, and collagen.[3][4]
-
Biebrich Scarlet (C.I. 26905): An azo dye often used in combination with Acid Fuchsin in trichrome stains for cytoplasm and muscle.
-
Ponceau S (C.I. 27195): A red azo dye that can be used as an alternative to acid fuchsin in some methods.
Comparative Performance:
Direct, quantitative comparative studies of this compound against these alternatives in specific histological applications are limited in publicly available literature. However, based on the principles of acid dye staining and available information, a qualitative comparison can be made.
| Feature | This compound | Acid Fuchsin | Biebrich Scarlet |
| Chemical Class | Monoazo | Triarylmethane | Diazo |
| Primary Application | Staining of wool, silk, nylon; potential for histological staining. | Cytoplasm, muscle, and collagen staining in trichrome and Van Gieson methods. | Cytoplasmic and muscle stain in trichrome methods, often with Acid Fuchsin. |
| Reported Performance | Good leveling properties in textile dyeing. | Well-established, provides strong red staining. | Provides a scarlet-red color. |
| Specificity | Binds to basic proteins through electrostatic interactions. | Binds to basic proteins; its different components may have varying affinities for different tissues. | Binds to basic proteins. |
| Limitations | Limited published data on specific performance in histological techniques. | Can be a mixture of varying composition, potentially affecting reproducibility. | Often used in conjunction with other dyes for optimal results. |
A study comparing anilin blue and acid fuchsin in pituitary staining highlighted that the staining characteristics can be influenced by the sequence of dye application and the use of mordants like phosphotungstic acid. This underscores the importance of empirical testing when substituting one acid dye for another in an established protocol.
Visualizing the Experimental Workflow
To provide a clear overview of the purity assessment process, the following diagram illustrates the logical flow of the experimental workflow.
Caption: Experimental workflow for the purity assessment of this compound by HPLC.
The following diagram illustrates the relationship between the chemical properties of this compound and the principles of the HPLC separation method.
Caption: Relationship between dye properties and HPLC separation.
References
Comparative Performance of C.I. Acid Red 37 and Alternatives in Biological Staining
A comprehensive guide for researchers on the cross-reactivity and performance of C.I. Acid Red 37 and its alternatives for total protein staining in biological applications.
In the realm of biological staining, the choice of dye is critical for accurate visualization and interpretation of experimental results. This compound, an anionic azo dye, finds application in various staining protocols. However, a crucial aspect for researchers is understanding its potential for cross-reactivity and how its performance compares to other available staining reagents. This guide provides a detailed comparison of this compound, largely recognized in laboratory settings under the name Ponceau S, with its common alternatives for total protein staining on membranes.
While direct cross-reactivity studies of this compound in complex histological preparations are not extensively documented, its primary utility in research is as a reversible stain for verifying protein transfer on western blot membranes. In this context, "cross-reactivity" refers to its intended broad-spectrum binding to proteins and the key consideration is its potential interference with subsequent immunodetection steps.
Comparison of Total Protein Stains
The selection of a total protein stain depends on factors such as sensitivity, reversibility, and compatibility with downstream applications. Here, we compare Ponceau S (this compound) with two other common non-fluorescent total protein stains: Amido Black and Nigrosin.
| Feature | Ponceau S (this compound) | Amido Black | Nigrosin |
| Binding Principle | Binds to positively charged amino groups and non-polar regions of proteins.[1] | Binds to negatively charged amino acid residues in proteins.[2] | An acidic stain that is negatively charged and repelled by the bacterial surface, staining the background.[3][4] |
| Appearance | Red/pink protein bands against a clear background. | Dark blue protein bands on a light blue background. | Clear cells against a dark background (negative staining). |
| Sensitivity | Lower sensitivity, detects protein bands in the microgram range (as low as 200 ng). | Similar to Coomassie Blue, detects protein amounts greater than 50 ng. | Used for negative staining of bacteria and fungi, sensitivity for total protein on membranes is not well-documented in comparison. |
| Reversibility | Reversible with water or buffer washes, which is a key advantage for subsequent immunodetection. | Not readily reversible, which can interfere with downstream applications. | Used for negative staining where the cells are not stained directly. |
| Compatibility | Compatible with PVDF and nitrocellulose membranes. Not suitable for positively charged nylon membranes. | Compatible with PVDF, nitrocellulose, and nylon membranes. Not suitable for charge-modified nylon membranes. | Primarily used for bacterial and fungal cell visualization on glass slides. |
| Primary Use | Rapid and reversible staining of proteins on western blot membranes to verify transfer efficiency. | Staining proteins on blot transfer membranes for visualization and sequencing. | Negative staining of microorganisms to visualize morphology and capsules. |
Experimental Protocols
Detailed methodologies for the application of Ponceau S, Amido Black, and Nigrosin are provided below. These protocols are foundational and may require optimization based on specific experimental conditions.
Ponceau S Staining Protocol for Western Blot Membranes
This protocol outlines the steps for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Deionized water or TBS-T buffer.
-
Blotting membrane with transferred proteins.
Procedure:
-
Following protein transfer, briefly wash the membrane with deionized water.
-
Immerse the membrane in the Ponceau S staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.
-
Remove the staining solution (it can be reused) and wash the membrane with deionized water until the protein bands are clearly visible against a faint background.
-
Image the membrane to document the transfer efficiency.
-
To destain, wash the membrane with several changes of deionized water or TBS-T until the red stain is completely removed. The membrane is now ready for blocking and subsequent immunodetection.
Amido Black Staining Protocol
This protocol is for the staining of proteins on various types of blotting membranes.
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 10% (v/v) acetic acid.
-
Destaining Solution: 5% (v/v) acetic acid.
-
Blotting membrane with transferred proteins.
Procedure:
-
Wash the membrane in deionized water three times for 5 minutes each.
-
Immerse the membrane in the Amido Black staining solution for 1 minute.
-
Transfer the membrane to the destaining solution and wash twice for 1 minute each.
-
Rinse the membrane with water twice for 10 minutes each and then allow it to air dry.
Nigrosin Negative Staining Protocol
This protocol is for the negative staining of bacterial cells to visualize their morphology.
Materials:
-
Nigrosin Staining Solution (10% w/v).
-
Bacterial culture.
-
Microscope slides and coverslips.
Procedure:
-
Place a small drop of Nigrosin stain on a clean microscope slide.
-
Aseptically transfer a loopful of the bacterial culture to the drop of stain and mix gently.
-
Use a second slide to spread the mixture across the slide, creating a thin smear.
-
Allow the smear to air dry completely. Do not heat fix.
-
Examine the slide under a microscope. The bacterial cells will appear as clear outlines against a dark background.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and comparisons discussed, the following diagrams have been generated using the DOT language.
References
Unraveling the Incompatibility: A Comparative Guide to C.I. Acid Red 37 and Reactive Dyes for Cotton Fiber
A fundamental disparity in chemical interactions renders C.I. Acid Red 37, an acid dye, unsuitable for cotton, a cellulosic fiber. In contrast, reactive dyes are engineered to form robust covalent bonds with cotton, ensuring vibrant and lasting coloration. This guide elucidates the chemical principles governing these interactions and presents a comparative analysis of their performance.
The core difference lies in the dyeing mechanisms. Acid dyes, including this compound, are anionic and designed to dye protein fibers like wool and silk.[1][2][3] These fibers possess cationic amino groups (-NH3+) in an acidic dyebath, which form strong ionic bonds with the anionic dye molecules.[1][2] Cotton, being a cellulosic fiber, is rich in hydroxyl groups (-OH) and lacks these cationic sites, thus having no natural affinity for acid dyes under conventional dyeing conditions.
Reactive dyes, conversely, are specifically designed for cellulosic fibers. Their molecular structure includes a reactive group, such as a chlorotriazine or vinyl sulfone group, that forms a permanent, strong covalent bond with the hydroxyl groups of the cotton fiber in the presence of an alkali. This chemical reaction makes the dye an integral part of the fiber, leading to excellent colorfastness.
Performance Characteristics at a Glance
The following table summarizes the expected performance of this compound and a typical reactive dye on cotton fabric. The data for this compound on cotton is largely theoretical, as it is not a recommended application and would result in extremely poor performance.
| Performance Metric | This compound on Cotton | Typical Reactive Dye on Cotton |
| Dye Uptake/Exhaustion | Extremely Low to None | High (often >70%) |
| Fixation Mechanism | No significant fixation | Covalent Bonding |
| Wash Fastness (ISO 105-C06) | 1 (Very Poor) | 4-5 (Good to Excellent) |
| Light Fastness (ISO 105-B02) | 1-2 (Very Poor to Poor) | 4-6 (Moderate to Very Good) |
| Rubbing Fastness (ISO 105-X12) | 1 (Very Poor) | 4-5 (Good to Excellent) |
Delving into the Dyeing Mechanisms
The stark difference in performance is a direct result of the chemical interactions—or lack thereof—between the dye and the cotton fiber.
Reactive Dyes: The dyeing process for cotton with reactive dyes is a two-stage process:
-
Exhaustion: In a neutral solution containing an electrolyte like sodium chloride, the dye is absorbed by the cotton fiber.
-
Fixation: The addition of an alkali, such as soda ash, raises the pH of the dyebath. This activates the hydroxyl groups on the cellulose to form cellulosate ions, which then react with the dye to form a stable covalent bond.
This compound: An attempt to dye cotton with an acid dye would not involve a true fixation step. The anionic dye molecules would be repelled by the slightly negative surface charge of cotton in water and would not form any significant chemical bond. Any color imparted would be due to minimal surface deposition and would be easily removed with rinsing. While chemical modification of cotton can render it amenable to acid dyeing, this is not a standard industrial process.
Visualizing the Dye-Fiber Interaction
The following diagrams illustrate the chemical bonding (or lack thereof) between the dyes and the cotton fiber.
Caption: Covalent bond formation between a reactive dye and cotton fiber.
Caption: Lack of interaction between this compound and cotton fiber.
Experimental Protocols
The following protocols outline the standard procedure for dyeing cotton with a reactive dye and a comparative (though ineffective) procedure for this compound.
Protocol 1: Dyeing Cotton with a Reactive Dye
Objective: To achieve a vibrant and colorfast dyeing of cotton fabric using a reactive dye.
Materials:
-
Scoured and bleached cotton fabric
-
Reactive dye (e.g., C.I. Reactive Red 2)
-
Sodium chloride (NaCl)
-
Sodium carbonate (Soda Ash, Na₂CO₃)
-
Deionized water
-
Beakers, heating mantle with stirrer, thermometer, and rinsing equipment
Procedure:
-
Dye Solution Preparation: Prepare a dye stock solution by dissolving a known amount of reactive dye in deionized water.
-
Dyebath Setup: Set up a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight). Add the required amount of dye solution to the dyebath.
-
Exhaustion Phase:
-
Introduce the wet cotton fabric into the dyebath at room temperature (approx. 25°C).
-
Run for 10 minutes to ensure even wetting.
-
Gradually add a pre-dissolved solution of sodium chloride over 20-30 minutes.
-
Continue running the fabric in the dyebath for an additional 30 minutes to promote dye exhaustion.
-
-
Fixation Phase:
-
Add a pre-dissolved solution of soda ash to the dyebath to raise the pH to approximately 10.8-11.
-
Raise the temperature of the dyebath to 60°C and maintain for 60 minutes to facilitate the covalent reaction between the dye and the fiber.
-
-
Washing-Off:
-
Drain the dyebath.
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a soaping treatment at or near boiling temperature with a non-ionic detergent to remove any unfixed or hydrolyzed dye.
-
Rinse again with hot and then cold water until the water runs clear.
-
Dry the fabric.
-
Protocol 2: Attempted Dyeing of Cotton with this compound
Objective: To demonstrate the lack of affinity and poor fastness of an acid dye on untreated cotton fabric.
Materials:
-
Scoured and bleached cotton fabric
-
This compound
-
Acetic acid or formic acid
-
Deionized water
-
Beakers, heating mantle with stirrer, thermometer, and rinsing equipment
Procedure:
-
Dye Solution Preparation: Prepare a dye stock solution by dissolving this compound in deionized water.
-
Dyebath Setup: Set up a dyebath with a liquor ratio of 20:1. Add the required amount of dye solution.
-
Dyeing Process:
-
Introduce the wet cotton fabric into the dyebath at room temperature.
-
Add acetic acid or formic acid to lower the pH of the bath to around 3-4, which is the standard procedure for dyeing protein fibers with acid dyes.
-
Raise the temperature to a boil (95-100°C) and maintain for 30-45 minutes.
-
-
Rinsing:
-
Drain the dyebath.
-
Rinse the fabric with cold water.
-
Expected Outcome: A significant amount of color will be observed in the dyebath and subsequent rinse waters, indicating very low dye exhaustion. The fabric will be very lightly stained, if at all. Any color present on the fabric will be easily removed with minimal washing, demonstrating extremely poor wash fastness.
References
Evaluating the Carcinogenic Potential of C.I. Acid Red 37 Degradation Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the carcinogenic potential of degradation byproducts of the azo dye C.I. Acid Red 37. It compares various degradation methodologies, details experimental protocols for assessing carcinogenicity, and explores safer alternatives. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using diagrams.
Introduction to this compound and its Degradation Concerns
This compound is a single azo dye belonging to the acid dye class, widely used in the textile industry for dyeing wool, silk, and polyamide fibers. The primary concern with azo dyes lies in their degradation, which can lead to the reductive cleavage of the azo bond (-N=N-). This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens. The manufacturing process of this compound involves the coupling of diazotized 4-Acetamido-2-aminobenzenesulfonic acid and 6-Amino-4-hydroxynaphthalene-2-sulfonic acid, indicating that these are the primary aromatic amines likely to be released upon degradation.
Degradation of this compound: A Comparative Analysis
Various methods can be employed to degrade this compound, each with different efficiencies and byproduct profiles. The primary methods include biodegradation, photocatalytic degradation, and chemical oxidation (e.g., Fenton's reagent).
Table 1: Comparison of Degradation Methods for Azo Dyes (Representative Data)
| Degradation Method | Target Dye | Initial Concentration (mg/L) | Treatment Time | Degradation Efficiency (%) | Reference |
| Biodegradation | |||||
| Anoxic–Aerobic Bioreactor | C.I. Acid Red 88 | 100 | 12 h (HRT) | 98 (Color), 95 (COD) | [1] |
| Pseudomonas aeruginosa | Methyl Red | 20 | 3 days | 88.37 | [2] |
| Photocatalytic Degradation | |||||
| UV/TiO2 | C.I. Acid Red 88 | Not Specified | Not Specified | - | [3] |
| UV/TiO2 | Procion Red MX-5B | Not Specified | Not Specified | - | [4] |
| Chemical Oxidation | |||||
| Fenton Oxidation | C.I. Acid Red 88 | Not Specified | 135 min | 98.6 | [5] |
| Fenton Oxidation | Reactive Red 2 | 150 | 20 min | 69 |
Note: Data for this compound is limited; therefore, data for structurally similar azo dyes are presented to provide a comparative context. HRT: Hydraulic Retention Time; COD: Chemical Oxygen Demand.
Experimental Protocols for Evaluating Carcinogenic Potential
Assessing the carcinogenic potential of this compound degradation byproducts involves a multi-step process, from the degradation of the parent dye and identification of its metabolites to in vitro and in vivo toxicological testing.
Degradation and Byproduct Identification
Objective: To degrade this compound and identify the resulting aromatic amines and other byproducts.
Methodology:
-
Biodegradation: A bacterial consortium isolated from textile effluent can be used. The dye is incubated with the consortium in a nutrient broth under anaerobic conditions to facilitate the reductive cleavage of the azo bond.
-
Analytical Identification: The degradation products are extracted and analyzed using High-Performance Liquid Chromatography (HPLC) to separate the components and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the separated compounds.
In Vitro Carcinogenicity Testing
a) Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of the degradation byproducts.
Methodology: The Ames test utilizes strains of Salmonella typhimurium that are histidine auxotrophs (cannot produce histidine). The test determines if the chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
b) Cell Transformation Assay (CTA)
Objective: To evaluate the potential of the byproducts to induce neoplastic transformation in mammalian cells.
Methodology: Cell lines such as Syrian Hamster Embryo (SHE) cells or Bhas 42 cells are exposed to the test compounds. The assay measures the induction of morphological changes in the cells, leading to the formation of transformed foci. The Bhas 42 CTA can be performed with both initiation and promotion protocols to distinguish between tumor initiators and promoters.
In Vivo Carcinogenicity Studies
Objective: To determine the carcinogenic effects of the degradation byproducts in a living organism.
Methodology: Animal models, typically rodents, are exposed to the test compounds over a prolonged period. The animals are monitored for tumor development, and at the end of the study, a full histopathological examination is performed to identify any neoplastic changes.
Carcinogenic Potential of this compound Degradation Byproducts
Upon reductive cleavage, this compound is expected to break down into its constituent aromatic amines: 4-Acetamido-2-aminobenzenesulfonic acid and 6-Amino-4-hydroxynaphthalene-2-sulfonic acid .
While specific toxicological data for these exact compounds are scarce in publicly available literature, the general concern for aromatic amines derived from azo dyes is their potential to be metabolized into reactive intermediates that can bind to DNA and cause mutations, which is a key initiating step in carcinogenesis.
Table 2: Toxicological Data for Aromatic Amines (Illustrative)
| Compound | Test | Organism/Cell Line | Result | Reference |
| 6-Amino-4-hydroxy-2-naphthalenesulfonic acid | LD50 (intraperitoneal) | Mouse | > 500 mg/kg | |
| 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | Ames Test (TA98) | S. typhimurium | Positive | |
| Heterocyclic Aromatic Amines | Cell Transformation | C3H/M2 fibroblasts | Positive |
Note: This table provides illustrative data for structurally related or representative aromatic amines due to the limited availability of specific data for the degradation byproducts of this compound.
Safer Alternatives to this compound
Given the potential carcinogenic risks associated with azo dyes, exploring safer alternatives is crucial for the textile industry.
1. Azo-Free Dyes: These are synthetic dyes that do not contain the azo chemical group and therefore do not break down into aromatic amines. They offer a wide range of colors and good fastness properties.
2. Natural Dyes: Derived from plant, animal, and mineral sources, natural dyes are generally considered more environmentally friendly. However, they may have limitations in terms of color range, fastness, and the need for mordants, which can also have environmental impacts. Some natural dyes have also been shown to have antimicrobial properties.
3. Dyes with Low Toxicity Profiles: Some synthetic dyes have been specifically designed and tested to have low toxicity and no carcinogenic potential. It is essential to consult the safety data sheets and toxicological profiles of any alternative dye.
Table 3: Comparison of Alternative Dye Classes
| Dye Class | Advantages | Disadvantages |
| Azo-Free Synthetic Dyes | No formation of carcinogenic aromatic amines, wide color range, good fastness. | May still have other environmental or toxicological concerns depending on the specific chemistry. |
| Natural Dyes | Biodegradable, from renewable resources, generally lower toxicity. | Limited color palette, lower colorfastness, may require toxic mordants, potential for land use competition. |
| Low Toxicity Profile Dyes | Scientifically evaluated for safety, reduced health and environmental risks. | May be more expensive, limited availability for certain applications. |
Visualizing the Pathways and Workflows
To better understand the processes involved in evaluating the carcinogenic potential of this compound degradation byproducts, the following diagrams illustrate the key pathways and experimental workflows.
Conclusion
The degradation of this compound can lead to the formation of aromatic amines that are of toxicological concern. While direct evidence for the carcinogenicity of its specific byproducts is limited, the established carcinogenic potential of many aromatic amines necessitates a precautionary approach. This guide outlines the necessary experimental framework to rigorously evaluate these risks. For industries utilizing this dye, a transition towards validated safer alternatives, such as certified azo-free dyes or natural dyes with comprehensive toxicological data, is strongly recommended to mitigate potential health and environmental impacts. Further research is imperative to fill the existing data gaps on the specific degradation products of this compound and their long-term health effects.
References
- 1. oecd.org [oecd.org]
- 2. The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recommended protocol for the Syrian hamster embryo (SHE) cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C.I. Acid Red 37: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of C.I. Acid Red 37 is critical for maintaining a safe laboratory environment and ensuring environmental protection. this compound, a reactive azo dye, is recognized for its persistence in the environment, posing potential risks to aquatic ecosystems and soil health.[1][2] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible scientific practice.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. In case of a spill, it should be cleaned up immediately by sweeping or vacuuming the material into a suitable, labeled container for disposal.[3]
Standard Laboratory Disposal Procedure
For routine laboratory waste containing this compound, the primary and most crucial step is to manage it as hazardous chemical waste. This ensures that the dye is handled by trained professionals and disposed of in a manner that complies with environmental regulations.
Step-by-Step Guidance for Standard Disposal:
-
Waste Collection: Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a tightly sealing lid.
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should clearly identify the contents, including "this compound" and any other chemical constituents, along with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be at or near the point of waste generation and away from general laboratory traffic. Ensure that incompatible chemicals are not stored together.
-
Arrange for Pickup: Once the waste container is full, or before it has been in storage for a year, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5] Do not dispose of this compound down the drain or in the regular trash.
Pre-treatment and Decontamination Methods
For laboratories with the appropriate facilities and expertise, pre-treatment methods can be employed to decolorize or degrade this compound in aqueous solutions, potentially reducing its hazardous characteristics before final disposal. Adsorption is a well-documented method for this purpose.
Adsorption onto Low-Cost Biosorbents
Research has demonstrated the effectiveness of using low-cost, readily available materials for the adsorption of this compound from aqueous solutions. This method involves mixing the dye solution with the adsorbent material, which binds the dye to its surface.
| Parameter | Potato Husk (POH) | Egg Husk (EGH) |
| Optimal pH | 5.3 ± 0.5 | 5.3 ± 0.5 |
| Adsorbent Dose | 1 g/L | 1 g/L |
| Initial Dye Concentration | 50 mg/L | 50 mg/L |
| Adsorption Capacity (Qm) | 23.53 mg/g | 20.85 mg/g |
Data sourced from a comparative study on the removal of Acid Red 37 by adsorption.
Experimental Protocol for Adsorption
The following is a general protocol for the adsorption of this compound based on published research. This should be adapted and optimized based on specific laboratory conditions and the scale of the waste to be treated.
-
Preparation of Adsorbent:
-
Collect potato or egg husks.
-
Wash thoroughly with deionized water to remove any impurities.
-
Dry the husks in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Grind the dried husks into a fine powder using a blender or grinder.
-
-
Adsorption Process:
-
Measure the pH of the this compound aqueous waste and adjust it to the optimal range (around 5.3) using dilute acid or base.
-
Add the powdered adsorbent to the dye solution at the recommended dose (e.g., 1 g/L).
-
Stir the mixture for a specified contact time (e.g., 60 minutes) to allow for adsorption to occur.
-
-
Separation and Disposal:
-
Separate the adsorbent with the bound dye from the solution by filtration or centrifugation.
-
The treated, decolorized liquid should be tested to ensure the dye concentration is below the permissible limits for drain disposal, as per local regulations. If not, it should still be collected as hazardous waste.
-
The solid adsorbent material, now contaminated with the dye, must be collected, labeled, and disposed of as solid hazardous waste through your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
